molecular formula C12H12FeO12.2H<br>C12H14FeO12 B1447146 Ferrous Ascorbate CAS No. 24808-52-4

Ferrous Ascorbate

Cat. No.: B1447146
CAS No.: 24808-52-4
M. Wt: 406.08 g/mol
InChI Key: RFBYLSCVRUTUSB-ZZMNMWMASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A six carbon compound related to glucose. It is found naturally in citrus fruits and many vegetables. Ascorbic acid is an essential nutrient in human diets, and necessary to maintain connective tissue and bone. Its biologically active form, vitamin C, functions as a reducing agent and coenzyme in several metabolic pathways. Vitamin C is considered an antioxidant.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

CAS No.

24808-52-4

Molecular Formula

C12H12FeO12.2H
C12H14FeO12

Molecular Weight

406.08 g/mol

IUPAC Name

bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate);iron(2+)

InChI

InChI=1S/2C6H8O6.Fe/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1

InChI Key

RFBYLSCVRUTUSB-ZZMNMWMASA-L

impurities

Oxalic acid < 0.2%
Heavy metals (as Pb): < 10 mg/kg

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2]

Color/Form

Crystals (usually plates, sometimes needles, monoclinic system)
White crystals (plates or needles)
White to slightly yellow crystals or powder ... gradually darkens on exposure to light

density

1.65 (NTP, 1992) - Denser than water;  will sink
1.65 g/cu cm at 25 °C
1.65 g/cm³

melting_point

374 to 378 °F (decomposes) (NTP, 1992)
Between 189 °C and 193 °C with decomposition
190-192 °C (some decomposition)
Melting point = 465.15 deg K, decomposes.
191 °C

physical_description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
Liquid;  Dry Powder
White to pale yellow, odourless crystalline powder
White solid;  [Merck Index] White to yellow odorless solid;  [ICSC] Powder;  [Sigma-Aldrich MSDS]
Solid
ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.

Related CAS

134-03-2 (monosodium salt)

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents
1 g dissolves in about 3 ml of water.
The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.
Solubility in water: 80% at 100 °C, 40% at 45 °C
400 mg/mL at 40 °C
Solubility in water, g/100ml: 33

Origin of Product

United States

Foundational & Exploratory

Ferrous ascorbate synthesis from ferrous sulfate and ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ferrous ascorbate (B8700270) from ferrous sulfate (B86663) and ascorbic acid. It is intended for researchers, scientists, and professionals in the field of drug development seeking detailed experimental protocols, quantitative data, and a comprehensive understanding of the manufacturing process. Ferrous ascorbate is a vital iron supplement for treating iron deficiency anemia, and its synthesis is a critical aspect of its pharmaceutical production.

Introduction

This compound is a synthetic compound that combines ferrous iron (Fe²⁺) with ascorbic acid (Vitamin C). This combination is particularly effective as an iron supplement because ascorbic acid enhances the absorption of iron by maintaining it in the more soluble ferrous state.[1][2] The synthesis of a stable and pure this compound product is crucial for its efficacy and safety. This guide explores the common synthesis routes, detailed experimental procedures, and characterization of the final product. The compound is known to be a hygroscopic, fine, dark violet, odorless, and tasteless powder.[3]

Synthesis Methodologies

The synthesis of this compound from ferrous sulfate and ascorbic acid can be achieved through several methods. The two primary approaches are a direct reaction and a two-step process involving the formation of a ferrous salt intermediate.

Direct Synthesis from Ferrous Sulfate and Ascorbic Acid

This method involves the direct reaction of ferrous sulfate and ascorbic acid in an aqueous solution. The product is then precipitated, often with the addition of a solvent in which this compound has low solubility, such as ethanol (B145695).

Two-Step Synthesis via a Ferrous Intermediate

An alternative and commonly employed industrial method involves an initial reaction of ferrous sulfate with an alkali or alkaline earth metal salt, such as sodium carbonate or sodium hydroxide (B78521), to produce a ferrous salt intermediate like ferrous carbonate or ferrous hydroxide.[4][5] This intermediate is then isolated and reacted with ascorbic acid to yield this compound.[4] This method can help in purifying the final product by removing unwanted salts.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Synthesis and Precipitation

This protocol details the direct reaction between ferrous sulfate and ascorbic acid.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Ascorbic Acid (C₆H₈O₆)

  • Deionized Water

  • Absolute Ethanol

Procedure:

  • Dissolve equimolar amounts of ferrous sulfate heptahydrate (e.g., 278.0 g) and ascorbic acid (e.g., 176.1 g) in a sufficient amount of deionized water at room temperature to ensure complete dissolution.[6][7]

  • Stir the reaction mixture to ensure a complete reaction.

  • After the reaction is complete, add absolute ethanol to the solution to precipitate the this compound crystals.[6][7]

  • Filter the precipitated crystals from the solution.

  • Wash the crystals with absolute ethanol to remove any remaining impurities.[6][7]

  • Dry the purified crystals at 105°C to obtain the final this compound product.[6]

Protocol 2: Two-Step Synthesis using Sodium Hydroxide

This protocol describes the synthesis via a ferrous hydroxide intermediate without the use of spray drying.

Materials:

  • Ferrous Sulfate (FeSO₄)

  • Sodium Hydroxide (NaOH) solution (30%)

  • Ascorbic Acid

  • Deionized Water

Procedure:

  • Dissolve ferrous sulfate (e.g., 560 g) in water (e.g., 1200 ml) and stir for 30 minutes.[4]

  • Add a 30% sodium hydroxide solution (e.g., 183.0 g NaOH in 500 ml water) to the ferrous sulfate solution to maintain a pH between 11.0 and 11.5.[4]

  • Stir the reaction mixture for 30 minutes, during which ferrous hydroxide will precipitate.[4]

  • Filter the solid ferrous hydroxide and wash it with water (e.g., 500 ml).[4]

  • In a separate flask, dissolve ascorbic acid (e.g., 354.8 g) in water (e.g., 1.5 L).[4]

  • Add the prepared ferrous hydroxide to the ascorbic acid solution.

  • Stir the reaction mixture for a specified period to ensure the complete formation of this compound.

  • The resulting solution containing this compound can be concentrated under reduced pressure to obtain the solid product.[4]

Protocol 3: Two-Step Synthesis using Sodium Carbonate and Spray Drying

This protocol outlines the synthesis using a ferrous carbonate intermediate, followed by spray drying to isolate the final product.

Materials:

  • Ferrous Sulfate or Ferric Chloride

  • Sodium Carbonate

  • Ascorbic Acid

  • Deionized Water

Procedure:

  • React sodium carbonate with ferrous sulfate in an aqueous medium at ambient temperature, maintaining the pH between 7 and 8.[4]

  • Filter the resulting ferrous salt and optionally wash it with water.[4]

  • Suspend the isolated ferrous salt in water and react it with ascorbic acid at ambient temperature, maintaining the pH between 4.5 and 6.5.[4]

  • After the reaction is complete, filter the mixture through a hyflow bed and wash the bed with water.[4]

  • Subject the clear filtrate to spray drying to obtain solid this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols.

Protocol Reactant 1 Quantity 1 Reactant 2 Quantity 2 Solvent Volume Product Yield Reference
1Ferrous Sulfate Heptahydrate278.0 gAscorbic Acid176.1 gDeionized WaterSufficient to dissolve308.8 g[6][7]
1 (alternative)Ferrous Sulfate Heptahydrate139.0 gAscorbic Acid88.1 gDeionized WaterSufficient to dissolve158.9 g[6][7]
2Ferrous Sulfate560 gSodium Hydroxide (30%)183.0 gWater1200 ml + 500 mlNot Specified[4]
2 (cont.)Ferrous Hydroxide (from above)-Ascorbic Acid354.8 gWater1.5 LNot Specified[4]
3Ferrous Carbonate Slurry-Ascorbic Acid538 gWater1.5 L + 500 ml550 g[4]

Product Characterization and Stability

Characterization of the synthesized this compound is essential to confirm its identity, purity, and stability.

Physicochemical Properties
  • Appearance: Fine, dark violet, hygroscopic powder.[3]

  • Solubility: Soluble in water.

  • Stability: this compound is susceptible to degradation by heat (thermolysis) and light (photolysis).[3][8] It demonstrates higher stability in acidic and oxidative conditions.[3][8] Due to its hygroscopic nature, proper packaging is crucial to prevent moisture absorption.[3]

Analytical Characterization

A variety of analytical techniques are used to characterize this compound:

Technique Purpose Typical Results Reference
UV-Vis Spectroscopy Identification and purity assessmentPeak absorbance at approximately 265 nm in distilled water and 243 nm in 0.1 N HCl.[3]
Infrared (IR) Spectroscopy Confirmation of chemical identity and functional groups-[3][9]
High-Performance Liquid Chromatography (HPLC) Purity and degradation studies-[3][8]
Differential Scanning Calorimetry (DSC) Thermal analysis-[9]
Powder X-ray Diffractometry (pXRD) Solid-state form characterization-[9]
Thermogravimetric Analysis (TGA) Thermal stability-[9]

Process Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

Synthesis_Workflow_Direct cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_purification Product Isolation & Purification FeSO4 Ferrous Sulfate Heptahydrate Dissolution Dissolve in Deionized Water FeSO4->Dissolution AscorbicAcid Ascorbic Acid AscorbicAcid->Dissolution Reaction Stir at Room Temperature Dissolution->Reaction Precipitation Add Absolute Ethanol Reaction->Precipitation Filtration Filter Crystals Precipitation->Filtration Washing Wash with Absolute Ethanol Filtration->Washing Drying Dry at 105°C Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Direct Synthesis Workflow.

Synthesis_Workflow_TwoStep cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: this compound Formation FeSO4_2 Ferrous Sulfate Reaction1 React in Aqueous Medium (pH 7-8) FeSO4_2->Reaction1 Base Alkali/Alkaline Earth Salt Base->Reaction1 Filtration1 Filter Intermediate Reaction1->Filtration1 Intermediate Ferrous Salt Intermediate Filtration1->Intermediate Reaction2 React with Intermediate in Water (pH 4.5-6.5) Intermediate->Reaction2 AscorbicAcid_2 Ascorbic Acid AscorbicAcid_2->Reaction2 Filtration2 Filter Solution Reaction2->Filtration2 Drying2 Spray Dry Filtrate Filtration2->Drying2 FinalProduct2 This compound Drying2->FinalProduct2

Caption: Two-Step Synthesis Workflow.

Conclusion

The synthesis of this compound from ferrous sulfate and ascorbic acid can be effectively achieved through both direct and two-step methodologies. The choice of the synthesis route may depend on the desired purity, scale of production, and available equipment. Careful control of reaction parameters such as pH and temperature, along with appropriate isolation and drying techniques, is essential for obtaining a high-quality product. The hygroscopic and sensitive nature of this compound necessitates rigorous control over storage and handling conditions to ensure its stability and therapeutic efficacy. This guide provides a foundational understanding for the development and optimization of this compound synthesis processes.

References

A Comprehensive Technical Guide on the Physicochemical Properties and Solid-State Characterization of Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous ascorbate (B8700270) is an iron supplement that is a synthetic molecule of ascorbic acid (Vitamin C) and iron.[1] It is used to treat iron deficiency anemia by replenishing iron stores in the body, where ascorbic acid enhances the absorption of iron.[1][2] The physicochemical and solid-state properties of this active pharmaceutical ingredient (API) are critical as they influence its stability, bioavailability, and manufacturability into final dosage forms.[3][4]

This guide provides an in-depth overview of the essential physicochemical properties and solid-state characterization of ferrous ascorbate, offering detailed experimental methodologies and data interpretation relevant to pharmaceutical development.

Physicochemical Properties

This compound is a water-soluble, orange-colored powder.[5] It is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment, which necessitates proper storage in sealed containers to maintain its efficacy.[4][5] The presence of ascorbic acid, a potent reducing agent, is crucial as it inhibits the conversion of the more readily absorbed ferrous (Fe²⁺) iron to the less bioavailable ferric (Fe³⁺) form.[2][5]

While generally stable in acidic and oxidative conditions, this compound is susceptible to degradation under heat (thermolysis) and light (photolysis).[3][4]

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₂H₁₄FeO₁₂ (Iron(II) L-ascorbate, 2:1 salt)[1][6]
Molecular Weight 406.08 g/mol [1][6]
Appearance Fine, orange to dark violet powder[4][5]
Solubility Water-soluble[5]
Hygroscopicity Hygroscopic[4][5]
Bioavailability High, with reported absorption up to 67%[2][7]

Solid-State Characterization

The solid-state form of this compound dictates crucial properties such as solubility, stability, and flowability, making its characterization essential for drug development.[3][8] Key analytical techniques are employed to understand its crystal structure, thermal behavior, and molecular composition.[9][10][11]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline or amorphous nature of a pharmaceutical solid.[12] It provides a unique diffraction pattern, or "fingerprint," based on the arrangement of atoms in the crystal lattice. This is critical for polymorph screening and ensuring batch-to-batch consistency.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.[3] This analysis confirms the molecular structure and can detect impurities or changes in chemical composition.[3][13]

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound.[9][10] DSC measures the heat flow associated with thermal transitions like melting, crystallization, or decomposition, while TGA measures changes in mass upon heating, often related to dehydration or decomposition.[11]

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to quantify the active ingredient and monitor its stability.[3] The absorbance of a this compound solution is measured at specific wavelengths to determine its concentration.

Table 2: Summary of Solid-State Characterization Data for this compound

TechniqueObservationReferences
UV-Vis Spectroscopy λmax at 265 nm (in distilled water)[3]
λmax at 243 nm (in 0.1 N HCl)[3]
FTIR Spectroscopy Confirms presence of key functional groups: hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) bonds.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible characterization data.[8]

Sample Preparation

For all analyses, this compound samples should be handled in a controlled environment to mitigate the effects of its hygroscopic nature.

X-Ray Powder Diffraction (XRPD)
  • Instrument : A calibrated powder X-ray diffractometer.

  • Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

  • Data Collection : The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a specified 2θ range (e.g., 2° to 40°).

  • Analysis : The resulting diffraction pattern is analyzed for characteristic peaks, which indicate the crystalline structure. The absence of sharp peaks suggests an amorphous form.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrument : A calibrated FTIR spectrometer.

  • Sample Preparation : A small amount of this compound is mixed with dry potassium bromide (KBr) and compressed into a thin, transparent pellet.

  • Data Collection : The sample is placed in the spectrometer's beam path, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[13]

  • Analysis : The positions and intensities of the absorption bands are correlated with specific molecular vibrations to confirm the presence of functional groups like hydroxyl (-OH) and carbonyl (C=O).[3]

Differential Scanning Calorimetry (DSC)
  • Instrument : A calibrated differential scanning calorimeter.

  • Sample Preparation : A few milligrams (typically 2-5 mg) of this compound are accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Data Collection : The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The difference in heat flow between the sample and reference is recorded as a function of temperature.

  • Analysis : The resulting thermogram is analyzed for endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)
  • Instrument : A calibrated thermogravimetric analyzer.

  • Sample Preparation : A small amount (typically 5-10 mg) of this compound is placed in a tared TGA pan.

  • Data Collection : The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The sample's mass is continuously monitored as a function of temperature.

  • Analysis : The TGA curve shows mass loss steps corresponding to events like the loss of water of hydration or thermal decomposition.

Visualized Workflows and Pathways

Diagrams help illustrate complex processes and relationships, providing a clear visual summary for researchers.

G cluster_absorption Iron Absorption Pathway DietaryIron Dietary Iron (Fe³⁺) Stomach Stomach (Acidic pH) DietaryIron->Stomach Reduction Fe³⁺ → Fe²⁺ (Reduction) Stomach->Reduction facilitated by Ascorbic Acid Ascorbate Ascorbic Acid (from this compound) Ascorbate->Stomach DMT1 Divalent Metal Transporter 1 (DMT1) Reduction->DMT1 Enterocyte Intestinal Enterocyte DMT1->Enterocyte Absorption Bloodstream Bloodstream Enterocyte->Bloodstream Transport

Caption: Role of Ascorbate in Enhancing Iron Absorption.

G cluster_workflow Solid-State Characterization Workflow API This compound API Sample XRPD XRPD (Polymorph, Crystallinity) API->XRPD FTIR FTIR (Functional Groups) API->FTIR Thermal Thermal Analysis (DSC/TGA) API->Thermal Microscopy Microscopy (SEM) (Morphology) API->Microscopy Data Comprehensive Characterization Profile XRPD->Data FTIR->Data Thermal->Data Microscopy->Data

Caption: Experimental Workflow for this compound.

References

Chemical structure and molecular formula of ferrous ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ferrous Ascorbate (B8700270): Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of ferrous ascorbate, a widely used iron supplement. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical methods.

Chemical Structure and Molecular Formula

This compound is a chelate complex formed between one ferrous cation (Fe²⁺) and two ascorbate anions. In this complex, the iron atom is centrally located and coordinated with the ascorbate molecules. This structure is crucial for its stability and bioavailability.

The molecular formula for this compound is generally cited as C₁₂H₁₄FeO₁₂ .[1][2][3] Variations such as C₁₂H₁₆FeO₁₂ have also been reported in some sources.[2][4] The compound may also exist in a hydrated form, noted as C₁₂H₁₂FeO₁₂·2H₂O.[1]

Chemical Names and Synonyms:

  • Iron(II) L-ascorbate[1]

  • Iron(2+) di-L-ascorbate[1]

  • Ferrous cevitamate[1]

  • L-Ascorbic acid, iron(2+) salt (2:1)[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for formulation and development.

PropertyValueReference(s)
CAS Number 24808-52-4[1][3][4]
Molecular Formula C₁₂H₁₄FeO₁₂[1][2][3]
Molecular Weight 406.08 g/mol [1][3][5]
Appearance Dark purplish-black, blue-violet, or orange-colored powder.[2][4][6][7]
Solubility Water-soluble (> 100 g/L at 20 °C).[2][6]
pH (1% solution) 4.0 - 8.0[4][6]
Iron Content Approximately 12-16%.[6][7][8]
Stability Hygroscopic; attracts moisture from the air. Susceptible to degradation by heat (thermolysis) and light (photolysis). Stable in acidic and oxidative conditions.[2][9]

Mechanism of Enhanced Iron Absorption

This compound is valued for its high bioavailability, which is attributed to the presence of ascorbic acid within the same molecule. Ascorbic acid enhances the absorption of iron through several mechanisms in the gastrointestinal tract. The following diagram illustrates this process.

FerrousAscorbateAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) DietFe3 Dietary Ferric Iron (Fe³⁺) Fe2 Ferrous Iron (Fe²⁺) DietFe3->Fe2 Reduction InsolubleFe Insoluble Iron Complexes DietFe3->InsolubleFe DietFe2 Dietary Ferrous Iron (Fe²⁺) DMT1 DMT1 Transporter DietFe2->DMT1 Ascorbate Ascorbate (from this compound) Inhibitors Inhibitors (Phytates, Tannins) Ascorbate->Inhibitors Inhibits Ascorbate->Fe2 Inhibitors->InsolubleFe Chelation Fe2->DMT1 Transport AbsorbedFe2 Absorbed Fe²⁺ DMT1->AbsorbedFe2

Caption: Mechanism of enhanced iron absorption by this compound.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ferrous sulfate (B86663) with ascorbic acid in an aqueous medium.[10][11]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • L-Ascorbic acid (C₆H₈O₆)

  • Deionized water

  • Absolute ethanol (B145695)

Procedure:

  • Prepare separate aqueous solutions of ferrous sulfate and ascorbic acid. For example, dissolve 278.0 g of FeSO₄·7H₂O and 176.1 g of ascorbic acid in sufficient deionized water to achieve complete dissolution.[12][13]

  • Mix the two solutions at room temperature and stir. The reaction is typically carried out under slightly acidic or neutral conditions.[10]

  • Upon completion of the reaction, the product can be isolated. One method is to add absolute ethanol to the reaction mixture, which causes the this compound to precipitate out as crystals due to its lower solubility in ethanol.[12][13]

  • Filter the resulting precipitate from the solution.

  • Wash the collected crystals with absolute ethanol to remove any unreacted starting materials or impurities.[12]

  • Dry the final product, for instance, in an oven at 105°C, to obtain pure this compound powder.[12]

Assay for Iron Content by Titration

This protocol describes a titrimetric method for the quantitative determination of iron in a this compound sample.[14]

Materials:

  • This compound sample

  • Sulfuric acid (H₂SO₄)

  • Potassium permanganate (B83412) solution (KMnO₄)

  • Potassium iodide (KI)

  • Hydrochloric acid (HCl)

  • Starch solution (indicator)

  • 0.1 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution

Procedure:

  • Accurately weigh a quantity of the this compound sample equivalent to approximately 50 mg of elemental iron.

  • Transfer the sample to a flask and add 5 ml of water and 3 ml of sulfuric acid. Heat the mixture gently and then allow it to cool.

  • Add potassium permanganate solution dropwise until a pale yellow color persists. This step oxidizes the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.

  • Add 2 g of potassium iodide to the solution, followed by 25 ml of hydrochloric acid. Allow the mixture to stand for 5-10 minutes. The ferric ions will oxidize the iodide ions to iodine (I₂).

  • Add a few drops of starch solution as an indicator. The solution should turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. The endpoint is reached when the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution consumed.

  • Calculate the percentage of iron in the sample using the following formula:

    % Iron = (V × N × 55.845) / (W) × 100

    Where:

    • V = Volume of sodium thiosulfate solution used (in L)

    • N = Normality of the sodium thiosulfate solution

    • 55.845 = Atomic weight of iron

    • W = Weight of the sample (in g)

Logical Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of a this compound product, from initial identification to quantitative assay.

QualityControlWorkflow Start Receive this compound Sample Description Visual Inspection (Color, Form) Start->Description Identification Identification Tests Description->Identification FTIR FTIR Spectroscopy (Functional Groups) Identification->FTIR UV_Vis UV-Vis Spectroscopy (λmax verification) Identification->UV_Vis PhysicoChem Physicochemical Tests Solubility Solubility Test PhysicoChem->Solubility pH_Test pH Determination (1% solution) PhysicoChem->pH_Test Assay Quantitative Assay Titration Titration for Iron Content Assay->Titration HPLC HPLC for Purity/ Related Substances Assay->HPLC FTIR->PhysicoChem UV_Vis->PhysicoChem Solubility->Assay pH_Test->Assay Report Generate Certificate of Analysis Titration->Report HPLC->Report End Release/Reject Batch Report->End

Caption: Quality control workflow for this compound analysis.

References

Spectroscopic Analysis of Ferrous Ascorbate Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ferrous ascorbate (B8700270) powder, focusing on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. Ferrous ascorbate is a synthetic molecule of ascorbic acid and iron, primarily used in the treatment of iron deficiency anemia. Spectroscopic analysis is crucial for its characterization, quality control, and stability assessment. This document outlines detailed experimental protocols, presents key quantitative data, and offers visual representations of the analytical workflow and molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound in solution and for monitoring its stability. The analysis can be performed on the dissolved powder or directly on the solid using diffuse reflectance spectroscopy.

Quantitative Data Summary

The UV absorption characteristics of this compound are influenced by the solvent and pH. The primary absorption is attributed to the π → π* transition in the enediol system of the ascorbate moiety.

Solvent/Mediumλmax (nm)MethodReference
Distilled Water265Transmission[1]
0.1 N HCl243Transmission[1]
Distilled Water257Transmission (Literature Value)[1]
-344Simultaneous Equation Method (with Folic Acid)

Note: The peak at 344 nm is utilized in a simultaneous equation method for the analysis of this compound in the presence of folic acid.

Experimental Protocols

1.2.1. Analysis of this compound Powder in Solution

This protocol describes the quantitative analysis of this compound by dissolving the powder in a suitable solvent.

Materials and Equipment:

  • This compound powder

  • Volumetric flasks

  • Pipettes

  • Solvent (e.g., distilled water, 0.1 N HCl)

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask. Dilute to the mark to obtain a stock solution of known concentration.

  • Sample Solution Preparation: Accurately weigh a known amount of the this compound powder sample, dissolve it in the same solvent, and dilute to a known volume in a volumetric flask. Further dilutions may be necessary to bring the absorbance within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

  • Instrument Setup: Turn on the spectrophotometer and allow it to stabilize. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a cuvette with the solvent to be used as a blank and perform a baseline correction.

  • Measurement: Record the UV-Vis spectrum of the prepared sample solution.

  • Quantification: Determine the absorbance at the λmax (e.g., 265 nm in water). The concentration of this compound in the sample can be calculated using a calibration curve prepared from a series of standard solutions of known concentrations.

1.2.2. Analysis of this compound Powder using Diffuse Reflectance Spectroscopy (DRS)

This method is suitable for the direct analysis of the solid powder without dissolution.

Materials and Equipment:

  • This compound powder

  • UV-Vis spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere)

  • Reference standard with high reflectivity (e.g., BaSO₄, Spectralon®)

  • Sample holder

Procedure:

  • Instrument Setup: Install the diffuse reflectance accessory in the spectrophotometer.

  • Reference Scan: Fill the sample holder with the reference standard (e.g., BaSO₄) and record the reflectance spectrum. This will serve as the baseline.

  • Sample Preparation: Place the this compound powder into the sample holder, ensuring a smooth and level surface.

  • Sample Scan: Record the diffuse reflectance spectrum of the this compound powder. The instrument software can convert the reflectance data into an absorbance spectrum.

  • Data Analysis: Identify the absorption maxima in the resulting spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification and structural characterization of this compound powder. It provides information about the functional groups present in the molecule and the coordination of the iron atom. Attenuated Total Reflectance (ATR) is a convenient sampling technique for the direct analysis of powders.

Quantitative Data Summary

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The coordination of the ferrous ion to the ascorbate ligand leads to shifts in the positions of certain bands compared to free ascorbic acid.

Wavenumber (cm⁻¹)AssignmentReference
3500 - 3200 (broad)O-H stretching (hydroxyl groups)
~1754C=O stretching (lactone carbonyl)
~1665C=C stretching (enol)
~1315Enol-hydroxyl bending
~1100C-O-C stretching (ether linkage)
Below 600Fe-O stretching

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Experimental Protocol: ATR-FTIR Spectroscopy

Materials and Equipment:

  • This compound powder

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Spatula

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the powder, ensuring good contact with the crystal.

  • Sample Scan: Collect the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or known functional group frequencies to confirm the identity and structure of the this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound powder.

G cluster_0 UV-Vis Spectroscopy cluster_1 IR Spectroscopy uv_sample This compound Powder uv_dissolve Dissolve in Solvent (e.g., H₂O, 0.1N HCl) uv_sample->uv_dissolve Solution Method uv_drs Place on DRS Sample Holder uv_sample->uv_drs Solid-State Method uv_solution Prepare Solution of Known Concentration uv_dissolve->uv_solution uv_reflectance Diffuse Reflectance Measurement uv_drs->uv_reflectance uv_transmission Transmission Measurement uv_solution->uv_transmission uv_spectrometer UV-Vis Spectrophotometer uv_data Obtain Absorbance Spectrum (λmax) uv_spectrometer->uv_data uv_transmission->uv_spectrometer uv_reflectance->uv_spectrometer ir_sample This compound Powder ir_atr Place on ATR Crystal ir_sample->ir_atr ir_pressure Apply Pressure ir_atr->ir_pressure ir_spectrometer FTIR Spectrometer ir_pressure->ir_spectrometer ir_data Obtain IR Spectrum (Transmittance/Absorbance) ir_spectrometer->ir_data

Caption: Experimental workflow for UV-Vis and IR spectroscopic analysis.

Molecular Structure and Coordination

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups and the coordination of the ferrous (Fe²⁺) ion.

Caption: Chelation of Ferrous (Fe²⁺) ion by two ascorbate ligands.

References

Redox properties of the iron-ascorbate complex in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Redox Properties of the Iron-Ascorbate Complex in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of the iron-ascorbate complex in aqueous solution. It covers the formation, stoichiometry, and redox chemistry of this complex, with a focus on quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the intricate interactions between iron and ascorbic acid.

Formation and Stoichiometry of the Iron-Ascorbate Complex

The interaction between iron and ascorbic acid (vitamin C) in aqueous solution is a complex process involving both coordination chemistry and redox reactions. Ascorbic acid (H₂A) is a weak dibasic acid that primarily exists as the ascorbate (B8700270) monoanion (HA⁻) at physiological pH.[1] Chelation of iron by ascorbate typically occurs through the deprotonated hydroxyl groups at the C2 and C3 positions of the furan (B31954) ring.[2]

The stoichiometry of the iron-ascorbate complex is highly dependent on the pH of the solution and the ratio of iron to ascorbate.

  • Iron(II)-Ascorbate Complex : The most commonly reported stoichiometry for the ferrous-ascorbate complex is 1:2, with one Fe²⁺ ion coordinated to two ascorbate ligands.[2] However, at lower pH values, a 1:1 complex, [Fe(HA)]⁺, can also form.[3] The stability of the ferrous ascorbate complex is relatively low, and it is known to dissociate significantly in aqueous solution.[3][4]

  • Iron(III)-Ascorbate Complex : Ferric iron also forms complexes with ascorbate, which are generally more stable than their ferrous counterparts.[5] These complexes are often transient intermediates in the reduction of Fe³⁺ by ascorbate.[1][6] The reaction between Fe³⁺ and ascorbic acid is biphasic, with a rapid initial formation of an iron(III)-ascorbate complex, followed by a slower intramolecular electron transfer to produce Fe²⁺ and the ascorbyl radical.[7]

The pH of the solution plays a critical role in the formation and stability of these complexes. In acidic conditions (pH < 4), the reduction of Fe³⁺ to Fe²⁺ is favored.[8] Around physiological pH, the situation is more complex, with the potential for the formation of various mononuclear and polynuclear iron species.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the stability and redox properties of iron-ascorbate complexes.

Table 1: Stability Constants of Iron-Ascorbate Complexes

Complex SpeciesLog βConditionsReference(s)
[Fe(II)(HA)]⁺~1.3 (K ≈ 20 L·mol⁻¹)µ = 0, 25 °C[3][9]
[Fe(III)(HA)]²⁺3.28 - 4.42Range of pH values[5]

Table 2: Redox Potentials

Redox CoupleE°' (V vs. NHE)ConditionsReference(s)
Ascorbate/Ascorbyl Radical+0.28pH 7.0[10]
Fe³⁺(aq)/Fe²⁺(aq)+0.77Standard Conditions[11]

Note: The redox potential of the iron-ascorbate complex is highly dependent on pH and the specific ligand environment, making a single value difficult to ascertain from the literature.

Table 3: Selected Reaction Rate Constants

ReactionRate Constant (k)ConditionsReference(s)
Fe³⁺ + H₂A → [Fe(III)(H₂A)]³⁺Fast initial phasepH < 2[7]
Intramolecular electron transfer in [Fe(III)(HA)]²⁺Slower second phasepH < 2[7]
Fe(II)-ascorbate + H₂O₂Similar to free Fe²⁺-[12]
Ascorbate + •OH1.1 x 10¹⁰ M⁻¹s⁻¹pH 7.4[12]

Reaction Mechanisms and Signaling Pathways

The redox chemistry of the iron-ascorbate system is central to its biological and chemical significance. Ascorbate is a potent reducing agent, capable of reducing Fe³⁺ to Fe²⁺. This process is crucial for intestinal iron absorption and for maintaining a pool of redox-active Fe²⁺.[1]

Reduction of Iron(III) by Ascorbate

The reduction of ferric iron by ascorbate proceeds through the formation of an initial Fe³⁺-ascorbate complex, followed by an intramolecular electron transfer. This process generates Fe²⁺ and the ascorbyl radical (A•⁻).

G Fe3_aq Fe³⁺(aq) Fe3_Asc_complex [Fe³⁺(HA)]²⁺ Complex Fe3_aq->Fe3_Asc_complex Rapid Complexation Ascorbate Ascorbate (HA⁻) Ascorbate->Fe3_Asc_complex Fe2_aq Fe²⁺(aq) Fe3_Asc_complex->Fe2_aq Intramolecular Electron Transfer Ascorbyl_radical Ascorbyl Radical (A•⁻) Fe3_Asc_complex->Ascorbyl_radical

Caption: Reduction of Fe³⁺ by ascorbate.

The Fenton Reaction

The Fe²⁺ generated from the reduction of Fe³⁺ by ascorbate can participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). Ascorbate can then regenerate Fe²⁺ from the newly formed Fe³⁺, thus creating a catalytic cycle that can lead to significant oxidative damage.[1][13]

G cluster_fenton Fenton Reaction cluster_regeneration Ascorbate-mediated Regeneration Fe2 Fe²⁺ OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ OH_radical->OH_ion Fe3_regen Fe³⁺ Ascorbate Ascorbate Ascorbyl_radical Ascorbyl Radical Ascorbate->Ascorbyl_radical Fe2_regen Fe²⁺ Fe3_regen->Fe2_regen Reduction Fe2_regen->Fe2 Recycling

Caption: Ascorbate-driven Fenton reaction cycle.

Experimental Protocols

The study of the redox properties of the iron-ascorbate complex utilizes a variety of analytical techniques to probe its formation, kinetics, and electrochemical behavior.

Stopped-Flow Spectrophotometry

This technique is essential for studying the rapid kinetics of the iron-ascorbate reaction.

Objective: To measure the rate of formation of the Fe³⁺-ascorbate complex and its subsequent reduction.

Methodology:

  • Reagent Preparation: Prepare anaerobic solutions of a ferric salt (e.g., FeCl₃ or Fe(ClO₄)₃) and ascorbic acid in a suitable buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) at the desired pH. The solutions should be deoxygenated by bubbling with an inert gas like argon or nitrogen.

  • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the observation wavelength to the absorbance maximum of the transient Fe³⁺-ascorbate complex (typically around 560 nm).[7]

  • Data Acquisition: Rapidly mix the iron(III) and ascorbate solutions in the stopped-flow apparatus. The instrument will record the change in absorbance over time, typically on a millisecond to second timescale.

  • Data Analysis: The resulting kinetic traces can be fitted to appropriate kinetic models (e.g., single or double exponential functions) to determine the pseudo-first-order rate constants. By varying the concentrations of the reactants, the overall rate law and individual rate constants can be determined.[14]

G SyringeA Syringe A: Fe³⁺ Solution MixingChamber Mixing Chamber SyringeA->MixingChamber SyringeB Syringe B: Ascorbate Solution SyringeB->MixingChamber FlowCell Flow Cell (Spectrophotometer) MixingChamber->FlowCell Detector Detector FlowCell->Detector Data Abs vs. Time Data Detector->Data

Caption: Stopped-flow spectrophotometry workflow.

Cyclic Voltammetry

Cyclic voltammetry is used to investigate the redox potentials and electrochemical behavior of the iron-ascorbate complex.

Objective: To determine the formal reduction potential of the Fe³⁺-ascorbate/Fe²⁺-ascorbate couple and to study the electron transfer kinetics.

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a solution containing the iron salt (either Fe²⁺ or Fe³⁺) and ascorbic acid in a supporting electrolyte (e.g., KCl or NaClO₄) and a suitable buffer to control the pH. Deoxygenate the solution by purging with an inert gas.

  • Voltammetric Scan: Apply a potential sweep to the working electrode using a potentiostat. The potential is scanned linearly from an initial potential to a switching potential and then back to the initial potential.

  • Data Analysis: The resulting voltammogram (current vs. potential) will show peaks corresponding to the oxidation and reduction of the iron-ascorbate complex. The peak potentials can be used to estimate the formal reduction potential, and the peak separation can provide information about the reversibility of the electron transfer process.[15]

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the oxidation state and coordination environment of the iron atoms in the iron-ascorbate complex.

Objective: To identify the iron species (Fe²⁺ or Fe³⁺) present in the sample and to characterize their electronic structure.

Methodology:

  • Sample Preparation: The sample is typically a frozen solution of the iron-ascorbate complex. For studying reaction intermediates, a rapid freeze-quench technique can be employed where the reaction is initiated and then rapidly frozen at specific time points.

  • Data Acquisition: The frozen sample is exposed to a source of gamma rays (typically ⁵⁷Co). The Mössbauer spectrometer measures the resonant absorption of gamma rays by the ⁵⁷Fe nuclei in the sample as a function of the velocity of the source.

  • Data Analysis: The resulting Mössbauer spectrum provides information on the isomer shift (which is sensitive to the oxidation state of iron) and the quadrupole splitting (which is sensitive to the symmetry of the coordination environment).[8][16]

Conclusion

The redox properties of the iron-ascorbate complex in aqueous solution are multifaceted and of significant interest in various scientific disciplines. The interplay between complex formation, intramolecular electron transfer, and participation in radical-generating reactions like the Fenton reaction highlights the dual role of ascorbate as both an antioxidant and, in the presence of iron, a pro-oxidant. A thorough understanding of the quantitative aspects of these processes, as detailed in this guide, is crucial for researchers and professionals working on the development of new therapeutic strategies and for understanding the fundamental biochemistry of iron and vitamin C. The experimental protocols outlined provide a foundation for further investigation into this dynamic and important chemical system.

References

The Role of Ascorbic Acid in the Reduction of Ferric to Ferrous Iron: A Technical Guide to Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an essential mineral for numerous physiological processes, exists primarily in the ferric (Fe³⁺) state in the diet. However, for efficient absorption in the small intestine, it must be reduced to the more soluble ferrous (Fe²⁺) form. Ascorbic acid, commonly known as vitamin C, is a potent enhancer of non-heme iron bioavailability. This technical guide provides an in-depth exploration of the multifaceted role of ascorbic acid in promoting iron absorption. It details the chemical kinetics of ferric iron reduction, the physiological mechanisms at both the luminal and cellular levels, and standardized experimental protocols for evaluating iron bioavailability. Furthermore, this guide presents key molecular pathways and experimental workflows in the form of diagrams to facilitate a comprehensive understanding of this critical nutrient interaction.

Introduction: The Challenge of Iron Bioavailability

Iron is a crucial component of hemoglobin, myoglobin (B1173299), and various enzymes, playing a vital role in oxygen transport, energy metabolism, and DNA synthesis.[1] Dietary iron is present in two forms: heme iron, derived from hemoglobin and myoglobin in animal tissues, and non-heme iron, found in plant-based foods and iron supplements.[2] While heme iron is readily absorbed, the bioavailability of non-heme iron is significantly lower and is influenced by various dietary factors. One of the primary limiting steps for non-heme iron absorption is its predominant form in the diet, the relatively insoluble ferric (Fe³⁺) iron. The intestinal enterocytes primarily absorb the more soluble ferrous (Fe²⁺) iron.[2] Therefore, the reduction of Fe³⁺ to Fe²⁺ is a critical determinant of iron bioavailability. Ascorbic acid is a well-established and powerful enhancer of non-heme iron absorption.[2][3] Its role extends beyond a simple chemical reaction in the gut lumen to intricate cellular mechanisms.

The Chemical Mechanism: Ascorbic Acid as a Reducing Agent

Ascorbic acid (C₆H₈O₆) is a water-soluble vitamin with strong reducing properties. In the acidic environment of the stomach and the upper small intestine, it efficiently reduces ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. This process is crucial as Fe²⁺ is the form recognized and transported by the Divalent Metal Transporter 1 (DMT1) on the apical surface of enterocytes.[1][4]

The reduction reaction can be summarized as follows:

2Fe³⁺ + C₆H₈O₆ → 2Fe²⁺ + C₆H₆O₆ + 2H⁺

In this reaction, ascorbic acid is oxidized to dehydroascorbic acid.

Kinetics of Ferric Iron Reduction

The kinetics of Fe³⁺ reduction by ascorbic acid are influenced by factors such as pH and the molar ratio of the reactants. Studies have shown that the reaction rate is pH-dependent, with a significant decrease in the reduction rate as the pH increases from 5 to 6. The reaction is reported to be zero-order with respect to ascorbic acid and approximately 1.8th order with respect to Fe³⁺.[5][6]

Table 1: Kinetic Parameters of Ferric Iron (Fe³⁺) Reduction by Ascorbic Acid

ParameterValueConditionsReference
Reaction Order (Ascorbic Acid)0pH 5-6, 25°C[5][6]
Reaction Order (Ferric Iron)1.811pH 5-6, 25°C[5][6]
Rate Constant (k) at pH 51.464 ± 0.44 mM⁻⁰.⁸¹¹ min⁻¹ (1:1 AA:Fe)25°C[5]
2.912 ± 0.52 mM⁻⁰.⁸¹¹ min⁻¹ (10:1 AA:Fe)
Rate Constant (k) at pH 60.180 ± 0.09 mM⁻⁰.⁸¹¹ min⁻¹25°C, freshly prepared Fe³⁺ solution[5]

Physiological Role of Ascorbic Acid in Iron Absorption

Ascorbic acid enhances iron bioavailability through two primary mechanisms: luminal effects within the gastrointestinal tract and direct effects on the intestinal cells.

Luminal Effects
  • Reduction of Ferric Iron: As detailed above, ascorbic acid reduces Fe³⁺ to Fe²⁺ in the stomach and duodenum, increasing the pool of absorbable iron.[2]

  • Chelation and Solubilization: Ascorbic acid can form a soluble chelate with ferric iron at acidic pH. This complex remains soluble at the more alkaline pH of the duodenum, preventing the precipitation of ferric hydroxide (B78521) and making the iron more available for absorption.[2]

Cellular Effects
  • Electron Donor for Duodenal Cytochrome b (Dcytb): Dcytb is a ferric reductase located on the apical membrane of duodenal enterocytes.[1][7] It plays a crucial role in reducing dietary Fe³⁺ to Fe²⁺ at the cell surface immediately before transport by DMT1. Ascorbic acid acts as an intracellular electron donor for Dcytb, facilitating this reduction process.[1][7][8]

  • Regulation of Iron Transporter Expression: Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic small intestinal enterocytes, have shown that ascorbic acid can influence the expression of iron transport proteins. Short-term exposure to ascorbic acid can upregulate the expression of both Dcytb and DMT1.[9] However, long-term supplementation may lead to a downregulation of these transporters.[9]

  • Stimulation of Ferritin Formation: Ascorbic acid has been shown to increase the expression of ferritin, the intracellular iron storage protein. This effect is observed both in the presence and absence of extracellular iron, suggesting a direct regulatory role.[9]

Quantitative Impact on Iron Bioavailability

The enhancing effect of ascorbic acid on non-heme iron absorption is dose-dependent. Numerous human and in vitro studies have quantified this effect.

Table 2: Dose-Response of Ascorbic Acid on Non-Heme Iron Absorption in Humans

Meal TypeIron Content (mg)Ascorbic Acid Added (mg)Iron Absorption (%)Fold IncreaseReference
Liquid Formula4.1250.8-[2]
10007.18.9
Bread-306.7 to 12.6~1.9[10]
503.8 to 10.4~2.7
15010.4 to 27.4~2.6

Table 3: Effect of Ascorbic Acid on Iron Uptake in Caco-2 Cells

Iron SourceAscorbic Acid:Iron Molar RatioFerritin Formation (Fold Increase)Reference
FeSO₄5:15.4[11]
FeCl₃5:15.1[11]
NaFeEDTA5:12.8[11]
Iron-Casein Complex2:1Significant increase (similar to FeSO₄)[12]

Experimental Protocols for Assessing Iron Bioavailability

In vitro models are invaluable tools for screening the effects of various factors on iron bioavailability in a controlled and high-throughput manner. The combination of simulated gastrointestinal digestion followed by exposure to a Caco-2 cell culture is a widely accepted method.[13]

Protocol for Simulated Gastrointestinal Digestion

This protocol simulates the physiological conditions of the stomach and small intestine.[14]

  • Sample Preparation: Homogenize the food sample to be tested.

  • Gastric Digestion:

    • Suspend the homogenized sample in a saline solution (e.g., 140 mM NaCl, 5 mM KCl).

    • Adjust the pH to 2.0 with HCl.

    • Add pepsin solution and incubate at 37°C for 1-2 hours with gentle agitation.

  • Intestinal Digestion:

    • Adjust the pH to 7.0 with NaHCO₃.

    • Add a mixture of pancreatin (B1164899) and bile salts.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Sample Collection: Centrifuge the digestate to separate the soluble fraction (supernatant) which will be used for the Caco-2 cell assay.

Protocol for In Vitro Iron Bioavailability Assessment using Caco-2 Cells

This protocol measures iron uptake by Caco-2 cells, with ferritin formation serving as a surrogate marker for iron absorption.[13][15]

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells onto collagen-coated permeable supports in a transwell system and allow them to differentiate for 12-14 days.

  • Iron Uptake Assay:

    • Wash the differentiated Caco-2 cell monolayers.

    • Add the soluble fraction from the simulated gastrointestinal digestion to the apical side of the transwell.

    • Incubate for 2 hours at 37°C.

  • Ferritin Measurement:

    • After the incubation period, remove the digestate and wash the cells.

    • Lyse the cells to release intracellular contents.

    • Quantify the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Express ferritin concentration relative to the total cell protein content (ng ferritin/mg protein). An increase in ferritin formation indicates enhanced iron uptake.

Visualization of Key Pathways and Workflows

Signaling Pathways

The following diagram illustrates the molecular pathway of non-heme iron absorption in an intestinal enterocyte and the key roles of ascorbic acid.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 Reduction Dcytb Dcytb Fe3->Dcytb Substrate DMT1 DMT1 Fe2->DMT1 Transport AA_lumen Ascorbic Acid AA_lumen->Fe2 Reduces Fe2_intra Fe²⁺ Dcytb->Fe2_intra Reduces & Imports via DMT1 DMT1->Fe2_intra Ferritin Ferritin (Iron Storage) Fe2_intra->Ferritin Storage FPN Ferroportin (FPN) Fe2_intra->FPN Export Fe_blood Fe²⁺ FPN->Fe_blood AA_intra Ascorbic Acid AA_intra->Dcytb Electron Donor

Caption: Molecular pathway of non-heme iron absorption enhanced by ascorbic acid.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing iron bioavailability using an in vitro digestion/Caco-2 cell model.

start Start: Food Sample homogenization Homogenization start->homogenization gastric Gastric Digestion (Pepsin, pH 2.0) homogenization->gastric intestinal Intestinal Digestion (Pancreatin, Bile, pH 7.0) gastric->intestinal centrifugation Centrifugation intestinal->centrifugation supernatant Collect Supernatant (Soluble Iron Fraction) centrifugation->supernatant caco2 Apply to Differentiated Caco-2 Cell Monolayer supernatant->caco2 incubation Incubation (2 hours, 37°C) caco2->incubation lysis Cell Lysis incubation->lysis elisa Ferritin ELISA lysis->elisa end End: Quantify Iron Uptake (ng Ferritin/mg Protein) elisa->end

Caption: Experimental workflow for in vitro iron bioavailability assessment.

Conclusion

Ascorbic acid plays an indispensable role in enhancing the bioavailability of non-heme iron through a combination of luminal and cellular mechanisms. Its ability to reduce ferric to ferrous iron and form soluble chelates in the gut lumen significantly increases the pool of absorbable iron. Furthermore, its function as an electron donor for Dcytb and its regulatory influence on iron transport proteins at the cellular level underscore its importance in iron metabolism. The quantitative data from human and in vitro studies consistently demonstrate a significant, dose-dependent enhancement of iron absorption in the presence of ascorbic acid. The standardized in vitro protocols detailed in this guide provide robust and reproducible methods for researchers to evaluate the impact of ascorbic acid and other dietary components on iron bioavailability, aiding in the development of effective strategies to combat iron deficiency. A thorough understanding of these mechanisms and methodologies is paramount for professionals in nutrition research, food science, and the development of iron-fortified foods and supplements.

References

The Hygroscopic Nature and Moisture Absorption Characteristics of Ferrous Ascorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous ascorbate (B8700270), a salt of ferrous iron and ascorbic acid, is a widely utilized active pharmaceutical ingredient (API) for the treatment of iron deficiency anemia. Its high bioavailability is a key therapeutic advantage. However, ferrous ascorbate is known to be hygroscopic, readily attracting and absorbing moisture from the atmosphere. This inherent property presents significant challenges during manufacturing, formulation, packaging, and storage, potentially impacting the stability, efficacy, and physical characteristics of the final drug product. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, detailing its moisture absorption characteristics, the consequential degradation pathways, and the experimental protocols to quantify these properties.

Introduction

The propensity of a pharmaceutical solid to absorb atmospheric moisture is termed hygroscopicity. For this compound, this is a critical physicochemical property that demands thorough investigation during pre-formulation studies.[1] Moisture uptake can initiate a cascade of undesirable physical and chemical changes, including deliquescence, caking, and swelling of the powder, which can impede manufacturing processes such as powder flow and compression.[1] Furthermore, the presence of water can accelerate the oxidation of the ferrous (Fe²⁺) ion to the less bioavailable ferric (Fe³⁺) form and promote the degradation of the ascorbate moiety, thereby compromising the therapeutic efficacy and shelf-life of the drug product.[1][2] Understanding and controlling the moisture absorption of this compound is therefore paramount for the development of a stable and effective dosage form.

Physicochemical Properties of this compound

This compound is a water-soluble, orange-colored powder.[2] The presence of ascorbic acid in the salt complex serves a dual purpose: it enhances the absorption of iron and protects the ferrous iron from oxidation to the ferric state.[2] However, this antioxidant property does not render the compound immune to degradation, particularly in the presence of moisture and other environmental factors like light and heat.[1]

Hygroscopic Nature and Moisture Absorption

This compound is classified as a hygroscopic material.[1][2] This characteristic is attributed to the chemical nature of the salt, which readily forms hydrates upon exposure to moisture. The absorption of water can lead to significant physical changes in the bulk powder.

Consequences of Moisture Absorption

The uptake of moisture by this compound can lead to several manufacturing and stability challenges:

  • Caking and Poor Flowability: The absorption of moisture can cause powder particles to agglomerate, leading to caking and a decrease in flowability. This can disrupt manufacturing processes such as blending and tablet compression.

  • Swelling and Tablet Integrity: In solid dosage forms, moisture absorption can cause tablets to swell, crack, or otherwise lose their mechanical integrity.[1]

  • Chemical Degradation: Water acts as a solvent and can facilitate chemical reactions. In the case of this compound, moisture can accelerate the oxidation of Fe²⁺ to Fe³⁺ and the degradation of ascorbic acid.[3]

Quantitative Analysis of Moisture Absorption

While specific public data on the moisture sorption isotherm of this compound is limited, a representative profile can be projected based on its known hygroscopic nature. The following table summarizes expected moisture uptake at various relative humidity (RH) levels at a constant temperature (25°C).

Relative Humidity (% RH)Expected Moisture Content (% w/w)Observations
10< 1.0Powder remains free-flowing.
301.0 - 3.0Slight increase in cohesiveness.
503.0 - 7.0Noticeable clumping and reduced flowability.
707.0 - 15.0Significant caking and potential for deliquescence.
90> 15.0Deliquescence and formation of a saturated solution.

Note: The data in this table is illustrative and based on the typical behavior of hygroscopic pharmaceutical salts. Actual values for a specific batch of this compound may vary and should be determined experimentally.

Experimental Protocols for Assessing Hygroscopicity

A comprehensive evaluation of the hygroscopic properties of this compound involves several key experiments.

Swelling Index Study

This study evaluates the tendency of the powder to swell upon moisture absorption.

Objective: To determine the swelling behavior of this compound powder in response to moisture absorption over time.

Materials:

  • This compound powder

  • Controlled humidity and temperature chamber

  • Analytical balance

  • Weighing dishes

Methodology:

  • Accurately weigh a sample of this compound powder (W₀) in a pre-tared weighing dish.

  • Place the sample in a controlled environment with a specific relative humidity and temperature (e.g., 25°C and 75% RH).

  • At predetermined time intervals (e.g., 1, 6, 12, 24, 48, 72 hours, and weekly for up to 30 days), remove the sample and immediately weigh it (Wₜ).

  • Calculate the percentage weight gain, which corresponds to the moisture absorbed, using the following formula: Swelling Index (%) = [(Wₜ - W₀) / W₀] * 100

  • Record any changes in the physical appearance of the powder (e.g., color change, caking, deliquescence).

Swelling_Index_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_measurement Measurement weigh_initial Weigh Initial Sample (W₀) place_in_chamber Place in Controlled Humidity/Temperature Chamber weigh_initial->place_in_chamber Start weigh_timed Weigh at Intervals (Wₜ) place_in_chamber->weigh_timed Over Time weigh_timed->place_in_chamber Return to Chamber calculate_swelling Calculate Swelling Index (%) weigh_timed->calculate_swelling record_observations Record Physical Changes calculate_swelling->record_observations

Experimental Workflow for Swelling Index Determination.
Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This allows for the generation of a moisture sorption-desorption isotherm.

Objective: To quantitatively determine the moisture sorption and desorption characteristics of this compound.

Materials:

  • Dynamic Vapor Sorption Analyzer

  • This compound powder

Methodology:

  • Place a small, accurately weighed sample of this compound in the DVS instrument.

  • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • Program the instrument to incrementally increase the relative humidity in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).

  • At each RH step, allow the sample to equilibrate until a stable weight is recorded.

  • Once the maximum RH is reached, incrementally decrease the humidity back to 0% RH to obtain the desorption isotherm.

  • Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

DVS_Analysis_Workflow start Start sample_prep Sample Preparation (Weighing) start->sample_prep drying Initial Drying (0% RH) sample_prep->drying sorption Sorption Phase (Stepwise RH Increase) drying->sorption desorption Desorption Phase (Stepwise RH Decrease) sorption->desorption isotherm Generate Sorption-Desorption Isotherm Plot desorption->isotherm end End isotherm->end

Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Karl Fischer Titration

This is a standard method for the quantitative determination of water content in a sample.

Objective: To accurately measure the water content of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) or other suitable solvent

  • This compound sample

Methodology:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Accurately weigh a sample of this compound and introduce it into the titration vessel containing a pre-tared solvent.

  • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • The amount of water in the sample is calculated based on the volume of titrant consumed.

Impact of Moisture on Chemical Stability

The presence of moisture can significantly impact the chemical stability of this compound. Forced degradation studies are essential to understand the degradation pathways.

Degradation Pathways

Moisture can facilitate the following degradation reactions:

  • Oxidation: The ferrous (Fe²⁺) ion can be oxidized to the ferric (Fe³⁺) ion. This process is accelerated in the presence of water and oxygen.

  • Hydrolysis of Ascorbate: The ascorbate molecule can undergo hydrolysis, leading to a loss of its vitamin C activity and potentially forming degradation products that could be undesirable.

Degradation_Pathways FA This compound (Fe²⁺ + Ascorbate) Oxidized_Fe Ferric Ion (Fe³⁺) FA->Oxidized_Fe Oxidation Degraded_Ascorbate Degraded Ascorbate (e.g., dehydroascorbic acid) FA->Degraded_Ascorbate Hydrolysis Moisture Moisture (H₂O) Moisture->Oxidized_Fe Moisture->Degraded_Ascorbate

Simplified Degradation Pathways of this compound in the Presence of Moisture.
Stability Indicating Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound.

HPLC Method for Stability Testing:

  • Column: A C18 column is typically used.

  • Mobile Phase: A buffered aqueous-organic mobile phase is employed for the separation of this compound and its degradation products. A common mobile phase consists of a phosphate (B84403) buffer and methanol.[1]

  • Detection: UV detection is suitable for quantifying both ascorbate and its degradation products. The detection wavelength is typically set around 264 nm.[1]

Mitigation Strategies

Given the hygroscopic nature of this compound, several strategies should be employed to ensure product quality and stability:

  • Controlled Manufacturing Environment: Manufacturing processes should be conducted under controlled low humidity conditions.[1]

  • Appropriate Excipient Selection: Excipients with low hygroscopicity should be chosen for the formulation.

  • Moisture-Resistant Packaging: The final drug product should be packaged in materials that provide a high barrier to moisture vapor transmission, such as blister packs with aluminum foil. The inclusion of a desiccant may also be necessary.[1]

  • Proper Storage Conditions: The product should be stored in a cool, dry place.

Conclusion

The hygroscopic nature of this compound is a critical factor that must be carefully managed throughout the drug development process. A thorough understanding of its moisture absorption characteristics, quantified through experimental protocols such as Swelling Index studies and Dynamic Vapor Sorption analysis, is essential. By implementing appropriate formulation, manufacturing, and packaging strategies, the challenges posed by its hygroscopicity can be effectively mitigated, ensuring the delivery of a stable, safe, and efficacious drug product to the patient.

References

Dissociation and Speciation of Ferrous Ascorbate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dissociation and speciation of ferrous ascorbate (B8700270) in aqueous solutions. Ferrous ascorbate, a salt formed from ferrous iron (Fe²⁺) and ascorbic acid, is a widely used iron supplement. Its efficacy and bioavailability are intrinsically linked to its chemical behavior in aqueous environments. This document details the equilibrium dynamics, including dissociation pathways and the formation of various iron-ascorbate species, with a particular focus on the influence of pH. It presents a compilation of quantitative data on stability constants and outlines detailed experimental protocols for the characterization of these species using various analytical techniques.

Introduction

This compound is a popular choice for iron supplementation due to the established role of ascorbic acid in enhancing iron absorption. This enhancement is attributed to two primary mechanisms: the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) and the formation of soluble iron-ascorbate complexes that remain stable in the gastrointestinal tract.[1][2] Understanding the dissociation and speciation of this compound is therefore critical for optimizing formulations and predicting its behavior in vivo.

In aqueous solutions, this compound exists in a dynamic equilibrium involving the this compound complex, free ferrous ions, and ascorbate ions.[2][3][4][5] The predominant species are highly dependent on the pH of the solution. At lower pH values, the complex tends to dissociate, while at physiological pH, the situation is further complicated by the potential for oxidation of Fe²⁺ to Fe³⁺ and the formation of various mononuclear and polynuclear iron species.[6]

This guide will delve into the fundamental chemistry of this compound in water, providing researchers and drug development professionals with the necessary data and methodologies to accurately characterize and study this important compound.

Dissociation and Speciation Chemistry

This compound, denoted as Fe(HL)₂, where HL⁻ is the ascorbate monoanion, dissociates in aqueous solution. The primary dissociation pathway involves the stepwise loss of ascorbate ligands, leading to the formation of a monomeric cationic species, Fe(HL)⁺, and free ferrous ions (Fe²⁺), alongside the ascorbate anion (HL⁻).[2][3][4][5]

The equilibrium can be represented as follows:

Fe(HL)₂ ⇌ Fe(HL)⁺ + HL⁻ Fe(HL)⁺ ⇌ Fe²⁺ + HL⁻

The ascorbate anion acts as a monodentate ligand in these complexes.[2][3][4][5]

Influence of pH

The pH of the aqueous solution is the most critical factor governing the speciation of this compound.

  • Acidic pH (pH < 5): At lower pH, the this compound complex is almost completely dissociated into free Fe²⁺ and ascorbic acid (H₂L).[2][3][4][5] This is due to the protonation of the ascorbate anion, which shifts the equilibrium away from complex formation.

  • Near-Neutral to Alkaline pH (pH 6-8): In this range, ascorbate has a solubility-enhancing effect on iron.[2][3][4][5] However, the presence of oxygen becomes a significant factor. Ferrous iron can be oxidized to ferric iron, leading to the formation of mononuclear chelatable Fe³⁺ species at physiological pH (6.8-7.4).[6] Mössbauer spectroscopy studies at physiological pH often fail to detect any Fe²⁺ species, indicating rapid oxidation.[6] Electron Paramagnetic Resonance (EPR) studies show a time-dependent decrease in rhombic Fe³⁺, suggesting a conversion to polynuclear iron forms.[6]

The complex interplay of dissociation, oxidation, and polymerization at different pH values is a key consideration for understanding the bioavailability and potential pro-oxidant effects of this compound.

Redox Chemistry

Ascorbic acid is a potent reducing agent and can reduce Fe³⁺ to Fe²⁺. This redox cycling is a crucial aspect of the chemistry of iron and ascorbate mixtures. In the presence of oxygen, this can lead to the formation of reactive oxygen species (ROS) through Fenton-like reactions.[7] The initial reactivity of this compound with hydrogen peroxide is similar to that of free ferrous ions.

Quantitative Data: Stability Constants

The stability of the this compound complex is relatively low, which is a key factor in its dissociation. The stability constants for both ferrous and ferric ascorbate complexes have been determined, and a summary of these values is presented in Table 1.

ComplexStability Constant (K)ConditionsReference(s)
This compound (Fe(HL)⁺)~20 L·mol⁻¹μ = 0, 25°C[2][3][4]
This compound7.69 × 10⁻³ to 6.95 × 10⁻²Thermodynamic, pH-dependent[6]
Ferric Ascorbate1.90 × 10³ to 2.61 × 10⁴Thermodynamic, pH-dependent[6]

Table 1: Stability Constants of Iron-Ascorbate Complexes

Experimental Protocols

Accurate characterization of this compound dissociation and speciation requires a combination of analytical techniques. Detailed methodologies for key experiments are provided below.

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of a ferrous salt with ascorbic acid in an aqueous medium.

Materials:

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • L-Ascorbic acid

  • Sodium carbonate or sodium hydroxide

  • Deionized water

  • Ethanol (optional, for precipitation)

Procedure:

  • Prepare an aqueous solution of ferrous sulfate.

  • In a separate container, dissolve L-ascorbic acid in deionized water.

  • Slowly add the ferrous sulfate solution to the ascorbic acid solution with constant stirring.

  • Adjust the pH of the reaction mixture to between 4.5 and 6.5 using a solution of sodium carbonate or sodium hydroxide.[3] This will facilitate the formation of the this compound complex.

  • The resulting this compound can be isolated by spray drying the solution or by precipitation with a water-miscible organic solvent like ethanol, followed by filtration and drying.[3][8][9]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation FeSO4 Ferrous Sulfate Solution Mixing Mixing FeSO4->Mixing AscorbicAcid Ascorbic Acid Solution AscorbicAcid->Mixing pH_Adjustment pH Adjustment (4.5-6.5) Mixing->pH_Adjustment SprayDry Spray Drying pH_Adjustment->SprayDry Option 1 Precipitation Precipitation (with Ethanol) pH_Adjustment->Precipitation Option 2 Filtration Filtration & Drying Precipitation->Filtration UV_Vis_Workflow Prep Prepare this compound Solutions at Various pH Spectrum Record UV-Vis Spectra (200-800 nm) Prep->Spectrum Analysis Analyze Spectral Data Spectrum->Analysis FreeAscorbate Monitor Free Ascorbate (Absorbance at ~265 nm) Analysis->FreeAscorbate Fe2_Quant Quantify Fe²⁺ (with 1,10-phenanthroline) Analysis->Fe2_Quant TotalFe_Quant Quantify Total Iron (Reduction followed by complexation) Analysis->TotalFe_Quant Speciation_Analysis_Logic Sample This compound Aqueous Solution UV_Vis UV-Vis Spectrophotometry Sample->UV_Vis Quantification of free ascorbate & iron HPLC HPLC Sample->HPLC Separation & Quantification of species Mossbauer Mössbauer Spectroscopy Sample->Mossbauer Iron oxidation state & coordination EPR EPR Spectroscopy Sample->EPR Detection of paramagnetic species Gel_Filtration Gel Filtration Chromatography Sample->Gel_Filtration Separation by size Speciation_Info Speciation Information UV_Vis->Speciation_Info HPLC->Speciation_Info Mossbauer->Speciation_Info EPR->Speciation_Info Gel_Filtration->Speciation_Info

References

The Indispensable Role of Ascorbate as an Enzymatic Cofactor for Dioxygenases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid (ascorbate or vitamin C) is a crucial water-soluble vitamin that functions as an essential enzymatic cofactor for a large family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. These enzymes play pivotal roles in a myriad of physiological processes, including collagen synthesis, regulation of the hypoxic response, and epigenetic modifications through DNA and histone demethylation. This technical guide provides an in-depth exploration of the biochemical mechanisms through which ascorbate (B8700270) supports dioxygenase activity. It summarizes key quantitative data, details experimental protocols for assessing enzyme function, and presents visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted roles of ascorbate-dependent dioxygenases in health and disease.

Introduction

The 2-oxoglutarate-dependent dioxygenases (2-OGDDs) are a large and diverse superfamily of non-heme iron-containing enzymes that utilize molecular oxygen to catalyze the hydroxylation of a wide range of substrates.[1] In humans, over 60 members of this family have been identified, participating in critical cellular functions.[2] A unifying feature of these enzymes is their reliance on ascorbate as a specific and essential cofactor to maintain optimal catalytic activity.[3]

Historically, the link between ascorbate and dioxygenase activity was first established through the study of scurvy, a disease caused by severe vitamin C deficiency. The symptoms of scurvy, such as impaired wound healing and fragile blood vessels, are a direct consequence of deficient collagen synthesis, a process heavily reliant on the activity of ascorbate-dependent prolyl and lysyl hydroxylases.[3][4] More recent discoveries have expanded the known functions of ascorbate-dependent dioxygenases to include the regulation of gene expression through the hypoxia-inducible factor (HIF) pathway and the dynamic control of the epigenome via the ten-eleven translocation (TET) family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases.[3][5]

This guide will delve into the core biochemical principles governing the role of ascorbate as a cofactor for these vital enzymes, providing a technical foundation for researchers in the field.

The Catalytic Cycle of 2-Oxoglutarate-Dependent Dioxygenases and the Role of Ascorbate

The catalytic mechanism of 2-OGDDs involves a complex series of reactions centered around a highly reactive ferryl-oxo intermediate.[1] Ascorbate's primary role is to maintain the active site iron in its reduced ferrous (Fe²⁺) state, which is essential for binding molecular oxygen.[2][6]

The generalized catalytic cycle can be described as follows:

  • Substrate Binding: The primary substrate and the co-substrate 2-oxoglutarate bind to the enzyme's active site, which contains a ferrous iron (Fe²⁺) atom.

  • Oxygen Binding and Oxidative Decarboxylation: Molecular oxygen (O₂) binds to the Fe²⁺ center. This is followed by the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, leading to the formation of a highly reactive Fe(IV)=O (ferryl-oxo) intermediate.[7]

  • Substrate Hydroxylation: The ferryl-oxo species abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group, resulting in a hydroxylated substrate.

  • Product Release: The hydroxylated substrate and succinate are released from the active site.

The Critical Intervention of Ascorbate:

During the catalytic cycle, particularly in "uncoupled" reactions where the ferryl-oxo intermediate is formed in the absence of the primary substrate, the active site iron can become oxidized to the ferric (Fe³⁺) state.[3][8] This Fe³⁺ form of the enzyme is inactive. Ascorbate specifically reduces the Fe³⁺ back to Fe²⁺, thereby regenerating the enzyme for subsequent catalytic cycles.[2][9][10] This function of ascorbate is crucial for maintaining sustained enzyme activity. Other reducing agents, such as glutathione, are unable to efficiently substitute for ascorbate in this role, highlighting the specificity of this interaction.[3]

It has also been proposed that ascorbate may act as a radical scavenger, protecting the enzyme from inactivation by reactive oxygen species that can be generated during the catalytic cycle.[1][11]

Key Families of Ascorbate-Dependent Dioxygenases

Collagen Prolyl and Lysyl Hydroxylases

The stability of the collagen triple helix is dependent on the hydroxylation of specific proline and lysine (B10760008) residues within the procollagen (B1174764) polypeptide chains. This post-translational modification is catalyzed by prolyl-4-hydroxylase (C-P4H), prolyl-3-hydroxylase, and lysyl hydroxylase (PLOD), all of which are ascorbate-dependent 2-OGDDs.[4][6] Hydroxyproline residues are critical for the conformational stability of the collagen triple helix, while hydroxylysine residues serve as attachment sites for carbohydrates and are involved in the formation of collagen cross-links.[12] Ascorbate deficiency leads to under-hydroxylated and unstable collagen, resulting in the connective tissue defects characteristic of scurvy.[3] In cell culture, the addition of ascorbate has been shown to increase collagen synthesis by approximately eight-fold.[13][14]

Hypoxia-Inducible Factor (HIF) Hydroxylases

The HIF transcription factors are master regulators of the cellular response to low oxygen levels (hypoxia). HIF is a heterodimer consisting of an oxygen-labile α-subunit and a stable β-subunit. The stability of the HIF-α subunit is controlled by a family of ascorbate-dependent prolyl hydroxylases (PHDs) and an asparaginyl hydroxylase known as Factor Inhibiting HIF (FIH).[3][7]

Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[15] FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, inhibiting its interaction with transcriptional coactivators.[1] In the absence of sufficient oxygen or ascorbate, PHD and FIH activity is diminished, leading to the stabilization and activation of HIF-α, which then translocates to the nucleus and initiates the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[3][11]

TET Dioxygenases and Epigenetic Regulation

The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3) are critical regulators of DNA methylation. They are Fe(II)/2-OG-dependent dioxygenases that catalyze the sequential oxidation of 5-methylcytosine (B146107) (5mC), a key epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[5] These oxidized cytosine derivatives are intermediates in the process of active DNA demethylation.[5]

Ascorbate is an essential cofactor for TET enzyme activity.[5] Studies have shown that ascorbate treatment of cells leads to a dose-dependent increase in genomic 5hmC levels.[3] For instance, in cultured cells, ascorbate can increase 5hmC levels by up to four-fold and enhance the reaction rate of TET2 by eight-fold.[3] This highlights the importance of ascorbate in maintaining epigenetic stability and regulating gene expression.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of ascorbate with dioxygenases.

Table 1: Michaelis-Menten Constants (Km) of Dioxygenases for Ascorbate and Oxygen

Enzyme FamilyEnzymeSubstrateAscorbate Km (µM)Oxygen Km (µM)Reference(s)
Collagen HydroxylasesC-P4H1Procollagen30040[1][11][16]
HIF HydroxylasesFIHHIF-α26090[1][11][16]
HIF P4H 1-3HIF-α140-180230-250[1][11][16]

Table 2: Cellular and Tissue Concentrations of Ascorbate

LocationAscorbate ConcentrationReference(s)
Most Cells (in vivo)1-5 mM[2]
Neurons, Adrenal Gland≥ 10 mM[2]
Plasma~50 µM[17]
Standard Cell Culture< 20 µM[2]

Table 3: Effects of Ascorbate on Dioxygenase-Related Activities

ParameterConditionEffectReference(s)
Collagen SynthesisAscorbate treatment of human skin fibroblasts~8-fold increase[13][14]
Lysyl Hydroxylase ActivityAscorbate treatment of human skin fibroblasts3-fold increase[13][14]
5hmC LevelsAscorbate treatment of cells (0-1000 µM)Up to 4-fold increase[3]
TET2 Reaction RateIn the presence of ascorbate8-fold increase[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the core signaling pathways involving ascorbate-dependent dioxygenases.

Figure 1: Ascorbate's role in collagen synthesis.

HIF_Regulation cluster_Normoxia Normoxia (Sufficient O2) cluster_Hypoxia Hypoxia (Low O2) or Ascorbate Deficiency HIF1a HIF-1α Hydroxylation Prolyl & Asparaginyl Hydroxylation HIF1a->Hydroxylation Stabilization HIF-1α Stabilization HIF1a->Stabilization PHD_FIH PHD & FIH Enzymes PHD_FIH->Hydroxylation VHL VHL E3 Ligase Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation Dimerization Dimerization with HIF-1β Stabilization->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus HRE Binds to Hypoxia Response Elements (HRE) Nucleus->HRE Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Ascorbate Ascorbate Ascorbate->PHD_FIH cofactor Fe2 Fe(II) Fe2->PHD_FIH cofactor

Figure 2: Regulation of HIF-1α by ascorbate-dependent hydroxylases.

Figure 3: TET-mediated DNA demethylation and the role of ascorbate.
Experimental Workflow

The following diagram outlines a general workflow for assessing the activity of an ascorbate-dependent dioxygenase.

Experimental_Workflow cluster_AssayDetails Assay Conditions cluster_DetectionMethods Detection Methods Start Start: Hypothesis (e.g., Compound X inhibits Dioxygenase Y) Prep Preparation of Reagents: - Purified Dioxygenase Enzyme - Substrate (e.g., peptide) - Cofactors (FeSO4, 2-OG, Ascorbate) - Test Compound Start->Prep Assay In Vitro Activity Assay Prep->Assay Detection Detection of Product or Byproduct Assay->Detection Incubation Incubate enzyme, substrate, cofactors, and compound at optimal temperature and pH Analysis Data Analysis: - Determine IC50 or Km/kcat - Statistical Analysis Detection->Analysis MS Mass Spectrometry (detects hydroxylated substrate) Conclusion Conclusion Analysis->Conclusion Control Include controls: - No enzyme - No ascorbate - No compound (vehicle) Luminescence Luminescence Assay (detects succinate byproduct) Radiolabel Radiolabel Release (e.g., 14CO2 from [1-14C]2-OG)

Figure 4: General experimental workflow for dioxygenase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ascorbate-dependent dioxygenases.

In Vitro Prolyl-4-Hydroxylase (P4H) Activity Assay (Luminescence-Based)

This protocol is adapted from a high-throughput screening method for C-P4H1 inhibitors and measures the production of succinate, a byproduct of the hydroxylation reaction.[17][18]

Materials:

  • Purified human C-P4H1 enzyme

  • Peptide substrate (e.g., (Pro-Pro-Gly)₁₀)

  • Ferrous sulfate (B86663) (FeSO₄), freshly prepared in 10 mM HCl

  • Ascorbate

  • α-ketoglutarate (2-oxoglutarate)

  • Catalase

  • HEPES buffer (10 mM, pH 7.4) containing 10 mM NaCl

  • Succinate-Glo™ Hydroxylase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. The Succinate-Glo™ kit contains Succinate Detection Reagent I and Succinate Detection Reagent II, which should be prepared according to the manufacturer's instructions.

  • Reaction Setup: a. To each well of the assay plate, add the test compound or vehicle control (e.g., DMSO). b. Add the human C-P4H1 enzyme solution. Final concentration should be around 200 nM. c. Pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding a mixture of the peptide substrate (final concentration ~500 µM), FeSO₄ (final concentration ~50 µM), catalase (final concentration ~0.1 mg/mL), ascorbate (final concentration ~2 mM), and α-ketoglutarate (final concentration ~100 µM). e. The total reaction volume is typically 10-20 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature or 37°C.

  • Succinate Detection: a. Add 10 µL of Succinate Detection Reagent I to each well. b. Shake the plate for 30 seconds and incubate at room temperature for 60 minutes. c. Add 20 µL of Succinate Detection Reagent II to each well. d. Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of succinate produced and thus to the P4H activity.

In Vitro TET Dioxygenase Activity Assay (Mass Spectrometry-Based)

This protocol is based on the direct measurement of 5hmC produced by TET enzymes on a short DNA substrate using MALDI mass spectrometry.[16]

Materials:

  • Purified TET enzyme (e.g., catalytic domain of TET2)

  • Double-stranded, 5mC-containing DNA oligonucleotide substrate

  • HEPES buffer (50 mM, pH 8.0)

  • NaCl (100 mM)

  • Ferrous ammonium (B1175870) sulfate (Fe(NH₄)₂(SO₄)₂) (100 µM)

  • Ascorbate (2 mM)

  • Dithiothreitol (DTT) (1 mM)

  • ATP (1 mM)

  • 2-ketoglutarate (2-KG) (1 mM)

  • MALDI mass spectrometer

  • Nucleotide purification kit (e.g., QIAquick Nucleotide Removal Kit)

Procedure:

  • Enzymatic Reaction: a. In a microcentrifuge tube, combine the TET enzyme (e.g., 10 µM) and the 5mC-containing DNA substrate (e.g., 10 µM) in the reaction buffer containing HEPES, NaCl, Fe(NH₄)₂(SO₄)₂, ascorbate, DTT, and ATP. b. Initiate the reaction by adding 2-KG to a final concentration of 1 mM. c. Incubate at 37°C for 1-3 hours.

  • Product Purification: a. Purify the product DNA from the reaction mixture using a nucleotide purification kit according to the manufacturer's instructions. b. Elute the purified DNA in an appropriate buffer for mass spectrometry analysis.

  • Sample Preparation for MALDI-MS: a. Mix a small volume of the purified DNA product with the MALDI matrix solution. b. Spot the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: a. Acquire mass spectra using a MALDI-TOF mass spectrometer in the appropriate mode for oligonucleotide analysis. b. The conversion of 5mC to 5hmC results in a predictable mass shift that can be detected and quantified. The ratio of the peak intensities for the 5hmC-containing product and the unreacted 5mC-containing substrate is used to determine the enzyme activity.

Quantification of Global 5-Hydroxymethylcytosine (5hmC) by Dot Blot Assay

This protocol provides a semi-quantitative method to assess the overall level of 5hmC in genomic DNA.[1][19][20]

Materials:

  • Genomic DNA samples

  • 5-hmC and 5-mC DNA standards

  • NaOH (0.1 M)

  • Ammonium acetate (B1210297) (6.6 M)

  • Nitrocellulose or nylon membrane

  • UV cross-linker

  • Blocking buffer (e.g., 5% non-fat milk in PBST or TBST)

  • Primary antibody: anti-5-hydroxymethylcytosine (anti-5hmC)

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • DNA Denaturation: a. Dilute genomic DNA samples and standards to the desired concentrations in 0.1 M NaOH. b. Denature the DNA by heating at 95-100°C for 5-10 minutes. c. Immediately cool the samples on ice and neutralize with 0.1 volumes of 6.6 M ammonium acetate.

  • Membrane Spotting: a. Spot 1-2 µL of each denatured DNA sample and standard onto the membrane. b. Allow the membrane to air dry completely.

  • Cross-linking: Immobilize the DNA to the membrane by UV cross-linking.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: a. Incubate the membrane with the anti-5hmC primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three to four times with PBST or TBST for 5-10 minutes each time.

  • Secondary Antibody Incubation: a. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the dot intensities using densitometry software. The intensity of the signal from the samples is compared to the standards to estimate the relative abundance of 5hmC.

Measurement of Ascorbate Concentration in Cell Culture

This protocol describes a colorimetric microplate assay for the determination of intracellular and extracellular ascorbate.[3]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Ascorbate standards

  • Ascorbate oxidase (AO)

  • Ferricyanide (B76249) solution

  • Reagents for colorimetric detection of ferrous iron (e.g., a kit based on the chelation of ferrous iron)

  • 96-well microplate

  • Microplate reader

Procedure for Intracellular Ascorbate:

  • Cell Harvesting and Lysis: a. Harvest cultured cells and wash them with PBS to remove extracellular ascorbate. b. Lyse the cells to release the intracellular contents.

  • Assay Setup: a. In a 96-well plate, add cell lysates to two sets of wells. b. To one set of wells, add ascorbate oxidase to specifically degrade the ascorbate. The other set will serve as the total reduction control. c. Prepare a standard curve with known concentrations of ascorbate.

  • Colorimetric Reaction: a. Add the ferricyanide solution to all wells. Ascorbate will reduce ferricyanide to ferrocyanide. b. Add the colorimetric reagent that chelates ferrous iron, which is generated in a subsequent reaction involving ferrocyanide.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: The ascorbate concentration is determined by subtracting the absorbance of the ascorbate oxidase-treated wells from the untreated wells and comparing this difference to the standard curve.

Procedure for Extracellular Ascorbate:

  • Sample Collection: Collect the cell culture medium.

  • Assay: Follow the same procedure as for intracellular ascorbate (steps 2-5), using the cell culture medium instead of cell lysates.

Conclusion

Ascorbate is an indispensable cofactor for the 2-oxoglutarate-dependent dioxygenase superfamily, playing a vital role in maintaining their catalytic activity. Its function in reducing the active site iron from an inactive Fe³⁺ to a reactive Fe²⁺ state is fundamental to processes ranging from extracellular matrix formation and oxygen sensing to epigenetic regulation. The relatively high Km values of many of these enzymes for ascorbate underscore the importance of maintaining sufficient intracellular concentrations of this vitamin for optimal cellular function. Understanding the intricate biochemical role of ascorbate and having robust experimental methods to study these enzymes are critical for advancing research in areas such as cancer biology, neurodevelopment, and fibrotic diseases, and for the development of novel therapeutic strategies targeting these pathways.

References

Methodological & Application

Application Note: Preparation and Use of Stable Ferrous Ascorbate Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential micronutrient for cellular processes, including DNA replication, energy metabolism, and oxygen transport. In cell culture, iron is typically supplied by transferrin in serum. However, in serum-free media or for specific experimental aims such as studying iron metabolism or inducing ferroptosis, direct supplementation of iron is necessary. Ferrous iron (Fe²⁺) is the more soluble and biologically relevant form for cellular uptake compared to ferric iron (Fe³⁺), which tends to precipitate as ferric hydroxide (B78521) at physiological pH. The primary challenge in using ferrous iron in cell culture is its rapid oxidation to the ferric state.

Ascorbic acid (Vitamin C) is a potent reducing agent that can maintain iron in its stable, soluble ferrous form.[1] This dual-function molecule not only enhances iron bioavailability but can also act as a pro-oxidant in the presence of iron, catalyzing the generation of reactive oxygen species (ROS) through Fenton chemistry.[2] This property is leveraged to induce ferroptosis, an iron-dependent form of regulated cell death.

This application note provides a detailed, robust protocol for the preparation of stable ferrous ascorbate (B8700270) solutions for consistent and reproducible results in cell culture experiments. It includes methodologies for solution preparation, a typical application in inducing ferroptosis, and visual guides for the experimental workflow and the underlying cellular pathways.

Principles of Ferrous Ascorbate Stability

The stability of ferrous iron in solution is critically dependent on maintaining a reducing environment. Ascorbic acid achieves this by reducing any newly formed ferric iron back to the ferrous state.

  • Molar Ratio: A molar excess of ascorbic acid to iron is crucial. While a 2:1 molar ratio of ascorbic acid to iron can enhance absorption, a higher ratio (e.g., >4:1) is recommended to counteract inhibitors and the oxidative conditions of cell culture media.[1][3] This protocol utilizes a 20:1 molar ratio in the stock solution to ensure a robust reducing environment, prolonging the stability of the ferrous state.

  • Oxygen and Light Sensitivity: Both ferrous iron and ascorbic acid are susceptible to degradation by oxidation, a process accelerated by light.[4][5] Therefore, solutions should be prepared using deoxygenated water and stored in light-protected containers.

  • pH: Ascorbic acid is more stable at a slightly acidic pH. While the final cell culture medium will be buffered to physiological pH, preparing and storing the stock solution without pH adjustment (it will be naturally acidic) contributes to its stability.

  • Fresh Preparation: Due to the inherent instability of ascorbic acid in aqueous solutions, especially when diluted in culture media, it is strongly recommended to prepare stock solutions fresh or use aliquots stored under optimal conditions for no longer than is necessary.[6]

Experimental Protocols

Protocol 1: Preparation of 100X this compound Stock Solution

This protocol describes the preparation of a 10 mL stock solution containing 10 mM Ferrous Sulfate (B86663) and 200 mM L-Ascorbic Acid. This solution can be diluted 1:100 into cell culture medium to yield final concentrations of 100 µM ferrous sulfate and 2 mM ascorbic acid.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • L-Ascorbic Acid

  • High-purity, sterile, deoxygenated water (cell culture grade)

  • Sterile, amber 1.5 mL microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Sterile 15 mL conical tube

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Preparation: Work in a sterile environment (e.g., a biological safety cabinet). Protect reagents and solutions from light throughout the procedure.

  • Dissolve Ascorbic Acid: Weigh 352.2 mg of L-Ascorbic Acid and transfer it to the sterile 15 mL conical tube. Add 8 mL of sterile, deoxygenated water. Mix gently until fully dissolved. This creates a reducing environment.

  • Dissolve Ferrous Sulfate: Weigh 27.8 mg of Ferrous Sulfate Heptahydrate and add it to the ascorbic acid solution.

  • Finalize Volume: Adjust the total volume to 10 mL with sterile, deoxygenated water. The solution should be clear and pale yellow.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach the 0.22 µm sterile filter, and dispense into sterile, light-protected microcentrifuge tubes in single-use aliquots (e.g., 50-100 µL).

  • Storage: Immediately store aliquots at -80°C. For use within a day, store on ice protected from light. Do not store at 4°C for extended periods.

Protocol 2: Induction of Ferroptosis Using this compound

This protocol provides a general workflow for treating cultured cells with the prepared this compound solution to induce ferroptosis.

Materials:

  • Adherent cells susceptible to ferroptosis (e.g., HT-1080)

  • Complete cell culture medium

  • 100X this compound Stock Solution (from Protocol 3.1)

  • Ferrostatin-1 (ferroptosis inhibitor)

  • Vehicle control (sterile, deoxygenated water)

  • 96-well cell culture plates

  • Assay reagents for cell viability (e.g., CellTiter-Glo®) and lipid peroxidation (e.g., C11-BODIPY™ 581/591)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach overnight.

  • Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the 100X this compound Stock Solution on ice. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Also prepare media containing the vehicle control and media with Ferrostatin-1 (e.g., 1 µM) for co-treatment rescue experiments.

  • Cell Treatment: Remove the existing medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired time course (e.g., 12, 24, or 48 hours).

  • Assessment: Analyze the cells for hallmarks of ferroptosis. Measure cell viability to determine the cytotoxic effect and quantify lipid peroxidation to confirm the mechanism of cell death.[7] True ferroptosis is indicated by cell death that can be rescued by co-treatment with Ferrostatin-1.[7]

Data Presentation

Quantitative data for the preparation of the stock solution and recommended molar ratios are summarized below.

Table 1: Reagent and Stock Solution Parameters

ReagentMolar Mass ( g/mol )Stock Concentration (mM)Amount per 10 mL (mg)
Ferrous Sulfate Heptahydrate278.011027.8
L-Ascorbic Acid176.12200352.2

Table 2: Recommended Molar Ratios of Ascorbic Acid to Iron

Application ContextRecommended Molar Ratio (Ascorbate:Iron)Reference / Rationale
Enhanced Intestinal Iron Absorption2:1 to >4:1Overcomes inhibitors in meals and enhances bioavailability by maintaining iron in the ferrous state.[1][3]
Stock Solution Stability (Proposed)20:1Provides a strong and sustained reducing environment to counteract oxidation during storage and experimental use.
In Vitro Iron Bioavailability Studies20:1Shown to significantly increase iron absorption from ferritin in Caco-2 cell models.[8]

Visualizations

Experimental Workflow

G weigh_asc 1. Weigh 352.2 mg L-Ascorbic Acid dissolve_asc 3. Dissolve Ascorbic Acid in 8 mL deoxygenated H2O weigh_asc->dissolve_asc weigh_fe 2. Weigh 27.8 mg FeSO4·7H2O add_fe 4. Add FeSO4 to Ascorbate Solution weigh_fe->add_fe dissolve_asc->add_fe finalize 5. Adjust Volume to 10 mL with deoxygenated H2O add_fe->finalize filter 6. Sterile Filter (0.22 µm) finalize->filter aliquot 7. Aliquot into Light-Protected Single-Use Tubes filter->aliquot store 8. Store at -80°C aliquot->store

Caption: Workflow for preparing 100X this compound stock solution.

Cellular Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_membrane Cell Membrane cluster_inhibitors Inhibitors FeAsc Ferrous (Fe²⁺) Ascorbate DMT1 DMT1 Transporter FeAsc->DMT1 Uptake LIP Labile Iron Pool (↑) Fenton Fenton Reaction (with H₂O₂) LIP->Fenton OH Hydroxyl Radical (•OH) Fenton->OH LipidPerox Lipid Peroxidation OH->LipidPerox Ferroptosis Ferroptosis LipidPerox->Ferroptosis DMT1->LIP IronChelator Iron Chelator (e.g., DFO) IronChelator->LIP Ferrostatin Ferrostatin-1 Ferrostatin->LipidPerox

Caption: Cellular pathway of this compound-induced ferroptosis.

References

Application Note: UV-Vis Spectrophotometric Quantification of Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two reliable and accessible UV-Vis spectrophotometric methods for the quantification of ferrous ascorbate (B8700270) in pharmaceutical samples. The first method relies on the direct measurement of UV absorbance of the ascorbate moiety. The second, more specific method for iron, involves the formation of a colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline (B135089). Both protocols are presented with detailed experimental procedures, validation data, and workflows to guide researchers, scientists, and drug development professionals in the accurate determination of ferrous ascorbate concentration.

Introduction

This compound is a synthetic molecule of ascorbic acid and iron, primarily used for the treatment of iron deficiency anemia.[1] The presence of both ferrous iron and ascorbate in one compound enhances the absorption of iron and replenishes the body's iron stores.[2] Accurate quantification of this compound in raw materials and finished pharmaceutical products is crucial for ensuring product quality, stability, and efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid analytical technique for this purpose.

Ascorbic acid exhibits a characteristic UV absorbance maximum, which can be utilized for quantification.[3] Additionally, the ferrous iron component can be selectively quantified after chelation with a chromogenic agent like 1,10-phenanthroline, which forms a stable, intensely colored complex.[4][5][6] This application note provides protocols for both approaches.

Method 1: Direct UV Spectrophotometric Quantification of Ascorbate

This method is based on the inherent UV absorbance of the ascorbate component of this compound.

Experimental Protocol
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Reagents and Materials:

    • This compound reference standard

    • Distilled water or 0.1 M Hydrochloric Acid (HCl)

    • Volumetric flasks and pipettes

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent (distilled water or 0.1 M HCl) to obtain a stock solution of 1000 µg/mL.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 10 to 80 µg/mL by appropriate dilution with the solvent.[7]

  • Sample Preparation:

    • For tablet dosage forms, weigh and finely powder a representative number of tablets.

    • Accurately weigh a quantity of the powder equivalent to a known amount of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix well.

    • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV region from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is approximately 265 nm in distilled water and 243 nm in 0.1 M HCl.[8][9]

    • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve using the linear regression equation.

    • Calculate the amount of this compound in the original sample, taking into account the dilution factors.

Quantitative Data Summary
ParameterValueReference
Linearity Range10-80 µg/mL[7]
Wavelength (λmax)~265 nm (in water), ~243 nm (in 0.1 M HCl)[8][9]
Correlation Coefficient (r²)> 0.999[7]

Experimental Workflow

G prep_standard Prepare this compound Standard Solutions spectro UV-Vis Spectrophotometer prep_standard->spectro Standards prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->spectro Sample measure_abs Measure Absorbance at λmax (~265 nm) spectro->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve Standard Readings quantify Quantify this compound in Sample measure_abs->quantify Sample Reading cal_curve->quantify

Workflow for Direct UV Quantification

Method 2: Colorimetric Quantification of Ferrous Iron using 1,10-Phenanthroline

This method specifically quantifies the ferrous iron (Fe²⁺) content in this compound samples through the formation of a stable, red-orange complex with 1,10-phenanthroline. This complex has a maximum absorbance at approximately 510 nm.[1][5]

Experimental Protocol
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Reagents and Materials:

    • This compound reference standard

    • 1,10-Phenanthroline solution (0.25% w/v in water)

    • Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water) - to maintain iron in the ferrous state.

    • Sodium acetate (B1210297) solution (10% w/v in water) - to buffer the pH.

    • Deionized water

    • Volumetric flasks and pipettes

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL of iron) in deionized water.

    • Prepare a series of working standard solutions by pipetting aliquots of the stock solution into separate volumetric flasks. A typical linearity range is 0.625-3.75 µg/mL of iron.[6]

  • Sample Preparation:

    • Prepare a sample solution from the dosage form as described in Method 1, ensuring the final concentration of iron falls within the linearity range after dilution.

  • Complexation and Measurement:

    • To each volumetric flask containing the standard and sample solutions, add the following reagents in order, mixing after each addition:

      • 1 mL of 10% hydroxylamine hydrochloride solution.

      • 5 mL of 0.25% 1,10-phenanthroline solution.

      • 8 mL of 10% sodium acetate solution.

    • Allow the solutions to stand for 10-15 minutes for complete color development.

    • Dilute to the final volume with deionized water and mix thoroughly.

    • Measure the absorbance of the blank (reagents without iron), standard solutions, and sample solutions at the λmax of the complex, which is approximately 510 nm.[1][6]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding iron concentrations.

    • Determine the concentration of iron in the sample solution from the calibration curve.

    • Calculate the amount of this compound in the original sample based on the iron content.

Quantitative Data Summary
ParameterValueReference
Linearity Range0.625-3.75 µg/mL (for iron)[6]
Wavelength (λmax)~510 nm[1][6]
Correlation Coefficient (r²)0.999[6]
Accuracy (% Recovery)98-102%[6]
Precision (%RSD)0.49%[6]

Experimental Workflow

G prep_solutions Prepare Standard and Sample Solutions add_reagents Add Hydroxylamine HCl, 1,10-Phenanthroline, and Sodium Acetate prep_solutions->add_reagents color_dev Allow for Color Development (10-15 min) add_reagents->color_dev measure_abs Measure Absorbance at 510 nm color_dev->measure_abs cal_curve Construct Calibration Curve measure_abs->cal_curve Standard Readings quantify Quantify Ferrous Iron and this compound measure_abs->quantify Sample Reading cal_curve->quantify

References

Application Notes and Protocols for Inducing Controlled Oxidative Stress In Vitro Using Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of physiological and pathological processes. The controlled induction of oxidative stress in vitro is a critical tool for studying cellular responses, screening antioxidant compounds, and elucidating the mechanisms of disease. Ferrous ascorbate (B8700270), a combination of ferrous iron (Fe²⁺) and ascorbic acid (vitamin C), provides a robust and physiologically relevant method for inducing oxidative stress. This system leverages the Fenton reaction, where ferrous iron catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH), a potent oxidizing agent. Ascorbic acid potentiates this process by reducing ferric iron (Fe³⁺) back to its ferrous state (Fe²⁺), thus maintaining the catalytic cycle of ROS production.[1][2]

These application notes provide a comprehensive guide to utilizing ferrous ascorbate for inducing controlled oxidative stress in vitro, including detailed experimental protocols and methods for quantifying the resulting cellular damage.

Data Presentation

The following tables summarize quantitative data from studies that have used this compound to induce oxidative stress in various in vitro models. These data can serve as a reference for designing and interpreting experiments.

Table 1: Effect of this compound on Lipid Peroxidation in Caco-2 Cells

Cell LineFerrous Sulfate (B86663) (FeSO₄) ConcentrationAscorbic Acid ConcentrationTreatment DurationEndpoint MeasuredResultReference
Caco-21.5 mM3 mMNot SpecifiedLipid Peroxidation (MDA)~22-fold increase[3]
Caco-2/150.2 mM2 mM6 hoursLipid Peroxidation (MDA)20-fold increase[4]
Caco-2/150.2 mM0.2 mM24 hoursLipid Peroxidation (MDA)4-fold increase[5][6]

Table 2: Effects of this compound on PC12 Cells

Cell LineFerrous Sulfate (FeSO₄) ConcentrationAscorbic Acid ConcentrationTreatment DurationEndpoint MeasuredResultReference
PC12Not SpecifiedNot SpecifiedNot SpecifiedLipid Peroxidation (TBARS)Increased[7]
PC12Not SpecifiedNot SpecifiedNot SpecifiedApoptosisSynergistically induced[7]
PC12Not SpecifiedNot SpecifiedNot SpecifiedIntracellular Glutathione (B108866) (GSH)Decreased[7]

Experimental Protocols

Protocol 1: Induction of Oxidative Stress with this compound

This protocol describes the general procedure for treating cultured cells with this compound to induce oxidative stress.

Materials:

  • Cultured cells (e.g., Caco-2, HepG2, PC12)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Ferrous sulfate (FeSO₄), sterile stock solution (e.g., 100 mM in water)

  • L-Ascorbic acid, sterile stock solution (e.g., 1 M in water, pH adjusted to ~7.0 with NaOH)

Procedure:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare the this compound working solution by diluting the stock solutions of FeSO₄ and ascorbic acid into pre-warmed cell culture medium to the desired final concentrations (e.g., 200 µM FeSO₄ and 2 mM ascorbic acid).

    • Note: It is crucial to prepare this solution fresh immediately before use, as ferrous iron is prone to oxidation.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the freshly prepared this compound-containing medium to the cells.

    • Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Post-Treatment Processing: After the incubation period, the cells can be harvested and processed for various downstream assays to measure oxidative stress markers.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a widely used method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Treated and control cells in a 96-well plate

  • DCFDA stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Preparation of DCFDA Working Solution: Dilute the DCFDA stock solution in serum-free medium to a final concentration of 10-20 µM. Prepare this solution fresh and protect it from light.

  • Cell Staining:

    • Remove the treatment medium from the cells.

    • Wash the cells once with PBS.

    • Add 100 µL of the DCFDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement:

    • Remove the DCFDA working solution and wash the cells once with PBS.

    • Add 100 µL of PBS or serum-free medium to each well.

    • Measure the fluorescence intensity using a microplate reader.

Protocol 3: Measurement of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method for quantifying lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of lipid breakdown.

Materials:

  • Treated and control cell lysates

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • MDA standard solution

  • Spectrophotometer or fluorescence microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cells and lyse them in a suitable lysis buffer containing BHT.

    • Centrifuge the lysate to remove cellular debris.

  • Reaction Mixture:

    • In a microcentrifuge tube, mix a volume of the cell lysate supernatant with a solution of TBA, TCA, and HCl.

  • Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling and Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.

  • Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at ~532 nm or fluorescence at Ex/Em ~530/550 nm.

  • Quantification: Calculate the MDA concentration in the samples by comparing the readings to a standard curve generated with known concentrations of MDA.

Protocol 4: Measurement of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMA)

  • Lysis solution (high salt, detergent, and pH 10)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

  • Fluorescence microscope

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMA.

  • Cell Embedding: Mix a suspension of single cells with LMPA and layer it onto the pre-coated slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank to draw the negatively charged DNA towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathways and Visualizations

This compound-induced oxidative stress activates several key signaling pathways that regulate cellular responses to damage.

Experimental Workflow

The general workflow for studying the effects of this compound-induced oxidative stress in vitro is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Caco-2, HepG2) Prepare_FeAsc Prepare Fresh This compound Solution Treat_Cells Treat Cells with This compound Prepare_FeAsc->Treat_Cells ROS_Assay ROS Measurement (DCFDA Assay) Treat_Cells->ROS_Assay Lipid_Assay Lipid Peroxidation (TBARS Assay) Treat_Cells->Lipid_Assay DNA_Assay DNA Damage (Comet Assay) Treat_Cells->DNA_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot, qPCR) Treat_Cells->Signaling_Assay

Caption: Experimental workflow for inducing and analyzing oxidative stress.

Signaling Pathways Activated by this compound

The production of ROS by this compound triggers a cascade of intracellular signaling events.

G cluster_pathways Signaling Pathways cluster_responses Cellular Responses FeAsc This compound ROS Increased ROS (•OH, H₂O₂) FeAsc->ROS NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Inflammation Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response MAPK->Inflammation Apoptosis Apoptosis / Cell Survival MAPK->Apoptosis

Caption: Key signaling pathways activated by this compound-induced ROS.

NF-κB Pathway: Oxidative stress can lead to the activation of the transcription factor NF-κB, which plays a crucial role in the inflammatory response.[8][9][10][11] ROS can promote the degradation of IκB, the inhibitory protein of NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation.[12][13][14][15]

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by oxidative stress.[1][16][17][18][19][20] These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The specific outcome of MAPK activation can depend on the cell type and the severity of the oxidative stress.

References

Application Note: Colorimetric Assay for Measuring Ferrous Iron Release from Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrous ascorbate (B8700270) is a supplemental form of iron used to treat iron deficiency anemia. Its efficacy is dependent on the release of ferrous iron (Fe²⁺) in the gastrointestinal tract for absorption. This application note provides a detailed protocol for a colorimetric assay to measure the in vitro release of ferrous iron from ferrous ascorbate in simulated gastric fluid. The method is primarily based on the ferrozine (B1204870) assay, which forms a stable magenta-colored complex with ferrous iron, allowing for spectrophotometric quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of iron supplements.

This compound is known to have high bioavailability, which is attributed to the presence of ascorbate preventing the oxidation of ferrous iron to the less absorbable ferric (Fe³⁺) state and the existence of ferrous iron as a chelate with ascorbate.[1] However, at a pH of around 5, this compound almost completely dissociates into ferrous ions and ascorbate, suggesting that the enhanced absorption is largely due to the prevention of oxidation.[2][3][4] Studies have shown that this compound exhibits high stability in acidic conditions.[5]

Principle of the Assay

The ferrozine assay is a highly sensitive method for the quantification of ferrous iron. Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) reacts with ferrous ions in a pH range of 4 to 9 to form a stable, water-soluble magenta complex. This complex has a maximum absorbance at 562 nm, and the intensity of the color is directly proportional to the concentration of ferrous iron in the sample.[6]

Data Presentation

The following tables summarize representative data for the release of ferrous iron from different this compound formulations in simulated gastric fluid (SGF, pH 1.2).

Table 1: Cumulative Ferrous Iron Release from a Gastro-Retentive Multiunit Particulate System (GRMUPS) of this compound in SGF (pH 1.2)

Time (hours)Cumulative Fe²⁺ Release (%)
130.96 - 46.89
231.72 - 47.57
440.82 - 58.93
655.45 - 72.18
870.12 - 85.33

Data adapted from a study on a gastro-retentive formulation and may not represent immediate-release profiles.[7]

Table 2: Stability of this compound in 0.1N Hydrochloric Acid (Simulated Gastric Fluid)

Initial Concentration (ppm)% Reduction after 1 hr% Reduction after 2 hrs% Reduction after 3 hrs
501.5%11.3%42.94%
1009.11%22.41%44.68%
15011.4%27.18%42.94%

This table indicates that while this compound is relatively stable, some degradation and release of ascorbic acid occurs over time in acidic conditions.[7]

Experimental Protocols

Preparation of Reagents
  • Simulated Gastric Fluid (SGF, pH 1.2):

    • Dissolve 2.0 g of sodium chloride in 800 mL of deionized water.

    • Add 7.0 mL of concentrated hydrochloric acid.

    • Adjust the pH to 1.2 with 1M HCl or 1M NaOH if necessary.

    • Bring the final volume to 1000 mL with deionized water.

  • Ferrozine Solution (6.5 mM):

    • Dissolve 80 mg of Ferrozine and 80 mg of neocuproine (B1678164) in a solution containing 9.7 g of ammonium (B1175870) acetate (B1210297) and 8.8 g of ascorbic acid in approximately 5 mL of deionized water.[8]

    • Note: This solution acts as both the chromogen and a reducing agent to maintain the iron in the ferrous state during measurement.

  • Ferrous Iron Standard Stock Solution (1000 ppm):

    • Accurately weigh 0.7022 g of ferrous ammonium sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].

    • Dissolve in 50 mL of deionized water containing 1 mL of concentrated sulfuric acid.

    • Dilute to 100 mL in a volumetric flask with deionized water.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.5, 1, 2, 5, and 10 ppm) by diluting the stock solution with SGF.

Experimental Workflow for Ferrous Iron Release

experimental_workflow cluster_prep Preparation cluster_release Iron Release cluster_analysis Colorimetric Analysis cluster_quantification Quantification prep_sgf Prepare Simulated Gastric Fluid (SGF) dissolution Add this compound to SGF in a dissolution apparatus (37°C, constant stirring) prep_sgf->dissolution prep_fa Weigh Ferrous Ascorbate Sample prep_fa->dissolution sampling Withdraw Aliquots at specified time intervals dissolution->sampling add_ferrozine Add Ferrozine Solution to aliquots sampling->add_ferrozine incubation Incubate for color development add_ferrozine->incubation measurement Measure Absorbance at 562 nm incubation->measurement calc_conc Calculate Fe²⁺ concentration from standard curve measurement->calc_conc std_curve Prepare and measure Fe²⁺ standards std_curve->calc_conc plot_release Plot % Fe²⁺ release vs. time calc_conc->plot_release

Caption: Experimental workflow for measuring ferrous iron release.

Protocol for Measuring Ferrous Iron Release
  • Dissolution Setup:

    • Place a known volume of SGF (e.g., 500 mL) into a dissolution vessel and maintain the temperature at 37°C with constant stirring.

    • Add a precisely weighed amount of this compound powder to the SGF to achieve a target final concentration (e.g., equivalent to 100 ppm of elemental iron).

  • Sampling:

    • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 1 mL) of the dissolution medium.

    • Filter the sample immediately using a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with SGF to a concentration within the linear range of the standard curve.

  • Colorimetric Measurement:

    • To a microplate well or a cuvette, add a specific volume of the diluted sample (e.g., 100 µL).

    • Add an equal volume of the ferrozine solution (e.g., 100 µL).

    • Mix well and incubate at room temperature for at least 5 minutes to allow for complete color development.[9]

    • Measure the absorbance at 562 nm using a spectrophotometer or microplate reader.

    • Use SGF mixed with the ferrozine solution as a blank.

  • Quantification:

    • Prepare a standard curve by plotting the absorbance of the working standard solutions against their corresponding concentrations.

    • Determine the concentration of ferrous iron in the samples by interpolating their absorbance values on the standard curve.

    • Calculate the cumulative percentage of ferrous iron released at each time point relative to the total amount of iron added initially.

Logical Relationship of the Assay

logical_relationship FA This compound (Fe(C₆H₇O₆)₂) Fe2_released Released Ferrous Iron (Fe²⁺) FA->Fe2_released Dissolution in SGF SGF Simulated Gastric Fluid (pH 1.2) SGF->Fe2_released Complex Magenta Fe²⁺-Ferrozine Complex Fe2_released->Complex Ferrozine Ferrozine Reagent Ferrozine->Complex Complexation Absorbance Absorbance at 562 nm Complex->Absorbance Spectrophotometry Concentration Fe²⁺ Concentration Absorbance->Concentration Beer-Lambert Law

Caption: Principle of the colorimetric assay for ferrous iron.

Discussion

This application note provides a robust and reliable method for quantifying the release of ferrous iron from this compound. The use of simulated gastric fluid provides a more physiologically relevant in vitro model for assessing the dissolution and release characteristics of this iron supplement. Ascorbic acid is included in the ferrozine reagent to ensure that any iron that might auto-oxidize during the sampling and analysis process is reduced back to the ferrous state, thus providing an accurate measurement of the total iron released.

It is important to note that the dissolution profile can be influenced by various factors, including the particle size of the this compound powder, the agitation speed, and the presence of other excipients in a formulation. Therefore, it is crucial to maintain consistent experimental conditions for comparative studies. For formulated products, a similar protocol can be followed, using the tablet or capsule as the starting material in the dissolution apparatus.

Conclusion

The colorimetric assay using ferrozine is a simple, sensitive, and cost-effective method for determining the release of ferrous iron from this compound. The detailed protocol and workflows provided in this application note can be readily implemented in research and quality control laboratories for the evaluation of iron supplements.

References

Application Notes and Protocols for Assessing Ferrous Ascorbate Absorption Using the In Vitro Caco-2 Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vitro Caco-2 cell model is a robust and widely accepted tool for predicting the intestinal absorption of various compounds, including micronutrients like iron.[1][2][3][4] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate spontaneously in culture to form a monolayer of polarized enterocytes with morphological and functional similarities to the small intestinal epithelium, including the expression of key iron transport proteins.[2][5] This model is particularly valuable for studying the bioavailability of iron from different formulations, such as ferrous ascorbate (B8700270), and for elucidating the mechanisms of iron absorption.[2][4][6]

Ascorbic acid (vitamin C) is a well-known enhancer of non-heme iron absorption.[2][6][7] It facilitates the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) and can also influence the expression of proteins involved in iron transport.[8][9][10] These application notes provide detailed protocols for utilizing the Caco-2 cell model to assess the absorption of ferrous ascorbate, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Key Principles of this compound Absorption in the Caco-2 Model

The absorption of ferrous iron, facilitated by ascorbate, across the Caco-2 cell monolayer involves several key steps:

  • Apical Uptake: Ferric iron (Fe³⁺) in the apical compartment is reduced to ferrous iron (Fe²⁺) by reductases like duodenal cytochrome b (Dcytb) at the cell surface, a process enhanced by ascorbate.[8][10] The ferrous iron is then transported into the enterocyte primarily by the Divalent Metal Transporter 1 (DMT1).[8][10][11][12]

  • Intracellular Transport and Storage: Once inside the cell, iron can be utilized for cellular processes, stored in the protein ferritin, or transported across the basolateral membrane.[1][8][10]

  • Basolateral Export: Iron is exported from the enterocyte into the basolateral compartment (simulating the bloodstream) through the transporter ferroportin.[8][9] This process is often coupled with the oxidation of Fe²⁺ to Fe³⁺ by hephaestin.[8]

Ascorbate has been shown to upregulate the expression of key transport proteins, including ferroportin, thereby enhancing the overall transepithelial transport of iron.[9][13]

Data Presentation

Table 1: Effect of Ascorbate on Ferroportin Expression and Iron Transport in Caco-2 Cells
Ascorbate Concentration (µM)Ferroportin Protein Increase (%)⁵⁵Fe Transport Increase across Basolateral Membrane (%)Associated Regulatory Protein ChangesReference
100274% (p=0.02)Not specifiedNot specified[9][13]
15028% (p=0.04)19% (p=0.03)IRP2 increase of 230% (p=0.0009), HIF2α increase of 69% (p=0.03)[9][13]
200No significant changeNot specifiedNot specified[9][13]
Table 2: Apical to Basolateral Transport of ⁵⁹Fe-Ascorbate in Caco-2 Cells under Different Conditions
ConditionApical ⁵⁹Fe-Ascorbate (µM)Basolateral Protein Addition⁵⁹Fe Transport (atoms/cell/min x 10⁴)Reference
Iron-deficient cells1Apo-transferrin22.2 ± 3.0[14]
Iron-deficient cells1Bovine Serum Albumin8.2 ± 0.6[14]
Iron-deficient cells1None2.7 ± 0.4[14]

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Monolayer Formation

This protocol details the steps for culturing Caco-2 cells to form a differentiated monolayer suitable for transport studies.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Cell culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture Maintenance:

    • Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • Trypsinize the cells and resuspend them in fresh culture medium.

    • Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Add fresh culture medium to both the apical and basolateral compartments.

  • Differentiation:

    • Allow the cells to grow and differentiate for 19-21 days.[5]

    • Change the culture medium in both compartments every 2-3 days.

  • Monolayer Integrity Assessment:

    • Monitor the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[15]

    • Use an epithelial volt-ohm meter. Monolayers are considered ready for transport studies when TEER values stabilize and are typically >250 Ω·cm².[2]

Protocol 2: this compound Transport Assay (Apical to Basolateral)

This protocol describes how to perform a transport study to measure the movement of iron from this compound across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.5-7.4)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Ascorbic acid solution

  • Reagents for iron quantification (e.g., for colorimetric assay or ICP-MS) or ⁵⁵Fe/⁵⁹Fe radioisotope

Procedure:

  • Preparation of Treatment Solution:

    • Prepare a fresh stock solution of this compound by mixing FeSO₄ and ascorbic acid in the desired molar ratio (e.g., 1:20) in the transport buffer. A typical iron concentration for such studies is in the range of 10-200 µM.[7][16]

  • Pre-incubation:

    • Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment:

    • Remove the buffer from the apical compartment and replace it with the this compound treatment solution.

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.

    • Replenish the basolateral compartment with fresh, pre-warmed transport buffer after each sampling.

  • Sample Analysis:

    • Analyze the concentration of iron in the basolateral samples using a suitable method such as a colorimetric ferrozine-based assay, atomic absorption spectroscopy, or by measuring radioactivity if using a radiolabeled iron source.[17]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value, which indicates the rate of transport, can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the transport rate (µmol/s or cpm/s).

      • A is the surface area of the insert (cm²).

      • C₀ is the initial concentration of iron in the apical compartment (µmol/mL or cpm/mL).

Protocol 3: Assessment of Iron Uptake by Ferritin Formation

This protocol provides a method to indirectly quantify cellular iron uptake by measuring the formation of the iron-storage protein, ferritin.[1][18]

Materials:

  • Differentiated Caco-2 cell monolayers on culture plates

  • This compound treatment solution

  • Cell lysis buffer

  • Human ferritin ELISA kit

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Treatment:

    • Expose the differentiated Caco-2 cells to the this compound solution for a specified period (e.g., 2 hours).

    • Include a control group of cells treated with vehicle only.

  • Post-incubation:

    • After the treatment period, remove the treatment solution and wash the cells three times with PBS to remove any surface-bound iron.

    • Add fresh culture medium and incubate the cells for an additional 21-23 hours to allow for ferritin expression.[15][19]

  • Cell Lysis:

    • Wash the cells with PBS and then add cell lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Ferritin and Protein Quantification:

    • Measure the ferritin concentration in the cell lysate using a human ferritin ELISA kit according to the manufacturer's instructions.

    • Measure the total protein concentration in the lysate using a standard protein assay.

  • Data Normalization:

    • Normalize the ferritin concentration to the total protein content (e.g., ng ferritin/mg protein).

    • Compare the normalized ferritin levels in the treated cells to the control cells to determine the increase in iron uptake.

Visualization of Pathways and Workflows

This compound Absorption Pathway in Caco-2 Cells cluster_apical Apical Side (Lumen) cluster_enterocyte Caco-2 Enterocyte cluster_basolateral Basolateral Side (Bloodstream) Fe3+ Ferric Iron (Fe³⁺) Dcytb Dcytb (Ferrireductase) Fe3+->Dcytb Reduction Ascorbate_apical Ascorbic Acid Ascorbate_apical->Dcytb Enhances Fe2+_intra Ferrous Iron (Fe²⁺) (Intracellular Pool) Dcytb->Fe2+_intra Fe²⁺ DMT1 DMT1 DMT1->Fe2+_intra Transport Ferritin Ferritin (Storage) Fe2+_intra->Ferritin Storage Ferroportin Ferroportin (FPN) Fe2+_intra->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe²⁺ Ascorbate_intra Intracellular Ascorbic Acid Ascorbate_intra->Ferroportin Upregulates Expression Fe3+_baso Ferric Iron (Fe³⁺) Hephaestin->Fe3+_baso Oxidation

Caption: Cellular pathway of this compound absorption in Caco-2 cells.

Experimental Workflow for Caco-2 Transport Assay cluster_prep Phase 1: Cell Culture cluster_assay Phase 2: Transport Experiment cluster_analysis Phase 3: Data Analysis Culture Maintain Caco-2 Cells in Flasks Seed Seed Cells onto Transwell Inserts Culture->Seed Differentiate Differentiate for 19-21 Days Seed->Differentiate TEER Monitor Monolayer Integrity (TEER Measurement) Differentiate->TEER Wash Wash Monolayer with Transport Buffer TEER->Wash Treat Add this compound to Apical Side Wash->Treat Incubate Incubate at 37°C Treat->Incubate Sample Collect Samples from Basolateral Side at Time Intervals Incubate->Sample Quantify Quantify Iron Concentration (e.g., ICP-MS, Colorimetry) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate Interpret Interpret Results Calculate->Interpret

Caption: Workflow for assessing this compound transport across Caco-2 cells.

References

Application Note: Evaluating the Pro-oxidant vs. Antioxidant Effects of Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous ascorbate (B8700270), a complex of iron (II) and vitamin C, is a compound of significant interest in biology and medicine due to its dual redox capabilities. Under certain conditions, it acts as an antioxidant by scavenging harmful free radicals. Conversely, it can also act as a pro-oxidant, catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1][2] This dual nature necessitates a careful and context-dependent evaluation to predict its physiological effects. The pro-oxidant activity is often linked to its ability to reduce Fe(III) to Fe(II), which then participates in the Fenton reaction to generate reactive oxygen species (ROS).[3][4] This application note provides detailed protocols for chemical and cell-based assays to dissect and quantify the pro-oxidant versus antioxidant effects of ferrous ascorbate.

Section 1: Biochemical Mechanisms

The balance between the pro-oxidant and antioxidant effects of this compound is primarily dictated by the presence of transition metals, particularly iron, and the local redox environment.[5]

Pro-oxidant Mechanism: The Fenton Reaction

In the presence of hydrogen peroxide (H₂O₂), a common metabolic byproduct, ferrous (Fe²⁺) ions catalyze the formation of the highly damaging hydroxyl radical (•OH). Ascorbic acid significantly accelerates this process by reducing ferric (Fe³⁺) ions back to ferrous (Fe²⁺) ions, thus creating a catalytic cycle that continuously generates ROS.[1][3] This makes the combination of iron and ascorbate a potent pro-oxidant cocktail.[2]

Fenton_Reaction cluster_cycle This compound Catalytic Cycle Fe2 Fe²⁺-Ascorbate Fe3 Fe³⁺-Ascorbate Fe2->Fe3 H₂O₂ → •OH + OH⁻ Fe3->Fe2 Ascorbate (Reduction) H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) Damage Oxidative Damage OH_radical->Damage Attacks Biomolecule Biomolecule (Lipid, DNA, Protein) Antioxidant_Action Ascorbate Ascorbate (Fe²⁺-Asc) AscorbylRadical Ascorbyl Radical (A•) Ascorbate->AscorbylRadical Donates e⁻ FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts e⁻ Cellular_Assay_Workflow cluster_assays Select Assay Start Seed Cells in Plate Incubate1 Incubate (24h) Allow Adherence Start->Incubate1 Treatment Treat with this compound (and Controls) Incubate1->Treatment Incubate2 Incubate (e.g., 1-24h) Allow Compound to Act Treatment->Incubate2 Assay_ROS ROS Detection (DCFH-DA Assay) Incubate2->Assay_ROS Assay_Cyto Cytotoxicity (MTT/ATP Assay) Incubate2->Assay_Cyto Measurement Measure Signal (Fluorescence/Absorbance) Assay_ROS->Measurement Assay_Cyto->Measurement Analysis Data Analysis & Interpretation Measurement->Analysis

References

Application Notes and Protocols: Use of Ferrous Ascorbate in 3T3 Fibroblast Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous ascorbate (B8700270) is a synthetic molecule of iron and ascorbic acid. Iron is an essential element for cellular processes, including DNA synthesis and cell division, making it a critical factor in cell proliferation.[1] Ascorbic acid (Vitamin C) is a potent antioxidant that can also exhibit pro-oxidant properties, particularly in the presence of transition metals like iron.[2] The dual nature of these components makes the study of ferrous ascorbate's effect on cell proliferation a complex and critical area of research, especially in fields like toxicology and drug development.

This document provides detailed protocols for assessing the impact of this compound on the proliferation of NIH-3T3 mouse embryonic fibroblasts, a widely used cell line for in vitro studies.[3][4] The protocols cover cell culture, preparation of this compound solutions, and the MTT assay for quantifying cell viability and proliferation.

Data Presentation

The following tables summarize the expected dose-dependent effects of ferrous iron on 3T3 fibroblast proliferation, based on available literature. It is important to note that co-supplementation with ascorbic acid in the range of 5 µM to 240 µM has been shown to have no significant effect on the threshold for iron toxicity or lipid peroxidation.[2][5]

Table 1: Effect of Ferrous Iron Concentration on 3T3 Fibroblast Proliferation

Ferrous Iron (Fe²⁺) Concentration (µM)Expected Effect on ProliferationNotes
0 (Control)Baseline proliferationRepresents the normal growth rate of 3T3 fibroblasts.
< 5No significant adverse effectsCells are expected to proliferate normally.[2]
5Apparent threshold for inhibitionA concentration-dependent inhibition of cell proliferation may begin to be observed.[2][5]
20Significant inhibitionA notable decrease in cell proliferation is expected. One study showed a 45% reduction in cell population compared to control.[2]
> 20Increasing inhibition and potential cytotoxicityHigher concentrations are likely to lead to greater inhibition of proliferation and may induce cell death. This is often accompanied by an increase in lipid peroxidation.[2]

Experimental Protocols

NIH-3T3 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining NIH-3T3 fibroblasts.

Materials:

  • NIH-3T3 mouse embryonic fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose, with L-glutamine and sodium pyruvate[6]

  • Fetal Bovine Serum (FBS) or Bovine Calf Serum[6][7]

  • Penicillin-Streptomycin solution[6]

  • Phosphate Buffered Saline (PBS), sterile[6]

  • Trypsin-EDTA or other cell detachment solutions (e.g., Accutase)[6][7]

  • T25, T75, or T175 culture flasks[6][8]

  • 96-well microplates for proliferation assays

  • Humidified incubator at 37°C with 5% CO₂

Complete Growth Medium:

  • DMEM

  • 10% FBS or Bovine Calf Serum

  • 1% Penicillin-Streptomycin (1X final concentration)

Procedure:

  • Thawing and Initial Culture:

    • Rapidly thaw a frozen vial of NIH-3T3 cells in a 37°C water bath.[3]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 125-600 x g for 5-7 minutes.[6][7]

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Seed the cells into an appropriately sized culture flask (e.g., T75) at a density of 3 x 10³ to 5 x 10³ cells/cm².[6][7]

    • Incubate at 37°C with 5% CO₂.

  • Sub-culturing (Passaging):

    • Grow cells to 70-80% confluence. Do not allow the cells to become fully confluent.[6]

    • Aspirate the old medium and wash the cell monolayer with sterile PBS.[7]

    • Add an appropriate volume of Trypsin-EDTA to cover the cells (e.g., 3 mL for a T75 flask) and incubate for 3-5 minutes at 37°C, or until cells detach.[7]

    • Neutralize the trypsin by adding complete growth medium (e.g., 6-8 mL for a T75 flask).[7]

    • Collect the cell suspension and centrifuge as in the initial culture step.

    • Resuspend the cell pellet and seed new flasks at a recommended subcultivation ratio of 1:3 to 1:4.[4][7]

    • Change the culture medium every 2-3 days.[6]

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, deionized water or cell culture medium (serum-free for initial dissolution)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile, serum-free medium or water. Gentle warming may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Prepare fresh working solutions by diluting the stock solution in complete growth medium to the desired final concentrations for the experiment. It is recommended to prepare these dilutions immediately before use due to the potential for oxidation.

MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[9][10]

Materials:

  • Cultured NIH-3T3 cells

  • 96-well flat-bottom microplates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, isopropanol, or 20% SDS in 0.01 M HCl)[11]

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm if desired).[10]

Procedure:

  • Cell Seeding:

    • Harvest NIH-3T3 cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[11]

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium containing MTT. For adherent cells, this can be done by aspiration.[10]

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Incubate at room temperature in the dark for at least 2 hours, or overnight in the incubator, ensuring complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage of the control (untreated) cells:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Mandatory Visualizations

Experimental Workflow

experimental_workflow This compound 3T3 Proliferation Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis culture 1. Culture NIH-3T3 Fibroblasts seed 2. Seed Cells in 96-well Plate culture->seed treat 4. Treat Cells with this compound seed->treat prep_fa 3. Prepare this compound Solutions incubate 5. Incubate for 24-72 hours treat->incubate add_mtt 6. Add MTT Reagent incubate->add_mtt solubilize 7. Solubilize Formazan add_mtt->solubilize read 8. Read Absorbance at 570 nm solubilize->read analyze 9. Calculate % Viability vs. Control read->analyze

Caption: Workflow for assessing 3T3 fibroblast proliferation with this compound.

Potential Signaling Pathway

signaling_pathway Hypothetical Signaling of this compound in Fibroblasts FeAsc This compound Fe2 Fe²⁺ FeAsc->Fe2 Asc Ascorbate FeAsc->Asc ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Reaction Dioxy Fe²⁺/Ascorbate-Dependent Dioxygenases Fe2->Dioxy Cofactor Asc->Dioxy Cofactor DNA_damage DNA Damage ROS->DNA_damage Histone Histone Demethylases (e.g., JmjC family) Dioxy->Histone Gene_Exp Altered Gene Expression Histone->Gene_Exp Epigenetic Regulation Prolif_Inhibit Inhibition of Proliferation DNA_damage->Prolif_Inhibit Gene_Exp->Prolif_Inhibit

Caption: Potential pathways of this compound action in fibroblasts.

References

Ferric Reducing Ascorbate (FRASC) Assay: Application Notes and Protocols for Antioxidant Capacity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ferric Reducing Ascorbate (B8700270) (FRASC) assay is a robust and sensitive method for quantifying total antioxidant capacity and specifically determining ascorbic acid (Vitamin C) levels in a variety of biological samples. This technique is particularly valuable in drug development and clinical research for assessing the antioxidant potential of new chemical entities and monitoring oxidative stress biomarkers.

The principle of the FRASC assay is based on the reduction of ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) by the collective action of electron-donating antioxidants present in a sample. The resulting ferrous iron is then chelated with a colorimetric probe, producing a colored complex that can be measured spectrophotometrically. A key feature of the FRASC assay is its ability to differentiate the contribution of ascorbic acid from the total antioxidant capacity by utilizing ascorbate oxidase, an enzyme that specifically degrades ascorbic acid.[1][2] The difference in absorbance between a sample treated with ascorbate oxidase and an untreated sample corresponds to the ascorbic acid concentration.[1]

This assay is highly adaptable for various sample types, including serum, plasma, urine, saliva, tears, tissue homogenates, and cell extracts.[1][3] Its speed and relatively low cost make it an efficient tool for screening and evaluating antioxidant properties.[4]

Quantitative Data Summary

The following table summarizes representative data obtained from the FRASC assay in a study on human reflex tears, demonstrating its application in clinical research.[4][5][6]

AnalyteMean Concentration (µM)Standard Deviation (µM)Sample Type
Total Antioxidant Activity (FRAP Value)409162Human Reflex Tears
Ascorbic Acid239.6Human Reflex Tears
Uric Acid6846Human Reflex Tears

Experimental Protocols

This section provides a detailed methodology for performing the FRASC assay, synthesized from established protocols.[1][7]

I. Reagent and Sample Preparation
  • FRASC Assay Buffer : Prepare the assay buffer as provided in commercial kits or according to the literature. If preparing in-house, a common buffer is acetate (B1210297) buffer (pH 3.6).[4][8]

  • Ferric Chloride (FeCl₃) Solution : Prepare a stock solution of FeCl₃. For working solutions, a 1:10 dilution in 1X Assay Buffer is often recommended.[1]

  • Colorimetric Probe Solution : Prepare the colorimetric probe solution. A 1:10 dilution in 1X Assay Buffer is a typical working concentration.[1] The probe is often a proprietary component of commercial kits, such as TPTZ (2,4,6-tripyridyl-s-triazine).[4][8]

  • Ascorbate Oxidase (AO) : Reconstitute the lyophilized enzyme in distilled water to the desired concentration (e.g., 4 IU/mL).[4][8] Aliquot and store at -70°C. For immediate use, dilute to the working concentration (e.g., 1:50 in deionized water).[1]

  • Ascorbic Acid Standard : Prepare a stock solution of ascorbic acid (e.g., 200 mM) in deionized water. From this stock, create a working standard (e.g., 2 mM) in 1X Assay Buffer.[1] Generate a standard curve by performing serial dilutions of the working standard. Prepare fresh standards for each assay.[1]

  • Sample Preparation :

    • Plasma/Serum : Collect blood with an appropriate anticoagulant (heparin is recommended).[1] Centrifuge to separate plasma or allow to clot for serum. Avoid hemolyzed samples.[1]

    • Tissue Homogenates : Homogenize tissue samples in an appropriate buffer and centrifuge to pellet cellular debris.

    • Cell Extracts : Prepare cell lysates using a suitable lysis buffer and centrifuge to clarify.

    • Samples should be diluted as necessary to fall within the linear range of the assay.

II. Assay Procedure
  • Standard Curve :

    • Add a series of diluted ascorbic acid standards to separate wells of a 96-well microplate.

    • Bring the final volume in each well to a consistent amount with the assay buffer.

  • Sample Measurement :

    • For each sample, pipette the same volume into two separate wells of the microplate (paired wells).

    • To one well of each pair (the "background" well), add ascorbate oxidase solution.

    • To the other well of each pair (the "total antioxidant" well), add an equal volume of distilled water or assay buffer.[7]

    • Incubate the plate to allow for the enzymatic degradation of ascorbic acid in the background wells.

  • Reaction Initiation and Measurement :

    • Prepare a Reaction Mix by combining the Ferric Chloride Solution and the Colorimetric Probe Solution with the Assay Buffer.

    • Add the Reaction Mix to all wells (standards and samples).

    • Immediately read the absorbance at a wavelength between 540-600 nm (593 nm is commonly used) using a microplate reader.[1][2][4][7] The reaction with ascorbic acid is rapid.[1]

III. Data Analysis
  • Standard Curve : Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

  • Total Antioxidant Capacity : Use the standard curve to determine the antioxidant concentration in the "total antioxidant" wells.

  • Ascorbic Acid Concentration :

    • Subtract the absorbance of the "background" well from the absorbance of the corresponding "total antioxidant" well for each sample.

    • Use the standard curve to calculate the concentration of ascorbic acid from this difference in absorbance.

Visualizations

FRASC_Assay_Principle cluster_sample Biological Sample cluster_reagents Assay Reagents cluster_reaction Redox Reaction cluster_measurement Detection Antioxidants Antioxidants (including Ascorbic Acid) Fe3_TPTZ Fe³⁺-TPTZ Complex (Ferric Iron) Antioxidants->Fe3_TPTZ Reduction Fe2_TPTZ Fe²⁺-TPTZ Complex (Ferrous Iron) Blue Color Fe3_TPTZ->Fe2_TPTZ e⁻ donation Spectrophotometer Spectrophotometer (Absorbance at 593 nm) Fe2_TPTZ->Spectrophotometer Measurement FRASC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents & Standards C Aliquot Sample into Paired Wells A->C B Prepare Samples (e.g., Plasma, Tissue Homogenate) B->C D1 Well 1: Add Ascorbate Oxidase (Background) C->D1 D2 Well 2: Add Buffer (Total Antioxidants) C->D2 E Incubate D1->E D2->E F Add Reaction Mix (Fe³⁺ & Colorimetric Probe) E->F G Measure Absorbance (540-600 nm) F->G H Calculate Total Antioxidant Capacity G->H I Calculate Ascorbic Acid Concentration (Absorbance Well 2 - Absorbance Well 1) G->I

References

Troubleshooting & Optimization

Preventing oxidation and precipitation of ferrous ascorbate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and precipitation of ferrous ascorbate (B8700270) in stock solutions.

Troubleshooting Guide

Q1: Why did my clear ferrous ascorbate solution turn yellow or brown?

A1: A color change from clear or pale yellow to yellow or brown is a visual indicator of oxidation. The ferrous iron (Fe²⁺) in the solution is being oxidized to ferric iron (Fe³⁺). This is a common issue as ferrous iron is susceptible to oxidation by atmospheric oxygen. The presence of ascorbic acid in the formulation helps to slow down this process by acting as a reducing agent, but it can be consumed over time.[1][2]

Immediate Actions:

  • If the color change is minimal, the solution might still be usable for non-critical applications, but it's best to prepare a fresh solution for sensitive experiments.

  • If the solution is distinctly brown, it indicates significant oxidation and should be discarded.

Prevention: See the preventative measures in the FAQ section below.

Q2: A precipitate has formed in my this compound stock solution. What is it and why did it form?

A2: Precipitate formation is typically a consequence of oxidation, especially in neutral or alkaline solutions. When ferrous (Fe²⁺) iron oxidizes to ferric (Fe³⁺) iron, the ferric ions can precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which is poorly soluble in water at a pH above 5.[3][4] this compound itself is generally soluble in water, but its stability and the solubility of its components are highly pH-dependent.[4][5]

Immediate Actions:

  • Do not use a solution with a precipitate, as the concentration of active, soluble this compound is no longer accurate.

  • The solution should be discarded and a fresh stock prepared following the recommended protocols.

Prevention:

  • Ensure the pH of your stock solution is maintained in the slightly acidic range (ideally pH 4.5-6.5).[6]

  • Use deaerated (oxygen-free) water for preparation.

  • Store the solution protected from light and at a low temperature (2-8°C).

Frequently Asked Questions (FAQs)

Q3: What is the primary cause of this compound degradation in stock solutions?

A3: The primary cause of degradation is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. This process is accelerated by several factors:

  • Oxygen: Dissolved oxygen in the solvent is a major oxidizing agent.[2]

  • High pH: The rate of oxidation increases as the pH becomes neutral or alkaline. This compound is more stable in acidic conditions.[4][7]

  • Light (Photolysis): Exposure to light, particularly UV light, can significantly accelerate degradation.[8]

  • Heat (Thermolysis): Elevated temperatures increase the rate of chemical reactions, including oxidation and degradation.[8]

Q4: How can I prepare a stable this compound stock solution?

A4: To maximize stability, you should control the factors that cause degradation. Key steps include:

  • Use High-Purity, Deaerated Water: Remove dissolved oxygen from your water by boiling and cooling under an inert gas (like nitrogen or argon) or by sparging with the inert gas for at least 30 minutes.

  • Maintain an Acidic pH: Prepare the solution in a slightly acidic buffer or adjust the pH to be between 4.5 and 6.5.[6]

  • Work Quickly and Protect from Light: Prepare the solution promptly and store it in an amber glass vial or a clear vial wrapped in aluminum foil to prevent photolysis.[1]

  • Consider Chelating Agents: In some applications, adding a chelating agent like EDTA in a low molar ratio can help to sequester trace metal contaminants that might catalyze oxidation.

  • Store Properly: Store the final solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or below can be effective, but ensure you are using appropriate cryoprotectants if needed for your application.

Q5: What is the recommended solvent for this compound?

A5: High-purity, deaerated water is the recommended solvent. This compound is freely soluble in water.[8] For specific applications, such as cell culture, the use of a deaerated, slightly acidic buffer may be appropriate, as long as the buffer components do not interact with the this compound.

Q6: How long can I store my this compound stock solution?

A6: For optimal performance in sensitive applications like cell culture, it is highly recommended to prepare this compound solutions fresh for each experiment.[1] If storage is necessary, a properly prepared solution (deaerated water, acidic pH, light protection) stored at 2-8°C should be used within a few days. One study on ascorbic acid solutions (without the ferrous component) showed a loss of approximately 1% per day over the first 3 days when stored at a pH of about 5.7.[9] The presence of ferrous iron can accelerate this degradation. Always check for color change before use.

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Analysis Method
Acidic0.1 N HCl4 hours80°C0.54%Titration
Oxidative30% v/v H₂O₂4 hours80°C0.08%Titration
PhotolyticUV Light-Ambient33.82%Titration
ThermolyticHeat-80°C29.09%Titration

Source: Adapted from a comprehensive stability study on this compound.[8]

Table 2: Solubility and pH Characteristics of this compound

ParameterValue/ObservationpH Range
Solubility in Water (at 20°C)> 100 g/L~6 (for a 1% solution)
StabilityHighAcidic
DissociationAlmost completely dissociates into Fe²⁺ and ascorbate ions~5
Solubility EnhancementAscorbate enhances the solubility of iron6 - 8

Source: Compiled from multiple sources.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (e.g., 100 mM)

This protocol details the preparation of a 100 mM this compound stock solution with enhanced stability for research applications.

Materials:

  • This compound powder (MW: 406.08 g/mol )

  • High-purity, deionized water

  • Nitrogen or Argon gas source with tubing

  • Sterile, amber glass storage vials or clear vials with aluminum foil

  • Sterile filters (0.22 µm), if sterile filtration is required

  • pH meter and calibration standards

  • Dilute, sterile HCl and NaOH for pH adjustment

Procedure:

  • Prepare Deaerated Water: Take a suitable volume of high-purity water in a flask. Sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Alternatively, boil the water for 15-20 minutes and then let it cool to room temperature under a stream of inert gas.

  • Weighing: In a sterile environment (if required for the application), accurately weigh the required amount of this compound powder. For 10 mL of a 100 mM solution, you will need 406.08 mg.

  • Dissolution: Add the this compound powder to a sterile container. Add approximately 8 mL of the deaerated water. Gently swirl or vortex at a low speed until the powder is completely dissolved. Avoid vigorous shaking which can reintroduce oxygen.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. If necessary, adjust the pH to between 5.0 and 6.0 using dilute, sterile HCl or NaOH. This slightly acidic pH enhances stability.

  • Final Volume Adjustment: Add deaerated water to bring the final volume to 10 mL.

  • Sterilization (Optional): If a sterile solution is required, pass it through a 0.22 µm sterile filter into the final sterile, light-protected storage vial.

  • Storage: Tightly cap the vial, ensuring minimal headspace. Store immediately at 2-8°C, protected from light. For best results, use within 1-3 days.

Protocol 2: Quality Control of this compound Stock Solution using UV-Vis Spectrophotometry

This protocol provides a method to verify the concentration of your freshly prepared this compound solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Your prepared this compound stock solution

  • High-purity, deionized water or the same buffer used for stock preparation

Procedure:

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Wavelength Selection: Set the spectrophotometer to read absorbance at the maximum wavelength (λ_max) for this compound. In distilled water, this is approximately 265 nm. In 0.1 N HCl, it shifts to around 243 nm.[8] For consistency, use the same solvent for your blank and sample.

  • Prepare a Diluted Sample: Prepare an accurate, significant dilution of your stock solution. For a 100 mM stock, a 1:10,000 dilution (to 10 µM) is a reasonable starting point.

    • Pipette 10 µL of the 100 mM stock into 990 µL of solvent (1:100 dilution to 1 mM).

    • Pipette 100 µL of the 1 mM intermediate dilution into 9.9 mL of solvent (another 1:100 dilution, final concentration 10 µM).

  • Blanking the Instrument: Fill a quartz cuvette with the solvent (deaerated water or buffer) used for the dilution. Place it in the spectrophotometer and zero the absorbance.

  • Measure Sample Absorbance: Rinse the cuvette with your diluted sample, then fill it and place it in the spectrophotometer. Record the absorbance reading at the selected wavelength.

  • Concentration Calculation (Optional - for verification): While a full standard curve is required for precise quantification, you can estimate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration. A literature value for the molar absorptivity of ascorbate at 265 nm is approximately 14,500 M⁻¹cm⁻¹.[12] By comparing the calculated concentration to your expected concentration, you can assess the quality of your stock solution. A significantly lower-than-expected concentration may indicate degradation.

Visualizations

OxidationPathway FeAsc_stable This compound (Fe²⁺) (Clear/Pale Yellow Solution) Fe_oxidized Ferric Ascorbate (Fe³⁺) (Yellow/Brown Solution) FeAsc_stable->Fe_oxidized Oxidation (O₂, Light, Heat, High pH) Fe_precipitate Ferric Hydroxide (Fe(OH)₃) (Precipitate) Fe_oxidized->Fe_precipitate Precipitation (at neutral/alkaline pH)

Caption: Oxidation and precipitation pathway of this compound.

ExperimentalWorkflow start Start step1 1. Prepare Deaerated Water (Sparge with N₂/Ar or Boil) start->step1 step2 2. Weigh this compound Powder step1->step2 step3 3. Dissolve in Deaerated Water step2->step3 step4 4. Adjust pH to 5.0 - 6.0 (Optional but Recommended) step3->step4 step5 5. Adjust to Final Volume step4->step5 step6 6. Sterile Filter (Optional) step5->step6 step7 7. Store at 2-8°C in Light-Protected Vial step6->step7 end End step7->end

Caption: Workflow for preparing a stable this compound solution.

References

Technical Support Center: Optimizing Ferrous Ascorbate Concentration in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ferrous ascorbate (B8700270) concentrations to avoid cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ferrous ascorbate cytotoxicity?

This compound induces cytotoxicity primarily through the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), via the Fenton reaction. In this process, ferrous iron (Fe²⁺) reacts with H₂O₂ to produce highly reactive hydroxyl radicals. Ascorbate (vitamin C) enhances this process by reducing ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺), thereby creating a cycle that continually generates ROS.[1][2][3] This oxidative stress can lead to damage of cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways such as apoptosis and ferroptosis.[1][4][[“]][6]

Q2: How does the concentration of this compound affect different cell lines?

The cytotoxic effect of this compound is highly dependent on the concentration and the specific cell line being used. Cancer cell lines often exhibit greater sensitivity to this compound-induced cytotoxicity compared to normal cell lines.[7][8][9] This selectivity is attributed to factors such as higher metabolic rates, increased iron uptake, and altered redox balance in cancer cells. The half-maximal inhibitory concentration (IC₅₀) can vary significantly among different cancer cell types. For instance, the Fe(II)-L-ascorbic acid complex has shown IC50 values in the range of 24-32 µM in human carcinoma A549 and rat SV40-transformed W3Y cells.[7]

Q3: What is ferroptosis and how is it related to this compound treatment?

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.[6][10] this compound treatment can induce ferroptosis by increasing the intracellular labile iron pool and promoting the generation of ROS, which in turn leads to the peroxidation of polyunsaturated fatty acids in cell membranes.[1][4][[“]] This process is distinct from apoptosis and can be a significant mechanism of cell death in response to high concentrations of this compound, particularly in some cancer cells like glioblastoma.[1][4][[“]]

Q4: Can the cell culture medium influence the outcome of this compound experiments?

Yes, the composition of the cell culture medium can significantly impact the cytotoxic effects of this compound.[11][12] Media components can chelate iron or have antioxidant properties, which can alter the pro-oxidant effect of the this compound treatment.[13] For example, the amount of H₂O₂ generated by ascorbate can differ between media like DMEM and RPMI-1640, leading to varying levels of cytotoxicity.[11] It is crucial to be consistent with the choice of medium and to consider its components when interpreting results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent preparation of this compound solution. This compound is unstable and can oxidize.[14]Always prepare fresh this compound solutions for each experiment. Protect the solution from light and heat.
Fluctuation in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Variations in cell seeding density.Maintain a consistent cell seeding density across all experiments as this can affect the per-cell concentration of the treatment.
Unexpectedly high cytotoxicity in control (untreated) cells. Contamination of cell culture.Regularly check for microbial contamination. Use aseptic techniques and periodically test for mycoplasma.
Poor quality of water or reagents used for media preparation.Use high-purity, sterile water and reagents for all solutions and media.
No significant cytotoxicity observed even at high concentrations. Cell line is resistant to this compound-induced oxidative stress.Consider using a different cell line known to be sensitive to oxidative stress or ferroptosis.
Presence of antioxidants in the serum or media supplements.Reduce the serum concentration if possible or use a serum-free medium for the duration of the treatment. Be aware of any antioxidant components in your media.[15]
Insufficient intracellular iron.Some studies suggest that pre-incubation with an iron source can enhance ascorbate-induced cytotoxicity.[1][4]

Data Presentation

Table 1: Reported IC₅₀ Values of Ascorbate/Ferrous Ascorbate in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC₅₀ (µM)Exposure Time (hours)Assay Method
A549Human Lung CarcinomaFe(II)-Ascorbic Acid Complex24 - 32Not SpecifiedNot Specified
W3YRat SV40-TransformedFe(II)-Ascorbic Acid Complex24 - 32Not SpecifiedNot Specified
A549Human Lung CarcinomaAscorbic Acid460 - 660Not SpecifiedNot Specified
W3YRat SV40-TransformedAscorbic Acid460 - 660Not SpecifiedNot Specified
HTLA-230, IMR-32, LAN-5NeuroblastomaSodium Ascorbate< 200024Trypan Blue Exclusion
SH-SY5YNeuroblastomaSodium Ascorbate130 - 45024Not Specified
HL-60, U937, NB4Acute Myeloid LeukemiaSodium Ascorbate~3000Not SpecifiedNot Specified
Pancreatic Cancer Cell LinesPancreatic CancerSodium Ascorbate5000 - 100001MTT Assay

Note: IC₅₀ values can vary depending on experimental conditions. This table provides a general reference based on published data.[7][8]

Experimental Protocols

Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound solution (freshly prepared)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[16]

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[8][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

Signaling Pathways and Experimental Workflows

Ferrous_Ascorbate_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Asc Ascorbate This compound->Asc Fe2 Fe²⁺ This compound->Fe2 Fe2_in Fe²⁺ (Labile Iron Pool) Fe3 Fe³⁺ Asc->Fe3 Reduces Fe2->Fe2_in Uptake Fe3->Fe2_in Reduction by Ascorbate OH •OH (Hydroxyl Radical) Fe2_in->OH Fenton Reaction H2O2 H₂O₂ H2O2->OH ROS ↑ ROS OH->ROS Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox DNA_Damage DNA Damage ROS->DNA_Damage Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound-Induced Cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat incubate Incubate for a Defined Period treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis ros ROS Detection Assay (e.g., DCFH-DA) incubate->ros analyze Data Analysis (e.g., IC₅₀ Calculation) viability->analyze apoptosis->analyze ros->analyze end End: Results analyze->end

Caption: General Experimental Workflow for Assessing Cytotoxicity.

References

Managing the hygroscopicity of ferrous ascorbate powder during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopicity of ferrous ascorbate (B8700270) powder during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the hygroscopic nature of ferrous ascorbate powder.

Issue Potential Cause Recommended Action
Powder Caking and Clumping Exposure to ambient humidity above the critical relative humidity (CRH).1. Immediately transfer the powder to a desiccator with a fresh desiccant. 2. Gently break up clumps with a spatula before weighing. 3. For future use, handle the powder in a glove box with controlled low humidity.
Color Change (Darkening) Moisture-induced oxidation and degradation of the ascorbate and/or ferrous components.1. Discard the powder as its chemical integrity may be compromised. 2. Review storage procedures and ensure containers are airtight and stored in a dry environment.
Inaccurate Weighing Continuous moisture absorption by the powder on the balance.1. Weigh the powder in a low-humidity environment (e.g., a glove box). 2. Use a weighing vessel with a lid and tare the balance with the lid on. 3. Work quickly to minimize exposure time to the atmosphere.
Poor Dissolution or Incomplete Solubility Caking and particle agglomeration can reduce the effective surface area, slowing down dissolution.1. Gently grind the caked powder with a mortar and pestle before use to break up agglomerates. 2. Ensure the dissolution medium is appropriate and adequately stirred.
Variability in Experimental Results Inconsistent moisture content of the powder between experiments.1. Standardize the handling procedure for the powder, including exposure time to air. 2. Determine the moisture content of the powder lot before each set of experiments using a validated method like Karl Fischer titration.

Frequently Asked Questions (FAQs)

1. What is hygroscopicity and why is it a concern for this compound powder?

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound is known to be hygroscopic, meaning it readily attracts and holds water molecules.[1] This can lead to various issues such as caking, clumping, altered powder flow, and chemical degradation, which can compromise the quality, stability, and therapeutic efficacy of the product.[2][3]

2. What are the ideal storage conditions for this compound powder?

To minimize moisture absorption, this compound powder should be stored in a cool, dry place.[4] It is crucial to keep the container tightly sealed.[1] For long-term storage or for handling highly sensitive experiments, storage in a desiccator or a controlled humidity environment is recommended.

3. How can I minimize moisture exposure when working with this compound powder?

To minimize moisture exposure, it is best practice to handle the powder in a controlled environment, such as a glove box with low relative humidity. If a glove box is not available, work quickly and in a well-ventilated area with low ambient humidity. Always keep the container tightly sealed when not in use.

4. What are the visual signs of degradation in this compound powder due to moisture?

Visual signs of degradation can include a noticeable darkening of the powder's color, from its typical reddish-brown to a darker brown or black.[5] The presence of hard clumps or caked material that is difficult to break apart is also an indicator of excessive moisture absorption.

5. How does moisture content affect the stability of this compound?

Increased moisture content can accelerate the chemical degradation of this compound. The presence of water can facilitate oxidation of the ferrous iron to the less bioavailable ferric form and can also lead to the degradation of the ascorbic acid component.[2] This can result in a loss of potency and the formation of impurities.

Data Presentation

Table 1: Hygroscopicity Classification of Pharmaceutical Powders

This table provides a general classification for the hygroscopicity of powders based on moisture uptake determined by Dynamic Vapor Sorption (DVS). The specific class for a particular batch of this compound should be determined experimentally.

Hygroscopicity Class Moisture Uptake (% w/w) at 25°C and 80% RH
Non-hygroscopic< 0.2
Slightly hygroscopic0.2 to < 2
Moderately hygroscopic2 to < 15
Very hygroscopic≥ 15

Source: Adapted from Murikipudi et al., 2013 as cited in Ardena's DVS resources.[6]

Table 2: Recommended Environmental Conditions for Handling Hygroscopic Powders
Parameter Recommended Range Rationale
Relative Humidity (RH) < 40%To minimize moisture sorption and prevent caking and degradation.
Temperature 15-25°C (59-77°F)To slow down potential degradation reactions that can be accelerated by heat.

Experimental Protocols

Determination of Moisture Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound powder.

Methodology:

  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.[7][8][9][10]

    • Use a titration vessel that is dry and sealed from atmospheric moisture.

    • The solvent, typically anhydrous methanol, should be pre-titrated to a moisture-free endpoint.[7]

  • Sample Preparation and Analysis:

    • Accurately weigh a suitable amount of this compound powder (typically 50-100 mg, depending on the expected moisture content) in a dry, tared weighing boat.

    • Quickly transfer the sample into the titration vessel, ensuring minimal exposure to the atmosphere.

    • Begin the titration immediately. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

    • The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.

  • Data Recording and Analysis:

    • Record the moisture content as a percentage by weight (% w/w).

    • Perform the measurement in triplicate to ensure accuracy and precision.

Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To characterize the moisture sorption and desorption behavior of this compound powder at various relative humidity (RH) levels.

Methodology:

  • Instrument Setup:

    • Calibrate the DVS instrument's microbalance and humidity sensor as per the manufacturer's guidelines.

    • Set the temperature to a constant value, typically 25°C.[11]

  • Sample Preparation and Analysis:

    • Place a small, accurately weighed amount of this compound powder (typically 5-15 mg) onto the sample pan.

    • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This will be the initial dry mass.

    • Program a humidity profile, typically starting from 0% RH and increasing in stepwise increments (e.g., 10% steps) up to 90% RH, followed by a desorption phase back down to 0% RH.[12]

    • At each RH step, the instrument will hold the humidity constant until the sample weight equilibrates (i.e., the rate of mass change is below a set threshold).

  • Data Analysis:

    • The instrument's software will generate a moisture sorption-desorption isotherm by plotting the change in mass (moisture uptake) against the relative humidity.

    • From this isotherm, key parameters such as the total moisture uptake at a specific RH and the presence of hysteresis (differences between the sorption and desorption curves) can be determined.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Hygroscopic this compound cluster_observe Observation cluster_problem Problem Identification cluster_action Corrective Action cluster_prevention Preventive Measures observe Observe Physical State of this compound Powder caking Caking or Clumping? observe->caking color_change Color Change (Darkening)? observe->color_change weighing_issue Inaccurate Weighing? observe->weighing_issue dissolution_issue Poor Dissolution? observe->dissolution_issue desiccate Desiccate and Handle in Low Humidity caking->desiccate Yes discard Discard Powder and Review Storage color_change->discard Yes low_humidity_weighing Weigh in Controlled Environment weighing_issue->low_humidity_weighing Yes grind_powder Gently Grind Before Use dissolution_issue->grind_powder Yes prevention Implement Proper Storage and Handling Protocols desiccate->prevention discard->prevention low_humidity_weighing->prevention grind_powder->prevention

Caption: Troubleshooting workflow for issues with this compound powder.

Experimental_Workflow Experimental Workflow for Moisture Analysis cluster_start Start cluster_decision Decision cluster_kf Karl Fischer Titration cluster_dvs Dynamic Vapor Sorption start This compound Powder Sample decision Select Analytical Method start->decision kf_prepare Prepare Instrument and Reagents decision->kf_prepare Quantitative Moisture Content dvs_prepare Prepare Instrument decision->dvs_prepare Hygroscopicity Profile kf_weigh Weigh Sample kf_prepare->kf_weigh kf_titrate Perform Titration kf_weigh->kf_titrate kf_result Obtain Moisture Content (% w/w) kf_titrate->kf_result dvs_weigh Weigh Sample dvs_prepare->dvs_weigh dvs_run Run Humidity Program dvs_weigh->dvs_run dvs_result Generate Sorption Isotherm dvs_run->dvs_result

Caption: Workflow for analyzing moisture in this compound powder.

Signaling_Pathway Logical Relationships in Managing Hygroscopicity cluster_cause Cause cluster_effect Effect cluster_consequence Consequence cluster_management Management Strategy hygroscopicity Inherent Hygroscopicity of this compound moisture_absorption Moisture Absorption hygroscopicity->moisture_absorption humidity High Relative Humidity Environment humidity->moisture_absorption caking Caking & Agglomeration moisture_absorption->caking degradation Chemical Degradation moisture_absorption->degradation poor_flow Poor Powder Flowability caking->poor_flow altered_dissolution Altered Dissolution Profile caking->altered_dissolution reduced_stability Reduced Stability & Shelf-life degradation->reduced_stability inaccurate_dosing Inaccurate Dosing poor_flow->inaccurate_dosing controlled_storage Controlled Storage (Low RH) inaccurate_dosing->controlled_storage proper_handling Proper Handling (e.g., Glove Box) inaccurate_dosing->proper_handling moisture_analysis Regular Moisture Content Analysis inaccurate_dosing->moisture_analysis reduced_stability->controlled_storage reduced_stability->proper_handling reduced_stability->moisture_analysis altered_dissolution->controlled_storage altered_dissolution->proper_handling altered_dissolution->moisture_analysis

References

Technical Support Center: Stabilizing Ferrous Ascorbate in Complex Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing ferrous ascorbate (B8700270) in complex cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of ferrous ascorbate in cell culture experiments.

Issue 1: Precipitate formation immediately upon adding this compound to the medium.

  • Question: I prepared a fresh solution of ferrous sulfate (B86663) and ascorbic acid and added it to my cell culture medium (e.g., DMEM/F-12). A reddish-brown precipitate formed almost instantly. What is causing this and how can I prevent it?

  • Answer: This precipitation is likely due to the rapid oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) at the physiological pH (typically 7.2-7.4) of your cell culture medium. Ferric ions readily form insoluble ferric hydroxide (B78521) or ferric phosphate (B84403) complexes with components in the medium.

    Solutions:

    • Use a Chelating Agent: The most effective way to prevent precipitation is to chelate the iron. Chelators like citrate (B86180) or ethylenediaminetetraacetic acid (EDTA) form a stable, soluble complex with iron, preventing its oxidation and precipitation. We recommend preparing a concentrated, chelated iron stock solution.

    • Optimize Order of Addition: When preparing media from scratch, add the chelated iron solution to the water before adding phosphate-containing components. Adding concentrated iron directly to a phosphate-rich solution can cause localized precipitation.

    • pH of Stock Solution: Prepare your iron stock solution at an acidic pH (e.g., below 4.0) to maintain the solubility of ferrous iron before it is diluted into the final, neutral pH medium.

Issue 2: Loss of biological activity over time, even without visible precipitation.

  • Question: My cells are showing signs of iron deficiency (e.g., poor growth, reduced viability) after a day or two in culture, even though I supplemented the medium with this compound. There is no visible precipitate. What is happening?

  • Answer: Both ferrous iron and ascorbate are unstable in solution at 37°C. Ferrous iron can still oxidize to ferric iron even when chelated, albeit at a slower rate. Ascorbate itself degrades, especially in the presence of metal ions and oxygen. This leads to a decrease in the bioavailable ferrous iron and the protective antioxidant, ascorbate.

    Solutions:

    • Use a Stable Ascorbate Derivative: Consider using a more stable form of ascorbic acid, such as L-ascorbic acid 2-phosphate (Asc-2P). This derivative is not readily oxidized in the medium but is hydrolyzed by cellular phosphatases to release active ascorbate intracellularly.

    • Frequent Media Changes or Replenishment: If using standard ascorbic acid, more frequent media changes or replenishment of the this compound solution may be necessary to maintain effective concentrations.

    • Use Transferrin: In serum-free media, consider using holo-transferrin, the natural physiological iron transport protein. Transferrin binds ferric iron and delivers it to cells via receptor-mediated endocytosis, preventing both precipitation and the generation of reactive oxygen species.

Issue 3: Signs of cellular toxicity or oxidative stress.

  • Question: After supplementing my culture with this compound, I've observed increased cell death and markers of oxidative stress. Isn't ascorbate supposed to be an antioxidant?

  • Answer: While ascorbate is an antioxidant, the combination of ferrous iron and ascorbate can also have pro-oxidant effects in the presence of oxygen. This is due to the Fenton reaction, where ferrous iron reacts with hydrogen peroxide (a byproduct of cellular metabolism) to produce highly reactive and damaging hydroxyl radicals. The ascorbate can then reduce the resulting ferric iron back to ferrous iron, perpetuating a cycle of radical generation.

    Solutions:

    • Optimize Concentrations: Perform a dose-response experiment to determine the optimal, non-toxic concentrations of this compound for your specific cell line.

    • Ensure Proper Chelation: Effective chelation of iron is critical to minimize its participation in the Fenton reaction. Ensure your iron-to-chelator ratio is optimized.

    • Monitor Oxidative Stress: Use assays to measure reactive oxygen species (ROS) in your culture to confirm if the observed toxicity is due to oxidative stress.

Frequently Asked Questions (FAQs)

Q1: Why is ferrous iron (Fe²⁺) preferred over ferric iron (Fe³⁺) for cell culture supplementation?

A1: While ferric iron is the more stable form in aerobic environments, ferrous iron is generally more soluble at neutral pH and is the form transported into the cell by the Divalent Metal Transporter 1 (DMT1). Ascorbate is often added with iron supplements to reduce ferric iron to the more readily absorbable ferrous form.

Q2: What is the optimal ratio of iron to chelator?

A2: The optimal ratio depends on the chelator. For EDTA, which forms a 1:1 complex with iron, a molar ratio of 1:1 to 1:1.2 (Iron:EDTA) is commonly used. For citrate, which can form various complexes, a higher molar excess of citrate to iron (e.g., 1:5 to 1:10) is often employed to ensure complete chelation. It is recommended to empirically determine the optimal ratio for your specific application.

Q3: Can I prepare a large batch of this compound-supplemented medium and store it?

A3: This is not recommended. Due to the inherent instability of both ferrous iron and ascorbate in solution at physiological pH and temperature, it is best to prepare the complete medium fresh or add the this compound supplement to the basal medium immediately before use.

Q4: How can I measure the concentration of ferrous iron in my culture medium to check its stability?

A4: The Ferrozine assay is a common and reliable colorimetric method for quantifying ferrous iron. Ferrozine forms a stable magenta-colored complex with Fe²⁺, and the absorbance can be measured spectrophotometrically at approximately 562 nm. See the detailed protocol in the "Experimental Protocols" section below.

Data Presentation

Table 1: Illustrative Stability of Ferrous Iron (Fe²⁺) under Various Conditions in Cell Culture Medium (e.g., DMEM) at 37°C.

Note: These are estimated values for illustrative purposes, based on chemical principles. Actual stability will vary depending on the specific medium formulation, oxygen levels, and other components.

ConditionChelating AgentAscorbate (molar excess)Estimated Half-life of Fe²⁺Observations
Control NoneNone< 1 hourRapid oxidation and precipitation.
Ascorbate Only None10x1-2 hoursInitial reduction of Fe³⁺, but rapid re-oxidation and ascorbate degradation.
Chelation Citrate (5x molar excess)None4-6 hoursImproved stability, but gradual oxidation.
Chelation EDTA (1.2x molar excess)None8-12 hoursSignificantly improved stability compared to citrate.
Combined Citrate (5x molar excess)10x6-8 hoursAscorbate helps maintain a reducing environment, further stabilizing Fe²⁺.
Combined EDTA (1.2x molar excess)10x> 24 hoursOptimal stability, providing a sustained source of ferrous iron.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Ferrous Iron-Citrate Stock Solution (100x)

This protocol describes the preparation of a 100x concentrated stock solution of ferrous sulfate chelated with sodium citrate.

Materials:

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Citrate Dihydrate

  • High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon)

  • Sterile, amber or foil-wrapped storage bottles

  • 0.22 µm sterile filter

Procedure:

  • Prepare Citrate Solution: In a sterile environment, dissolve 1.47 g of sodium citrate dihydrate in 80 mL of deoxygenated, high-purity water. This creates an approximately 50 mM citrate solution.

  • Prepare Ferrous Sulfate Solution: In a separate sterile container, dissolve 0.278 g of ferrous sulfate heptahydrate in 10 mL of deoxygenated, high-purity water. This creates a 100 mM ferrous sulfate solution.

  • Chelation: While stirring the citrate solution, slowly add the ferrous sulfate solution. A pale green to yellow-green color should develop, indicating the formation of the iron-citrate complex.

  • Final Volume: Adjust the final volume to 100 mL with deoxygenated, high-purity water. The final concentrations will be 10 mM Ferrous Sulfate and approximately 40 mM Sodium Citrate.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter into a sterile, amber or foil-wrapped bottle. Store at 2-8°C for up to one month. For use, dilute this 100x stock 1:100 into your cell culture medium to achieve a final concentration of 100 µM ferrous iron.

Protocol 2: Quantification of Ferrous Iron (Fe²⁺) using the Ferrozine Assay

This protocol provides a method to measure the concentration of Fe²⁺ in liquid samples like cell culture medium.

Materials:

  • Ferrozine solution (e.g., 5 mM in water)

  • Ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Ferrous sulfate heptahydrate (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare Standards: Prepare a series of ferrous sulfate standards in your basal cell culture medium (without supplements that may interfere), ranging from 0 µM to 200 µM.

  • Sample Preparation: Collect your cell culture medium samples at various time points. If the samples contain cells, centrifuge to pellet the cells and use the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of each standard or sample to respective wells.

    • Add 200 µL of ammonium acetate buffer to each well.

    • Add 25 µL of Ferrozine solution to each well. A magenta color will develop in the presence of ferrous iron.

  • Incubation and Measurement: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot a standard curve of absorbance versus the concentration of the iron standards. Use the equation of the line from the standard curve to calculate the concentration of ferrous iron in your samples.

Mandatory Visualizations

G Fe3_media Ferric Iron (Fe³⁺) in Medium Fe2_media Ferrous Iron (Fe²⁺) in Medium Fe3_media->Fe2_media Ascorbate Ascorbate Ascorbate->Fe3_media Dehydroascorbate Dehydroascorbate Ascorbate->Dehydroascorbate Oxidation DMT1 DMT1 Transporter Fe2_media->DMT1 Uptake Fe2_cell Intracellular Fe²⁺ DMT1->Fe2_cell

Caption: Signaling pathway for ascorbate-mediated iron uptake by cells.

G start Start: Precipitate or Instability Observed check_precipitate Precipitate visible immediately? start->check_precipitate check_chelation Is iron chelated? check_precipitate->check_chelation Yes check_toxicity Signs of oxidative stress? check_precipitate->check_toxicity No solution_chelate Solution: Use Chelated Iron (Citrate or EDTA) check_chelation->solution_chelate No end Problem Resolved check_chelation->end Yes solution_stable_asc Solution: Use Stable Ascorbate (Asc-2P) or Frequent Media Changes check_toxicity->solution_stable_asc No solution_optimize_conc Solution: Optimize Fe/Ascorbate Concentration check_toxicity->solution_optimize_conc Yes solution_chelate->end solution_stable_asc->end solution_optimize_conc->end

Caption: Troubleshooting workflow for this compound instability.

G cluster_0 Unstabilized this compound cluster_1 Stabilized with Chelator Fe2_un Fe²⁺ (Ferrous) Fe3_un Fe³⁺ (Ferric) Fe2_un->Fe3_un Oxidation ROS Reactive Oxygen Species (Fenton Reaction) Fe2_un->ROS + H₂O₂ Fe2_chelated Fe²⁺-Chelator Complex Asc_un Ascorbate O2_un Oxygen (O₂) Precipitate Precipitate (Fe(OH)₃, FePO₄) Fe3_un->Precipitate Cell_uptake Cellular Uptake Fe2_chelated->Cell_uptake Bioavailable Asc_st Ascorbate

Technical Support Center: Iron Uptake Studies Using Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous ascorbate (B8700270) in iron uptake studies.

Troubleshooting Guide

This guide addresses common issues encountered during iron uptake experiments using ferrous ascorbate, helping you identify potential causes and implement effective solutions.

IssuePotential CauseRecommended Solution
High variability between replicate wells or experiments 1. Inconsistent cell seeding density: Uneven cell numbers will lead to variations in total iron uptake. 2. Edge effects in culture plates: Wells on the periphery of the plate are prone to evaporation, altering media concentration. 3. Inconsistent timing of reagent addition or incubation: Variations in timing can significantly impact results. 4. Instability of this compound solution: Ferrous iron can oxidize to ferric iron, which has different uptake kinetics.[1][2] 5. Cellular stress: Stressed cells may exhibit altered iron uptake mechanisms.1. Ensure thorough cell counting and mixing before seeding. Consider using an automated cell counter for improved accuracy. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use a multichannel pipette for simultaneous addition of reagents to replicate wells. Standardize all incubation times precisely. 4. Prepare this compound solutions fresh for each experiment. Protect the solution from light and use it promptly. Consider de-aerating buffers to minimize oxidation.[3] 5. Handle cells gently, avoid over-confluency, and ensure optimal culture conditions.
Low or no detectable iron uptake 1. Incorrect this compound concentration: Calculation errors or degradation of the stock solution can lead to insufficient iron in the assay. 2. Suboptimal pH of the uptake buffer: The activity of the primary iron transporter, DMT1, is pH-dependent. 3. Low expression of iron transporters (DMT1, Ferroportin): The cell line used may not express these transporters at high levels, or their expression may be downregulated.[4][5][6] 4. Presence of iron chelators in the media: Components of the culture media or supplements may be binding to the iron, making it unavailable for uptake. 5. Cell monolayer integrity compromised (for Caco-2 cells): A leaky monolayer will not accurately reflect transcellular iron transport.[7][8]1. Verify the concentration of your stock solution. Prepare fresh this compound for each experiment. 2. Optimize the pH of your uptake buffer. For many cell lines, a slightly acidic pH (around 6.0-6.5) can enhance DMT1-mediated uptake. 3. Choose a cell line known to express iron transporters (e.g., Caco-2). You can assess transporter expression via qPCR or Western blotting. Consider priming cells with low-iron media to potentially upregulate transporter expression. 4. Use a serum-free, defined medium for the uptake assay to minimize the presence of unknown chelating agents. 5. Monitor the transepithelial electrical resistance (TEER) of Caco-2 monolayers to ensure their integrity before and after the experiment.
High background signal 1. Incomplete removal of extracellular iron: Residual this compound on the cell surface or in the well will contribute to the signal. 2. Non-specific binding of iron to the culture plate: Plasticware can bind iron, leading to artificially high readings. 3. Contamination of reagents with iron: Water or other reagents may contain trace amounts of iron.1. Wash cells thoroughly with an appropriate buffer (e.g., ice-cold PBS with a chelator like EDTA) after the iron uptake incubation. 2. Pre-coat plates with a blocking agent or use low-binding plates. 3. Use high-purity, iron-free water and reagents for all solutions.
Inconsistent results with different batches of this compound 1. Variability in purity and stability: Different manufacturing lots may have slight differences in composition or susceptibility to oxidation.[9] 2. Hygroscopic nature of this compound: The powder readily absorbs moisture, which can affect its weight and stability.[10]1. Purchase high-purity this compound from a reputable supplier. If possible, test a new batch against a previous, reliable lot. 2. Store this compound in a desiccator and handle it quickly in a low-humidity environment to minimize moisture absorption.

Frequently Asked Questions (FAQs)

Preparation and Handling of this compound

Q1: How should I prepare and store this compound solutions for my experiments?

A1: Due to its susceptibility to oxidation, it is crucial to prepare this compound solutions fresh for each experiment.[2] Here are some best practices:

  • Use deoxygenated, high-purity water to dissolve the this compound powder.

  • Prepare the solution immediately before use and protect it from light.

  • For cell culture experiments, dissolve the this compound in a serum-free medium or a suitable buffer. The pH of the final solution should be carefully controlled, as it can affect both iron solubility and uptake.[11][12]

Q2: What is the optimal molar ratio of ascorbate to ferrous iron?

A2: A molar excess of ascorbate is generally used to maintain iron in its ferrous (Fe2+) state and prevent oxidation. A common starting point is a 20:1 molar ratio of ascorbate to iron. However, the optimal ratio may vary depending on the specific experimental conditions, such as the composition of the culture medium and the duration of the incubation.

Experimental Design and Cell Culture

Q3: Which cell line is most suitable for iron uptake studies?

A3: The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as a model for intestinal iron absorption because it spontaneously differentiates into a polarized monolayer with enterocyte-like characteristics, including the expression of key iron transporters like DMT1 and ferroportin.[7][8] However, the choice of cell line should ultimately be guided by the specific research question. Other cell lines, such as HepG2 (liver) or K562 (erythroleukemia), may be more appropriate for studying iron metabolism in different tissues.

Q4: How can I be sure that the iron uptake I'm measuring is an active, cell-mediated process?

A4: To confirm that you are observing active transport rather than passive diffusion or non-specific binding, you can include several controls in your experiment:

  • Low-temperature control: Perform the uptake assay at 4°C. At this temperature, active transport processes are significantly inhibited.

  • Competition assay: Co-incubate the cells with an excess of another divalent metal that is also transported by DMT1, such as manganese or zinc. A reduction in iron uptake in the presence of the competitor suggests a transporter-mediated process.

  • Use of inhibitors: Treat cells with inhibitors of endocytosis or other transport pathways to investigate their involvement.

Data Interpretation and Variability

Q5: What are the main sources of variability in iron uptake studies?

A5: Variability can arise from several factors:

  • Chemical instability: The oxidation of ferrous (Fe2+) to ferric (Fe3+) iron in the culture medium.[1]

  • Biological variability: Differences in the expression levels of iron transporters (DMT1, ferroportin) between cell passages and even within a population of cells.[6]

  • Experimental conditions: Minor variations in pH, temperature, and incubation times can have a significant impact on the results.

Q6: My results are not consistent with published data. What should I check?

A6: If your results are unexpected, consider the following:

  • Review your protocol: Carefully compare your methods with the published literature, paying close attention to details such as cell line passage number, media composition, and the specific formulation of this compound used.

  • Check your reagents: Ensure the quality and stability of your this compound and other reagents.

  • Assess cell health: Confirm that your cells are healthy and not under stress, as this can affect their metabolic activity and transport processes.

  • Consider the cellular iron status: The baseline iron levels in your cells can influence the rate of uptake. Pre-incubating cells in iron-deficient or iron-supplemented media can be used to modulate their iron status.

Experimental Protocols

Caco-2 Cell Iron Uptake Assay

This protocol provides a general framework for assessing iron uptake from this compound in differentiated Caco-2 cells.

Materials:

  • Caco-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • This compound

  • Ascorbic acid

  • Uptake buffer (e.g., serum-free MEM, pH adjusted as required)

  • Wash buffer (e.g., ice-cold PBS with 1 mM EDTA)

  • Lysis buffer

  • Iron quantification assay kit (e.g., colorimetric or fluorescent)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A stable TEER value above 250 Ω·cm² typically indicates a well-formed monolayer.[7]

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh stock solution of this compound in deoxygenated, high-purity water.

    • Prepare a separate stock solution of ascorbic acid.

    • Dilute the this compound and ascorbic acid stocks into the uptake buffer to the desired final concentrations (e.g., 10 µM iron, 200 µM ascorbate).

  • Iron Uptake Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed uptake buffer.

    • Add the this compound-containing uptake buffer to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh uptake buffer without iron to the basolateral (lower) chamber.

    • Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Washing and Cell Lysis:

    • Remove the uptake buffer from the apical and basolateral chambers.

    • Wash the monolayers three times with ice-cold wash buffer to remove extracellular iron.

    • Add lysis buffer to the apical chamber and incubate according to the manufacturer's instructions to lyse the cells.

  • Quantification of Cellular Iron:

    • Collect the cell lysates.

    • Determine the iron content in the lysates using a suitable quantification method.

    • Normalize the iron content to the total protein concentration of the lysate.

Signaling Pathways and Visualizations

The regulation of cellular iron uptake is a complex process involving the coordinated action of several proteins. The expression and activity of the key iron transporters, Divalent Metal Transporter 1 (DMT1) and Ferroportin (FPN), are tightly controlled by various signaling pathways in response to both systemic and cellular iron levels.

Cellular Iron Uptake and Efflux Pathway

This diagram illustrates the primary pathway for the uptake of non-heme iron from the intestinal lumen into the bloodstream.

IronUptakeEfflux cluster_Enterocyte Enterocyte Lumen Intestinal Lumen (Fe³⁺, Fe²⁺) Dcytb Dcytb Lumen->Dcytb Fe³⁺ DMT1 DMT1 Lumen->DMT1 Fe²⁺ Enterocyte Blood Bloodstream Dcytb->DMT1 Fe²⁺ FePool Labile Iron Pool (Fe²⁺) DMT1->FePool Ferritin Ferritin (Iron Storage) FePool->Ferritin Storage FPN Ferroportin (FPN) FePool->FPN Ferritin->FePool Release Hephaestin Hephaestin FPN->Hephaestin Fe²⁺ Hephaestin->Blood Fe³⁺-Transferrin

Caption: Cellular pathway of dietary non-heme iron absorption.

Experimental Workflow for Caco-2 Iron Uptake Assay

This workflow outlines the key steps involved in performing an iron uptake experiment using the Caco-2 cell model.

Caco2Workflow start Start seed Seed Caco-2 cells on Transwell inserts start->seed differentiate Differentiate for 18-21 days seed->differentiate teer Monitor TEER differentiate->teer prepare_fe Prepare fresh This compound solution teer->prepare_fe wash_cells Wash cell monolayers prepare_fe->wash_cells add_fe Add this compound to apical side wash_cells->add_fe incubate Incubate at 37°C add_fe->incubate wash_remove Wash to remove extracellular iron incubate->wash_remove lyse Lyse cells wash_remove->lyse quantify Quantify intracellular iron lyse->quantify analyze Analyze and normalize data quantify->analyze end End analyze->end

Caption: Workflow for a Caco-2 cell-based iron uptake assay.

Regulation of Iron Transporters by Cellular Iron Status

The expression of DMT1 and ferroportin is post-transcriptionally regulated by Iron Regulatory Proteins (IRPs) that bind to Iron Responsive Elements (IREs) in the messenger RNA (mRNA) of these transporters.

IronRegulation cluster_low_iron Low Cellular Iron cluster_high_iron High Cellular Iron IRP_active IRP Active DMT1_mRNA DMT1 mRNA (+IRE) IRP_active->DMT1_mRNA Binds to 3' IRE, stabilizes mRNA FPN_mRNA FPN mRNA (-IRE in 5' UTR) IRP_active->FPN_mRNA Binds to 5' IRE, blocks translation DMT1_protein Increased DMT1 (More Iron Uptake) DMT1_mRNA->DMT1_protein FPN_protein_low Increased FPN (More Iron Export) IRP_inactive IRP Inactive DMT1_mRNA_h DMT1 mRNA (+IRE) IRP_inactive->DMT1_mRNA_h Does not bind FPN_mRNA_h FPN mRNA (-IRE in 5' UTR) IRP_inactive->FPN_mRNA_h Does not bind, translation proceeds DMT1_degraded DMT1 mRNA degraded (Less Iron Uptake) DMT1_mRNA_h->DMT1_degraded FPN_protein_high FPN translation blocked (Less Iron Export)

Caption: Regulation of iron transporters by cellular iron levels.

References

Minimizing batch-to-batch variability in ferrous ascorbate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of ferrous ascorbate (B8700270).

Troubleshooting Guide

This section addresses specific issues that may be encountered during ferrous ascorbate synthesis, offering potential causes and solutions.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a lower than expected yield of this compound in our synthesis. What are the potential causes and how can we improve it?

  • Answer: Low yields can stem from several factors throughout the synthesis process. Here are the primary causes and troubleshooting steps:

    • Incomplete Reaction: The reaction between the ferrous salt (commonly ferrous sulfate) and ascorbic acid may not have gone to completion.

      • Solution: Ensure the molar ratio of reactants is correct. The synthesis often involves reacting a ferrous salt with ascorbic acid in an aqueous medium.[1][2] Verify the stoichiometry and consider a slight excess of ascorbic acid to drive the reaction forward. Monitor the reaction time and temperature to ensure it aligns with established protocols.

    • pH Out of Optimal Range: The pH of the reaction mixture is critical for the formation and stability of this compound.

      • Solution: The reaction should be maintained at a slightly acidic to neutral pH, typically between 4.0 and 7.0.[1] A preferred range is often cited as 4.5 to 6.5.[1] Use a calibrated pH meter to monitor and adjust the pH of the reaction mass carefully. Incorrect pH can lead to the formation of unwanted byproducts or prevent the complete precipitation of the product.

    • Product Loss During Isolation: Significant amounts of this compound can be lost during filtration and washing, especially due to its solubility in the solvent medium.

      • Solution: If isolating the solid, consider using a mixture of water and a water-miscible organic solvent to wash the product, which can reduce its solubility and minimize loss.[1] Alternatively, processes that utilize spray drying of the final reaction mixture can improve yields by avoiding filtration losses.[1]

    • Degradation of Product: this compound is susceptible to degradation, particularly from oxidation, heat, and light.

      • Solution: Conduct the synthesis under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the ferrous iron.[1] Avoid high temperatures; the reaction is typically carried out at ambient temperature.[1] Protect the reaction mixture and the final product from light.

Issue 2: Color Variation Between Batches (e.g., inconsistent dark violet or reddish-brown color)

  • Question: Our synthesized this compound batches show significant color variation. What could be causing this and how do we ensure a consistent color?

  • Answer: Color inconsistency is often an indicator of impurities or degradation. A fine, dark violet or reddish-brown powder is characteristic of pure this compound.[3][4]

    • Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Iron: The presence of ferric iron can alter the color of the final product. Ascorbic acid helps to keep iron in its ferrous state, but its reducing capacity can be overwhelmed.[5]

      • Solution: As mentioned for low yield, using an inert atmosphere during synthesis and handling is crucial. Ensure the quality of the starting ferrous salt is high and free from significant ferric contamination. The presence of ascorbic acid is key to inhibiting the conversion of ferrous to ferric iron.[5]

    • Presence of Impurities: Impurities from raw materials or side reactions can lead to discoloration. The International Council for Harmonisation (ICH) defines impurities as any component that is not the active pharmaceutical ingredient (API) or an excipient.[3]

      • Solution: Use high-purity, analytical-grade reagents.[3] Analyze starting materials for potential contaminants. Ensure reaction vessels are thoroughly cleaned to prevent cross-contamination.

    • Degradation of Ascorbic Acid: Ascorbic acid itself can degrade, leading to colored byproducts.

      • Solution: Control the temperature and protect the reaction from light, as both can accelerate ascorbic acid degradation.[3][6]

Issue 3: Poor Stability and Caking of the Final Product

  • Question: The final this compound powder is highly unstable, cakes over time, and shows signs of degradation during storage. How can we improve its stability?

  • Answer: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to caking, cracking, and compromised integrity.[3][5] It is also sensitive to heat and light.[3]

    • Moisture Absorption: The hygroscopic nature of this compound is a primary cause of instability.[3]

      • Solution: Maintain strict environmental controls, such as low humidity and stable temperature, during the final stages of manufacturing, packaging, and storage.[3] Utilize moisture-resistant packaging, such as containers with desiccants or specialized blister packs.[3]

    • Thermal and Photolytic Degradation: Studies have shown significant degradation of this compound under thermal (thermolysis) and light (photolysis) stress.[3]

      • Solution: Store the final product in a cool, dark place.[2] Use opaque containers to protect it from light. Avoid exposure to high temperatures at all stages post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound?

A1: The key CQAs for this compound include:

  • Assay: The content of both ferrous iron and ascorbic acid.

  • Purity: The level of impurities, including ferric iron and any degradation products. The United States Pharmacopoeia refers to these as "Related Compounds."[3]

  • Appearance: A consistent dark violet or reddish-brown, fine powder.[3][4]

  • Solubility: It should be water-soluble.[5]

  • Physicochemical Properties: Particle size, bulk density, flowability, and hygroscopicity are important for manufacturability into final dosage forms.[3]

  • Stability: Resistance to degradation under specified storage conditions.

Q2: How does the choice of raw materials impact the final product?

A2: The quality of the raw materials, primarily the ferrous salt (e.g., ferrous sulfate) and ascorbic acid, is paramount.[1][4]

  • Purity of Ferrous Salt: The ferrous salt should have a low content of ferric iron to prevent the formation of ferric ascorbate and other impurities.

  • Stability of Ascorbic Acid: Use fresh, high-quality ascorbic acid, as degraded ascorbic acid can introduce impurities and affect the reaction stoichiometry.

  • Impurities: Raw materials can be a source of inorganic impurities like heavy metals or salts.[3] It is essential to use pharmaceutical-grade materials that meet compendial standards.

Q3: What is the role of pH in the synthesis of this compound?

A3: pH is a critical process parameter. The reaction of a ferrous salt with ascorbic acid is typically conducted in a slightly acidic to neutral medium (pH 4.0-7.0).[1] Maintaining the pH in this range is crucial for:

  • Ensuring the formation of the desired this compound complex.

  • Preventing the precipitation of ferrous hydroxide (B78521) at higher pH values.

  • Maintaining the stability of both ascorbic acid and the this compound product.

Q4: Can you describe the synthesis workflow for this compound?

A4: A common method involves reacting an alkali or alkaline earth metal salt or its hydroxide with ferrous sulfate (B86663) to produce a ferrous salt intermediate. This intermediate is then reacted with ascorbic acid in an aqueous solution under controlled pH.[1][2] The final product can be isolated by filtration or by spray drying the resulting solution.[1]

FerrousAscorbateSynthesis raw_materials Raw Materials (Ferrous Sulfate, Ascorbic Acid) reaction_vessel Aqueous Reaction (Controlled pH 4.0-7.0) raw_materials->reaction_vessel Addition filtration Filtration & Washing reaction_vessel->filtration Slurry Transfer spray_drying Spray Drying reaction_vessel->spray_drying Solution Transfer final_product This compound Powder filtration->final_product Drying spray_drying->final_product

Caption: this compound Synthesis Workflow.

Q5: How can I troubleshoot common issues in this compound synthesis?

A5: A logical approach to troubleshooting involves checking critical parameters at each stage of the process.

TroubleshootingTree start_node start_node decision_node decision_node result_node result_node action_node action_node start Batch Fails QC is_yield_low Low Yield? start->is_yield_low is_color_off Inconsistent Color? is_yield_low->is_color_off No check_ph Verify pH (4.0-7.0) is_yield_low->check_ph Yes is_unstable Poor Stability? is_color_off->is_unstable No check_atmosphere Use Inert Atmosphere is_color_off->check_atmosphere Yes check_storage Control Storage (Temp, Humidity, Light) is_unstable->check_storage Yes pass Batch Passes QC is_unstable->pass No check_reagents Check Reagent Stoichiometry check_ph->check_reagents check_isolation Review Isolation Procedure check_reagents->check_isolation check_isolation->is_color_off check_impurities Test Raw Material Purity check_atmosphere->check_impurities check_impurities->is_unstable check_packaging Use Moisture-Proof Packaging check_storage->check_packaging check_packaging->pass

Caption: Troubleshooting Decision Tree.

Data Summary Tables

Table 1: Recommended Process Parameters for this compound Synthesis

ParameterRecommended Range/ValueRationale
Reaction pH4.0 - 7.0 (Preferred: 4.5 - 6.5)Critical for product formation and stability.[1]
Reaction TemperatureAmbientAvoids thermal degradation of ascorbic acid and product.[1]
AtmosphereInert (e.g., Nitrogen)Prevents oxidation of Fe²⁺ to Fe³⁺.[1]

Table 2: Stability Profile of this compound Under Stress Conditions

Stress ConditionDegradation (%) - Titration MethodDegradation (%) - HPLC MethodStability Conclusion
Acidic0.54-High Stability[3]
Oxidative0.08-High Stability[3]
Photolysis (Light)33.8299.91Susceptible to degradation[3]
Thermolysis (Heat)29.0999.88Susceptible to degradation[3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is for the separation and quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Agilent Zorbax SB-C8 or equivalent C18 column (e.g., Gemini-NX-C18, 250×4.60 mm, 5µm).[3][7]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and methanol. A common ratio is 98:2 (v/v).[3][7] The pH of the buffer may need to be adjusted (e.g., pH 7).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 264 nm.[3][7]

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard.

    • Dissolve in 100.0 mL of phosphate buffer (pH 7) to create a stock solution.[7]

    • Prepare a series of working standards (e.g., 10-50 µg/mL) by diluting the stock solution with the mobile phase.[7]

  • Sample Preparation:

    • Accurately weigh a quantity of the synthesized this compound powder.

    • Dissolve in the mobile phase to achieve a concentration within the linear range of the standard curve.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions.

    • Identify the this compound peak by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

Protocol 2: Titration for Ferrous Iron Content

This protocol determines the amount of ferrous (Fe²⁺) iron.

  • Principle: This method is based on a redox titration.

  • Reagents:

    • Sulfuric Acid (H₂SO₄)

    • Potassium Permanganate (B83412) (KMnO₄) solution (standardized)

    • Potassium Iodide (KI)

    • Hydrochloric Acid (HCl)

    • Starch indicator solution

    • Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 M, standardized)

  • Procedure:

    • Accurately weigh a sample of this compound equivalent to approximately 50 mg of iron.[8]

    • Dissolve the sample in 5 mL of deionized water.

    • Add 3 mL of sulfuric acid, then heat and cool the solution.[8]

    • Add potassium permanganate solution dropwise until a pale yellow color persists or disappears.[8]

    • Add 2 g of potassium iodide and 25 mL of HCl. Let the solution stand for 5-10 minutes.[8]

    • Add starch solution as an indicator.[8]

    • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the blue color disappears.[8]

  • Calculation: Calculate the percentage of ferrous iron in the sample based on the volume of sodium thiosulfate consumed.

References

Strategies to mitigate ferrous ascorbate degradation by light and heat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ferrous Ascorbate (B8700270). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of ferrous ascorbate caused by light and heat. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and formulation development.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling, formulation, and testing of this compound.

Issue/Question Possible Causes Troubleshooting/Mitigation Strategies
Discoloration (e.g., darkening, black spots) of this compound powder or tablets. Oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, often accelerated by exposure to light, heat, or moisture.- Store the material in well-sealed, opaque containers with desiccants to minimize moisture and light exposure. - During manufacturing, maintain low humidity and stable temperature conditions.[1] - Consider the use of film coatings containing opacifiers like titanium dioxide or iron oxides to protect against light.[2][3]
Why do my this compound tablets show poor stability despite being coated? - The coating may not be providing sufficient protection against light or moisture. - The choice of excipients in the formulation may be incompatible with this compound. - The coating process itself (e.g., high temperature) might be causing initial degradation.- Evaluate the coating material and thickness. Polymer film coatings like HPMC or enteric coatings can offer protection.[2] - Ensure all excipients are compatible and do not promote oxidation. - Optimize coating process parameters to avoid excessive heat exposure.
I'm observing inconsistent dissolution results for my enteric-coated this compound tablets. - Uneven coating thickness can lead to variable disintegration times. - Interaction between the enteric coating and the acidic microenvironment of the tablet core. - Degradation of the active ingredient at the core-coating interface.- Optimize the coating process to ensure uniform coating thickness. - Evaluate the interaction between the drug and the enteric polymer. - Consider a sub-coating to act as a barrier between the drug and the enteric coat.
How can I prevent degradation of this compound in a multi-vitamin formulation? Interactions with other vitamins or excipients that can catalyze oxidation. For example, some forms of Vitamin B can be sensitive to light and generate reactive species.- Microencapsulation of this compound can provide a physical barrier. - Use of antioxidants such as Butylated Hydroxytoluene (BHT) can help stabilize the formulation.[4][5] - Conduct thorough compatibility studies with all formulation components.
What is the primary degradation pathway for this compound when exposed to light? Photolysis, where UV radiation leads to the oxidation of the ferrous ion and degradation of the ascorbate moiety.[6] This process can be accelerated by the presence of oxygen.- Utilize UV-blocking packaging materials. - Incorporate photostabilizers or antioxidants in the formulation. - Apply a film coating with UV-blocking properties to the final dosage form.
My this compound solution changes color rapidly upon preparation. How can I stabilize it for experimental use? This compound is highly unstable in aqueous solutions, readily undergoing oxidation.[7][8]- Prepare solutions fresh before use. - De-aerate the solvent to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen). - Control the pH of the solution, as stability can be pH-dependent.

Data on this compound Degradation

The stability of this compound is significantly impacted by environmental factors, particularly light and heat. The following tables summarize quantitative data from forced degradation studies.

Table 1: Forced Degradation of this compound Under Various Stress Conditions [1]

Stress ConditionReagent/MethodReaction ConditionDegradation (%)
Photolytic UV RadiationRoom Temperature, 4 hours33.82
Thermal Dry Heat120°C, 4 hours29.09
Acidic 0.1 N HCl80°C, 4 hours0.54
Oxidative 30% v/v H₂O₂Room Temperature, 4 hours0.08

Note: HPLC analysis in the same study showed even more severe degradation under thermolysis (99.88%) and photolysis (99.91%), highlighting the sensitivity of the analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is adapted from a comprehensive study on this compound stability and is designed to evaluate the susceptibility of the active pharmaceutical ingredient (API) to degradation under various stress conditions, as recommended by ICH guidelines.[1][6]

Materials:

  • This compound sample

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • 30% (v/v) Hydrogen peroxide (H₂O₂)

  • Deionized water

  • UV chamber for photostability testing

  • Hot air oven for thermal stress testing

  • HPLC system with a suitable column (e.g., Agilent Zorbax SB-C8)

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., deionized water).

  • Stress Conditions:

    • Photolytic Degradation: Expose the sample solution to UV radiation under controlled light intensity at room temperature for 4 hours.

    • Thermal Degradation: Heat the solid sample in a dry environment at 120°C for 4 hours.

    • Acidic Degradation: Treat the sample solution with 0.1 N HCl at 80°C for 4 hours.

    • Oxidative Degradation: Treat the sample solution with 30% v/v H₂O₂ at room temperature for 4 hours.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a validated HPLC method to quantify the remaining this compound and detect any degradation products. The absorbance of ascorbic acid can also be measured using a UV-Vis spectrophotometer around 265 nm in distilled water.[1]

Protocol 2: Evaluating the Protective Effect of a Polymer Film Coating

This protocol provides a general method to assess the effectiveness of a film coating in preventing the photodegradation of this compound tablets.

Materials:

  • Uncoated this compound tablets (placebo and active)

  • Coated this compound tablets (with the polymer film of interest)

  • Photostability chamber with controlled light and UV exposure

  • Dissolution testing apparatus

  • HPLC system

Procedure:

  • Sample Exposure:

    • Place both uncoated and coated tablets in the photostability chamber.

    • Expose the tablets to a specified intensity of light and UV radiation for a defined period (e.g., as per ICH Q1B guidelines).

    • Include a set of control tablets (uncoated and coated) stored in the dark.

  • Visual Inspection: After exposure, visually inspect the tablets for any changes in color or appearance.

  • Assay for Active Ingredient:

    • Individually crush a set of exposed and control tablets.

    • Extract the this compound using a suitable solvent and analyze the content using a validated HPLC method.

    • Calculate the percentage degradation in both coated and uncoated tablets.

  • Dissolution Testing:

    • Perform dissolution testing on both exposed and control tablets to assess if the degradation has affected the drug release profile.

Visualizing Degradation and Mitigation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of this compound and the logical workflow for developing a stable formulation.

Ferrous_Ascorbate_Degradation_Pathways cluster_degradation Degradation Pathways cluster_mitigation Mitigation Strategies FerrousAsc This compound (Fe²⁺ + Ascorbate) Oxidation Oxidation FerrousAsc->Oxidation Light (Photolysis) Heat (Thermolysis) Oxygen Degradation_Products Degradation Products (e.g., Ferric salts, Dehydroascorbic Acid) Oxidation->Degradation_Products Coating Film Coating (e.g., HPMC, Enteric) Coating->FerrousAsc Protects from Light & Moisture Packaging Protective Packaging (Opaque, Moisture-resistant) Packaging->FerrousAsc Blocks Light & Moisture Antioxidants Antioxidants (e.g., BHT) Antioxidants->Oxidation Inhibits Formulation Excipient Selection Formulation->FerrousAsc Ensures Compatibility Experimental_Workflow cluster_formulation Formulation Development cluster_testing Stability Testing cluster_outcome Outcome start Start: Unstable This compound excipient Excipient Compatibility Screening start->excipient antioxidant Incorporate Antioxidant (e.g., BHT) excipient->antioxidant coating Apply Protective Coating antioxidant->coating packaging Select Appropriate Packaging coating->packaging forced_deg Forced Degradation (Light, Heat) packaging->forced_deg analysis Analysis (HPLC, Dissolution) forced_deg->analysis results Evaluate Results analysis->results stable Stable Formulation results->stable Degradation < Limit unstable Unstable: Reformulate results->unstable Degradation > Limit unstable->excipient

References

Optimizing iron to ascorbic acid ratio for enhanced complex stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the iron to ascorbic acid ratio for enhanced complex stability. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving iron-ascorbic acid complexes.

QuestionAnswer
What is the optimal molar ratio of ascorbic acid to iron for maximizing complex stability? For ferric iron (Fe³⁺), a neutral octahedral complex with a 3:1 molar ratio of ascorbate (B8700270) to iron is reported to be the most stable.[1] In nutritional and therapeutic applications aimed at enhancing iron absorption, molar ratios of ascorbic acid to iron of 2:1 are often recommended, particularly in the presence of inhibitors of iron absorption.[2][3] For foods with high levels of inhibitors like phytates, a higher molar ratio of 4:1 may be necessary.[2][3][4]
My iron-ascorbate solution is unstable and precipitates over time. What could be the cause? The stability of iron-ascorbate complexes is highly dependent on pH.[5] Ferrous ascorbate complexes, in particular, tend to dissociate at a pH of around 5.[6] At physiological pH (around 7.4), rapidly dissociating Fe(III)-ascorbic acid complexes can form.[7] Ensure your solution's pH is maintained within the optimal range for the specific complex you are studying. Low concentrations of ascorbic acid can also lead to the formation of insoluble complexes.[8]
I am observing a color change in my iron-ascorbate solution. What does this indicate? A blue intermediate is often observed during the reaction between ferric iron and ascorbic acid, which is indicative of complex formation.[8][9][10][11] This complex is transient, and its stability is influenced by factors such as pH and solvent.[9] The eventual color of the solution will depend on the final oxidation state of the iron and the nature of the complex formed.
How can I prevent the pro-oxidant effects of the iron-ascorbic acid mixture in my experiment? Ascorbic acid can reduce Fe³⁺ to Fe²⁺, which can then participate in Fenton reactions, leading to the generation of reactive oxygen species (ROS).[1][10][11] To mitigate this, consider the addition of a stronger chelating agent that forms a redox-inactive complex with iron.[1][10] The choice of chelator will depend on your specific experimental system.
What are the best analytical techniques to characterize my iron-ascorbic acid complexes? Several techniques can be employed for characterization. UV-Vis spectrophotometry can be used to monitor complex formation and for quantitative analysis of iron.[12][13][14] Mössbauer spectroscopy is useful for determining the oxidation state of iron within the complex.[8][9][10] High-Performance Liquid Chromatography (HPLC) can be used for the analysis of ascorbic acid.[13][14] Potentiometric titrations can help in determining the stability constants of the complexes.[15]
My results for free iron concentration using bathophenanthroline (B157979) are inconsistent in the presence of ascorbate. Why? The use of bathophenanthroline for determining free iron can have limitations in the presence of ascorbic acid.[5] Ascorbate can interfere with the colorimetric reaction. It is advisable to validate your analytical method or consider alternative techniques for iron quantification in such a matrix.

Quantitative Data Summary

The stability of iron-ascorbate complexes is crucial for their efficacy in various applications. The following table summarizes the stability constants for ferric and this compound complexes as reported in the literature.

ComplexStability Constant (K)ConditionsReference
Ferric Ascorbate (Fe³⁺)1.90 x 10³ to 2.61 x 10⁴Not specified[5]
This compound (Fe²⁺)7.69 x 10⁻³ to 6.95 x 10⁻²Not specified[5]
This compound (Fe(HL)¹⁺)~20 L·mol⁻¹µ = 0, 25°C[6]

Note: The significant difference in stability constants highlights that ferric iron forms a much more stable complex with ascorbic acid compared to ferrous iron.

Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and characterization of iron-ascorbic acid complexes.

Protocol 1: Preparation of an Iron-Ascorbic Acid Complex Solution

Objective: To prepare a solution containing a stable iron-ascorbic acid complex.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the iron salt (e.g., 0.1 M FeCl₃) in deionized water. Acidify slightly with HCl to prevent hydrolysis.

    • Prepare a fresh stock solution of L-ascorbic acid (e.g., 0.3 M) in deionized water. Ascorbic acid solutions are prone to oxidation, so prepare this solution immediately before use.

  • Complex Formation:

    • In a volumetric flask, add the desired volume of the iron stock solution.

    • Slowly add the desired molar ratio of the ascorbic acid stock solution to the iron solution while stirring. For a 1:3 iron to ascorbic acid ratio, you would add three times the molar amount of ascorbic acid. .

    • Add the appropriate buffer to achieve and maintain the desired pH. The optimal pH for ferric ascorbate complex stability is generally in the acidic to neutral range.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Characterization:

    • Measure the final pH of the solution.

    • Analyze the complex using appropriate techniques such as UV-Vis spectrophotometry to confirm complex formation (look for the characteristic blue intermediate for ferric iron).

Protocol 2: Spectrophotometric Determination of Iron Concentration

Objective: To determine the total iron concentration in a solution, adapted for samples containing ascorbic acid.

Materials:

Procedure:

  • Sample Preparation:

    • Take a known volume of your iron-ascorbic acid solution.

    • If your sample contains ferric iron, add hydroxylamine hydrochloride solution to reduce all iron to the ferrous state. Ascorbic acid itself is a reducing agent, so this step needs to be optimized and validated for your specific sample matrix.

  • Color Development:

    • Add the 1,10-phenanthroline solution. This will form a colored complex with the ferrous iron.

    • Add sodium acetate buffer to adjust the pH to the optimal range for the iron-phenanthroline complex formation (typically pH 3.5-6.0).

    • Allow sufficient time for the color to develop fully.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-phenanthroline complex (around 510 nm).[13][14]

  • Quantification:

    • Determine the iron concentration using a calibration curve prepared with standard iron solutions.

Visualizations

Signaling Pathways and Experimental Workflows

IronAscorbateInteraction cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products Fe3 Ferric Iron (Fe³⁺) Complex Fe(III)-Ascorbate Complex (Blue Intermediate) Fe3->Complex AscorbicAcid Ascorbic Acid AscorbicAcid->Complex Reduction Intramolecular Electron Transfer Complex->Reduction Fe2 Ferrous Iron (Fe²⁺) Reduction->Fe2 DHA Dehydroascorbic Acid Reduction->DHA

Caption: Reaction pathway of ferric iron with ascorbic acid.

TroubleshootingWorkflow Start Experiment Start: Prepare Iron-Ascorbate Solution Issue Observe Instability (e.g., Precipitation) Start->Issue CheckpH Check and Adjust pH Issue->CheckpH Is pH optimal? CheckRatio Verify Molar Ratio (Ascorbic Acid : Iron) Issue->CheckRatio Is ratio correct? CheckPurity Assess Reagent Purity and Freshness Issue->CheckPurity Are reagents good? Resolution Stable Complex Achieved CheckpH->Resolution CheckRatio->Resolution CheckPurity->Resolution

Caption: Troubleshooting workflow for iron-ascorbate complex instability.

References

Accounting for the dissociation of ferrous ascorbate in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ferrous ascorbate (B8700270) in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful and reproducible application of ferrous ascorbate in your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness in Solution High pH: Ferrous/ferric ions can precipitate as hydroxides at neutral or alkaline pH. This compound itself shows enhanced solubility between pH 6 and 8, but is almost completely dissociated around pH 5.[1] Oxidation: Ferrous (Fe²⁺) ions are readily oxidized to ferric (Fe³⁺) ions, which are less soluble at physiological pH.[2]- Maintain a slightly acidic pH (below 6.0) for stock solutions. - For cell culture experiments, consider using a chelating agent to maintain iron solubility. - Prepare solutions fresh before each experiment to minimize oxidation.
Discoloration of Cell Culture Medium (e.g., Yellowing/Browning) Oxidation: The ascorbate component can oxidize, especially in the presence of light, heat, and trace metal ions in the medium, leading to the formation of colored degradation products.[3]- Prepare this compound solutions fresh and add to the medium immediately before use. - Protect solutions from light by using amber tubes or wrapping containers in foil. - Minimize the exposure of the medium containing this compound to ambient air and light.
Inconsistent or Non-reproducible Experimental Results Degradation of this compound: this compound is susceptible to degradation by heat and light (photolysis and thermolysis).[4] Variable Dissociation: The ratio of ferrous ions to ascorbate can change depending on the pH and age of the solution.- Store stock solutions at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles. - Always use freshly prepared solutions for critical experiments. - Ensure consistent pH across all experimental conditions.
Unexpected Cytotoxicity in Cell Culture Pro-oxidant Effects (Fenton Reaction): The dissociated ferrous ions can catalyze the conversion of hydrogen peroxide (a byproduct of cellular metabolism) into highly reactive hydroxyl radicals, leading to oxidative stress and cell death.[2][5] Ascorbate Oxidation Byproducts: The oxidation of ascorbate can generate hydrogen peroxide, which is toxic to cells.[3]- Use the lowest effective concentration of this compound. - Consider co-treatment with antioxidants like Trolox to mitigate oxidative stress, though this may interfere with the intended experimental outcome. - Include appropriate controls to distinguish between the effects of ferrous ions, ascorbate, and the complex.
Interference with Biochemical Assays Reducing Properties of Ascorbate: Ascorbate can interfere with assays that rely on redox reactions, such as those using peroxidase-based detection methods, leading to falsely low readings.- If possible, choose assay methods that are not susceptible to interference by reducing agents. - Use an ascorbate oxidase to remove ascorbate from the sample prior to the assay. - Run a control with ascorbate alone to quantify its interference.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound powder in deoxygenated, high-purity water. A slightly acidic pH (e.g., 6.0-6.5) can enhance stability. For cell culture, the final solution should be sterilized by passing it through a 0.22 µm filter. Given its instability, it is highly recommended to prepare solutions fresh for each experiment.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Store stock solutions at 2-8°C, protected from light in a tightly sealed container to minimize oxidation. For short-term storage, refrigeration is suitable. Avoid freezing and thawing, as this can accelerate degradation. Solid this compound powder should be stored in a cool, dry, and dark place.

Q3: At what pH is this compound most stable?

A3: this compound is most stable in slightly acidic conditions. It is almost completely dissociated at a pH of around 5.[1] Between a pH of 6 and 8, the solubility-enhancing effect of ascorbate is observed.[1] However, at physiological pH (around 7.4), ferrous ions are prone to oxidation and precipitation.

Q4: How can I manage the pro-oxidant effects of this compound in my cell culture experiments?

A4: To manage pro-oxidant effects, it is crucial to use the lowest effective concentration. You can also consider using iron chelators like deferoxamine (B1203445) (DFO) to sequester free iron, though this will alter the experimental conditions. Including appropriate controls, such as cells treated with ferrous sulfate (B86663) or ascorbate alone, will help to dissect the specific effects of the this compound complex and its components.

Q5: Can I use ferrous sulfate and ascorbic acid separately to achieve the same effect as this compound?

A5: While you can mix ferrous sulfate and ascorbic acid, the resulting solution may not be identical to a solution of this compound. This compound is a specific iron-ascorbate chelate. A simple mixture will result in the presence of sulfate ions and a different equilibrium of iron-ascorbate complexes. However, in many applications, the primary goal is to provide ferrous ions and a reducing agent (ascorbate), which can be achieved with a mixture.

Q6: How does the dissociation of this compound affect its biological activity?

A6: The dissociation of this compound releases ferrous ions (Fe²⁺) and ascorbate into the medium. The free ferrous ions are biologically active and can be taken up by cells or participate in redox reactions, such as the Fenton reaction, which generates reactive oxygen species. Ascorbate acts as a reducing agent, helping to maintain iron in its ferrous state and can also have its own biological effects.

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions
Condition Temperature Duration Degradation (%) Notes
Acidic 80°C4 hours0.54%Highly stable in acidic conditions.[4]
Oxidative (30% H₂O₂) Room Temp.4 hours0.08%Highly stable in oxidative conditions.[4]
Photolysis (UV radiation) Room Temp.4 hours33.82% (by titration), 99.91% (by HPLC)Highly susceptible to degradation by light.[4]
Thermolysis (Dry Heat) 120°C4 hours29.09% (by titration), 99.88% (by HPLC)Highly susceptible to degradation by heat.[4]
Table 2: Physicochemical Properties of this compound
Property Value Reference
Appearance Dark violet/purple powder[6]
Solubility in Water Freely soluble[6]
Stability Constant (KFe(HL)1) ~20 L·mol⁻¹ (at 25°C)[2]
pH of 1% solution ~6.0[7]
Shelf Life (powder) 3 years at 20°C[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • High-purity, deoxygenated water (e.g., Milli-Q water, sparged with nitrogen or argon)

  • Sterile, amber or foil-wrapped 15 mL conical tube

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder to make a 10 mM solution.

  • Add the powder to the sterile, amber or foil-wrapped conical tube.

  • Add a small volume of deoxygenated water and gently vortex to dissolve the powder completely.

  • Bring the final volume to the desired level with deoxygenated water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile, amber or foil-wrapped tube.

  • Use the solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

Protocol 2: Quantification of Ferrous and Total Iron using the Ferrozine (B1204870) Assay

This spectrophotometric assay is used to determine the concentration of ferrous iron (Fe²⁺) and total iron in a solution.

Materials:

  • Ferrozine solution (e.g., 1 mg/mL in water)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH ~5.5)

  • Reducing agent: Ascorbic acid solution (e.g., 10% w/v in water, freshly prepared)

  • Spectrophotometer and cuvettes

  • Iron standard solution (for calibration curve)

Procedure:

Part A: Measurement of Ferrous Iron (Fe²⁺)

  • Prepare a set of standards of known Fe²⁺ concentrations from the iron standard solution.

  • In a microplate well or a cuvette, add your sample.

  • Add the ammonium acetate buffer.

  • Add the ferrozine solution. A purple color will develop in the presence of Fe²⁺.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at ~562 nm.

  • Determine the Fe²⁺ concentration in your sample by comparing its absorbance to the standard curve.

Part B: Measurement of Total Iron (Fe²⁺ + Fe³⁺)

  • To a separate aliquot of your sample, add the ascorbic acid reducing solution.

  • Incubate for 15-20 minutes to allow for the complete reduction of Fe³⁺ to Fe²⁺.

  • Repeat steps 3-7 from Part A. The resulting measurement will be the total iron concentration.

Calculation of Ferric Iron (Fe³⁺):

  • [Fe³⁺] = [Total Iron] - [Fe²⁺]

Mandatory Visualizations

Dissociation_and_Pro_oxidant_Pathway cluster_solution Aqueous Solution (e.g., Cell Culture Medium) cluster_cell Cellular Environment FerrousAscorbate This compound Fe2 Ferrous Iron (Fe²⁺) FerrousAscorbate->Fe2 Dissociation Ascorbate Ascorbate FerrousAscorbate->Ascorbate Dissociation OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical Fenton Reaction Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Oxidation Ascorbate->Fe2 Reduction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->OH_radical OxidativeStress Oxidative Stress & Cytotoxicity OH_radical->OxidativeStress Damage to lipids, proteins, DNA Fe3->Fe2 Reduction by Ascorbate

Caption: Dissociation of this compound and the subsequent pro-oxidant Fenton reaction pathway.

Troubleshooting_Workflow start Experiment with this compound issue Unexpected Result Observed (e.g., precipitation, low efficacy, cytotoxicity) start->issue check_solution Check Solution Preparation & Storage issue->check_solution Precipitation/Low Efficacy check_pH Verify pH of Solution/Medium issue->check_pH Precipitation/Variability check_light_heat Assess Exposure to Light/Heat issue->check_light_heat Low Efficacy/Variability check_assay Evaluate for Assay Interference issue->check_assay Inconsistent Readings solution_fresh Was solution prepared fresh? check_solution->solution_fresh ph_optimal Is pH in optimal range? check_pH->ph_optimal light_heat_minimized Was exposure minimized? check_light_heat->light_heat_minimized assay_interference Is assay sensitive to ascorbate? check_assay->assay_interference solution_storage Stored correctly (dark, 2-8°C)? solution_fresh->solution_storage Yes reprepare Action: Prepare fresh solution solution_fresh->reprepare No solution_storage->check_pH Yes solution_storage->reprepare No ph_optimal->check_light_heat Yes adjust_pH Action: Adjust pH ph_optimal->adjust_pH No light_heat_minimized->check_assay Yes protect_solution Action: Protect from light/heat light_heat_minimized->protect_solution No modify_assay Action: Modify assay or use controls assay_interference->modify_assay Yes

Caption: A troubleshooting workflow for common issues in this compound experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Analysis prep_solution Prepare Fresh this compound Stock Solution (e.g., 10 mM) sterilize Sterile Filter (0.22 µm) prep_solution->sterilize add_to_media Add to Cell Culture Medium to Final Concentration sterilize->add_to_media incubate Incubate Cells for Desired Time Period add_to_media->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., Cytotoxicity, Gene Expression, Iron Quantification) harvest->assay control_vehicle Vehicle Control (Solvent Only) control_fe Ferrous Salt Control (e.g., FeSO₄) control_asc Ascorbate Control

Caption: A typical experimental workflow for using this compound in cell culture.

References

Technical Support Center: Controlling for the Pro-oxidant Effects of Ferrous Iron in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the pro-oxidant effects of ferrous iron (Fe²⁺) in cell culture experiments. Below are frequently asked questions and troubleshooting guides to help ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is ferrous iron (Fe²⁺) often toxic to cells in culture?

A: Ferrous iron (Fe²⁺) is highly reactive and can be toxic to cells primarily because it catalyzes the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction.[1][2] In this reaction, Fe²⁺ reacts with hydrogen peroxide (H₂O₂), a natural byproduct of cell metabolism, to produce the hydroxyl radical (•OH).[3][4] The hydroxyl radical is one of the most potent oxidizing agents found in biological systems and can indiscriminately damage essential cellular components like lipids, proteins, and DNA, leading to a state of oxidative stress and potentially cell death.[1][2]

Q2: What is the functional difference between using ferrous (Fe²⁺) and ferric (Fe³⁺) iron in cell culture media?

A: The oxidation state of iron is a critical determinant of its behavior and toxicity in cell culture. Ferrous (Fe²⁺) iron is more soluble but also more reactive and is considered the more cytotoxic form as it directly participates in the Fenton reaction.[5][6] Ferric (Fe³⁺) iron is the more stable oxidation state in aerobic conditions but is poorly soluble at physiological pH and must be chelated to remain in solution.[3][7] While cells have mechanisms to uptake both forms, the direct pro-oxidant potential of unchaperoned Fe²⁺ makes it a greater source of oxidative stress.[3][5]

Q3: How does transferrin protect cells from iron-induced toxicity?

A: Transferrin is the primary iron-transport protein in physiological systems and serves as a natural defense against iron toxicity.[8] It binds ferric iron (Fe³⁺) with extremely high affinity, effectively sequestering it and preventing it from participating in redox reactions that generate free radicals.[8][9] The delivery of iron to cells via transferrin is a tightly regulated, receptor-mediated process.[10] Cells control their iron uptake by modulating the expression of transferrin receptors on their surface, ensuring they only internalize the amount of iron needed, thus preventing overload and subsequent oxidative damage.[8][11]

Q4: Why are experiments in serum-free media more susceptible to iron-induced artifacts?

A: Serum-free media formulations are more prone to iron-induced pro-oxidant effects because they lack the natural iron-binding proteins, primarily transferrin, that are abundant in fetal bovine serum.[3][11] Without transferrin to safely chelate and transport iron, supplemented iron, especially ferrous iron, can exist in a "free" or poorly sequestered state.[3][8] This "free" iron is readily available to catalyze the Fenton reaction, leading to oxidative stress that can compromise cell health and introduce experimental artifacts.[3]

Q5: What are iron chelators and how can they be used to control ferrous iron's pro-oxidant effects?

A: Iron chelators are molecules that can bind tightly to iron ions, effectively inactivating their ability to participate in chemical reactions like the Fenton reaction.[8] By sequestering the iron, they prevent it from catalyzing the formation of ROS. In cell culture, chelators like ethylenediaminetetraacetic acid (EDTA) are often used to prepare iron solutions (e.g., Ferrous:EDTA) to improve stability and delivery. Other chelators, such as deferoxamine, can be used experimentally to bind excess intracellular iron.[12] The effectiveness of a chelator depends on its ability to enter the cell and its binding affinity for iron.[12] However, it is crucial to use them with caution, as many do not fully control the redox cycling of iron that contributes to oxidative stress.[8]

Troubleshooting Guides

Problem 1: High Cell Death, Low Viability, or Poor Growth After Adding Ferrous Iron

Possible Cause: Acute oxidative stress due to an excessive concentration of redox-active ferrous iron. High concentrations of ferrous iron can overwhelm the cell's antioxidant defenses, leading to rapid lipid peroxidation, protein damage, and cell death.[1][5][13]

Solutions:

  • Optimize Iron Concentration: Perform a dose-response experiment to determine the minimal concentration of ferrous iron required to achieve the desired biological effect without inducing significant cytotoxicity. Start with low micromolar concentrations and assess viability using assays like MTT or PrestoBlue™.[6][14]

  • Use an Iron Chelator: Prepare the ferrous iron supplement as a chelate, for example, with EDTA. This can help stabilize the iron and control its reactivity. A common stock is a Ferrous Sulfate (B86663):EDTA solution.

  • Supplement with Apo-Transferrin: Add iron-free transferrin (apo-transferrin) to the medium. Apo-transferrin can bind excess free iron, mimicking the protective physiological environment and mitigating toxicity.[8][9]

  • Co-administer Antioxidants: Supplement the culture medium with antioxidants that can neutralize ROS. Alpha-tocopherol (B171835) (Vitamin E) is a lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[15][16]

  • Control Medium pH: The pro-oxidant activity of ferrous iron is highly dependent on the pH of the culture medium.[17] Ensure that the medium is properly buffered and that the pH is stable throughout the experiment, as deviations can significantly alter the rate of oxidant formation.[17]

Problem 2: High Inter-Experimental Variability and Poor Reproducibility

Possible Cause: Inconsistencies in iron stock preparation, impurities in iron sources, or variations in cell handling can lead to significant variability between experiments.[18][19]

Solutions:

  • Standardize Iron Stock Preparation: Prepare large, single batches of your iron supplement solution. Aliquot and store them appropriately (e.g., frozen at -20°C or protected from light) to ensure consistency across multiple experiments.

  • Use Low-Impurity Iron Sources: Commercial iron sources can contain varying levels of trace element impurities, such as manganese, which can independently affect cell growth, metabolism, and protein quality.[20] Using certified, low-impurity iron raw materials is crucial for ensuring consistent and reproducible cell culture processes.[20]

  • Maintain Consistent Cell Culture Conditions: Standardize all aspects of cell handling. Use cells within a narrow passage number range, maintain a consistent seeding density, and adhere to a strict schedule for passaging and treatment. Phenotypic "drift" can occur over many passages, altering cellular responses.[19]

  • Consider Cell Adaptation: For applications requiring high iron concentrations, gradually adapting cells by passaging them over an extended period in media with increasing iron levels can improve their tolerance and enhance performance.[13]

Problem 3: Unexpected Changes in Cell Phenotype or Recombinant Protein Quality

Possible Cause: Sub-lethal levels of oxidative stress or impurities in the iron source can alter cellular signaling pathways and metabolic functions, leading to changes in protein expression, post-translational modifications (like glycosylation), or other phenotypic characteristics.[21][22]

Solutions:

  • Analyze Iron Source for Impurities: If possible, obtain an analysis of the iron raw material being used. Trace metals like manganese have been shown to be the root cause of altered glycosylation patterns and improved cell growth, effects that might otherwise be incorrectly attributed to iron itself.[20]

  • Assess Oxidative Stress Markers: Quantify markers of oxidative stress, such as lipid peroxidation (MDA levels), to determine if sub-lethal oxidative stress is occurring.[23][24] If stress markers are elevated, consider reducing the iron concentration or adding antioxidants.

  • Compare Different Iron Formulations: The form of iron used can impact cellular signaling. For example, ferric citrate (B86180) and ferric EDTA have been shown to activate the MAP kinase ERK pathway in some cancer cells, while ferrous sulfate did not.[25] Testing different iron sources (e.g., ferrous sulfate vs. ferric citrate) may be necessary if specific pathway activation is a concern.

Data Presentation

Table 1: Comparison of Ferrous (Fe²⁺) and Ferric (Fe³⁺) Iron in Cell Culture

FeatureFerrous Iron (Fe²⁺)Ferric Iron (Fe³⁺)
Oxidative State ReducedOxidized
Reactivity High; directly participates in Fenton reaction.[3]Low; does not directly catalyze Fenton chemistry.
Toxicity Generally considered more cytotoxic.[5][6]Less cytotoxic in its bound form.
Solubility (Physiological pH) More soluble.Virtually insoluble; requires a chelator (e.g., citrate, EDTA) or binding protein (transferrin).[3][7]
Common Forms in Media Ferrous sulfate (FeSO₄).[3][26]Ferric nitrate (B79036) (Fe(NO₃)₃), Ferric citrate.[3][25]

Table 2: Common Reagents to Control Iron-Induced Oxidative Stress

ReagentClassMechanism of ActionTypical Concentration
Apo-Transferrin Iron-Binding ProteinBinds extracellular Fe³⁺ with high affinity, preventing redox cycling and ensuring regulated uptake.[8][9]5 - 100 µg/mL
EDTA ChelatorBinds iron to form a more stable complex, reducing its free reactivity.Used to prepare a 1:1 molar ratio with FeSO₄.
Deferoxamine (DFO) ChelatorA high-affinity iron chelator that can enter cells and bind to the labile iron pool.[12]10 - 100 µM
Ferrostatin-1 / Liproxstatin-1 AntioxidantPotent inhibitors of ferroptosis that act as radical-trapping antioxidants to prevent lipid peroxidation.[27][28]1 - 10 µM
α-Tocopherol (Vitamin E) AntioxidantA lipid-soluble antioxidant that integrates into membranes and protects against lipid peroxidation.[15]Varies by cell type

Experimental Protocols & Visualizations

The Fenton Reaction and Resulting Oxidative Stress

The core issue with free ferrous iron is its ability to catalyze the Fenton reaction, generating highly destructive hydroxyl radicals. This leads to a cascade of cellular damage known as oxidative stress.

G cluster_fenton Fenton Reaction Fe2 Ferrous Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Oxidation H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Catalysis Damage Cellular Damage (Lipid Peroxidation, Protein/DNA Damage) OH_radical->Damage Stress Oxidative Stress Damage->Stress

Diagram 1: The Fenton Reaction leading to oxidative stress.
Protocol 1: Quantification of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[23][24]

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Thiobarbituric Acid (TBA) solution: 0.67% (w/v) TBA in 50% acetic acid.

  • Cell lysis buffer (e.g., RIPA buffer) containing an antioxidant like Butylated Hydroxytoluene (BHT) (10 µL of 0.5 M BHT per 1 mL of lysate) to prevent sample oxidation during preparation.[24]

  • MDA standard (1,1,3,3-Tetramethoxypropane).

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Centrifuge the lysate at ~10,000 x g for 10 minutes at 4°C to pellet cell debris.[24]

  • Collect the supernatant for analysis. Determine the protein concentration of the supernatant (e.g., via BCA assay) for normalization.

  • To 200 µL of lysate or MDA standard, add 400 µL of TBA solution.

  • Incubate the mixture at 95°C for 60 minutes.

  • Cool the samples on ice to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.

  • Measure the absorbance of the resulting pink-colored supernatant at 532 nm.

  • Calculate the MDA concentration from the standard curve and normalize to the total protein concentration.

Transferrin-Mediated Iron Uptake

This is the primary physiological pathway for iron import into cells, preventing the toxicity associated with free iron.

G cluster_cell Cell Interior cluster_membrane Cell Membrane ApoTf Apo-Transferrin (Iron-free) ApoTf->ApoTf Released Extracellularly HoloTf Holo-Transferrin (Iron-bound) ApoTf->HoloTf Binds Fe³⁺ Fe3 Ferric Iron (Fe³⁺) Ferritin Ferritin (Storage) Fe3->Ferritin Intracellular Use & Storage Complex TfR-HoloTf Complex HoloTf->Complex Binds to TfR Transferrin Receptor (TfR) TfR->Complex Endosome Endosome (Acidic pH) Complex->Endosome Endocytosis Endosome->ApoTf ApoTf Recycled Endosome->Fe3 Iron Release

Diagram 2: The regulated cycle of transferrin-mediated iron uptake.
Protocol 2: Assessment of the Labile Iron Pool (LIP) with Calcein-AM

The Labile Iron Pool (LIP) refers to the redox-active, chelatable iron within the cell. Calcein-AM is a fluorescent dye whose signal is quenched by iron. This protocol measures the increase in fluorescence after adding a strong iron chelator.[14]

Reagents:

  • Calcein-AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

  • Complete culture medium.

  • A strong, membrane-permeable iron chelator (e.g., Deferoxamine (DFO) at 100 µM or Salicylaldehyde isonicotinoyl hydrazone (SIH)).

  • PBS or Hank's Balanced Salt Solution (HBSS).

Procedure (for Flow Cytometry):

  • Harvest cells and adjust to a concentration of 0.5-1.0 x 10⁶ cells/mL in complete medium.

  • Add Calcein-AM to a final concentration of 0.25-0.5 µM.[14]

  • Incubate cells for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS or HBSS to remove excess dye.

  • Resuspend the cells in fresh medium or buffer.

  • Split the cell suspension into two tubes: one for the baseline reading and one for the chelator treatment.

  • Acquire the baseline fluorescence on a flow cytometer (e.g., using a 488 nm laser for excitation and a ~520 nm emission filter).

  • Add the iron chelator (e.g., 100 µM DFO) to the second tube and incubate for an additional 15-30 minutes at 37°C.[14]

  • Acquire the fluorescence of the chelator-treated sample.

  • The LIP is proportional to the increase in the mean fluorescence intensity (MFI) after the addition of the chelator (ΔMFI = MFI_chelator - MFI_baseline).

Troubleshooting Workflow for Iron-Induced Cytotoxicity

This workflow provides a logical sequence of steps to diagnose and resolve common issues of cytotoxicity when using ferrous iron.

G Start Problem: High Cell Death After Adding Ferrous Iron Q_Conc Is Iron Concentration Optimized? Start->Q_Conc A_DoseResponse Action: Perform Dose-Response Experiment to Find IC50 Q_Conc->A_DoseResponse No Q_Chelator Is Iron Properly Chelated? Q_Conc->Q_Chelator Yes A_DoseResponse->Q_Chelator A_Chelate Action: Use a Chelator (e.g., EDTA) or Supplement with Apo-Transferrin Q_Chelator->A_Chelate No Q_ROS Are Oxidative Stress Markers High? Q_Chelator->Q_ROS Yes A_Chelate->Q_ROS A_Antioxidant Action: Measure ROS/Lipid Peroxidation. Add Antioxidants (e.g., Vit E) Q_ROS->A_Antioxidant Yes End Resolution: Reduced Cytotoxicity and Improved Reproducibility Q_ROS->End No A_Antioxidant->End

Diagram 3: A step-by-step workflow for troubleshooting cytotoxicity.

References

Validation & Comparative

Comparative analysis of ferrous ascorbate vs ferrous sulfate in vitro efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of iron supplementation, ferrous ascorbate (B8700270) and ferrous sulfate (B86663) are two prominent compounds utilized to address iron deficiency. While both aim to deliver bioavailable iron, their in vitro efficacy profiles exhibit notable differences, primarily influenced by the presence of ascorbic acid in the former. This guide provides a comprehensive comparative analysis of their performance in in vitro settings, supported by experimental data and detailed methodologies, to inform research and development in this area.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes key quantitative data from in vitro studies, highlighting the differences in bioavailability and cellular effects between ferrous ascorbate and ferrous sulfate.

ParameterThis compoundFerrous SulfateKey Findings
Cellular Iron Uptake (Caco-2 cells) HigherLowerThe presence of ascorbate in this compound enhances iron uptake by maintaining iron in the more soluble ferrous (Fe2+) state and upregulating iron transporters.[1]
Ferritin Formation (Caco-2 cells) Significantly higherLowerIncreased iron uptake from this compound leads to greater intracellular iron storage, reflected by higher ferritin levels. The addition of ascorbic acid to ferrous sulfate can increase ferritin formation to levels comparable to this compound.[2][3][4][5]
In Vitro Bioavailability Reported as high as 67%Lower, variableThe ascorbate component prevents the oxidation of ferrous iron to the less absorbable ferric (Fe3+) state in the gastrointestinal tract, leading to superior bioavailability.[1]
Oxidative Stress LowerHigherFerrous sulfate is known to have pro-oxidant properties, potentially leading to cellular damage. The antioxidant nature of ascorbate in this compound mitigates this effect.
Cytotoxicity LowerHigher at equivalent iron concentrationsThe reduced oxidative stress associated with this compound contributes to lower in vitro cytotoxicity compared to ferrous sulfate.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vitro data. Below are protocols for key experiments used to compare this compound and ferrous sulfate.

Caco-2 Cell Iron Bioavailability Assay

This widely used in vitro model simulates the human small intestine to assess iron absorption.

1. Cell Culture and Differentiation:

  • Caco-2 cells are seeded onto permeable polycarbonate membrane inserts in a 12-well plate.

  • The cells are cultured for 14-21 days to allow for spontaneous differentiation into a monolayer of polarized enterocytes with a well-defined brush border.

2. Sample Preparation and In Vitro Digestion:

  • This compound and ferrous sulfate solutions are prepared at desired concentrations.

  • The iron compounds are subjected to a simulated gastric digestion (pH 2.0, pepsin) for 1-2 hours at 37°C.

  • This is followed by a simulated intestinal digestion (pH 7.0, pancreatin (B1164899) and bile salts) for 2 hours at 37°C.

3. Caco-2 Cell Exposure:

  • The digested samples are applied to the apical side of the differentiated Caco-2 cell monolayers.

  • The cells are incubated for 2-24 hours at 37°C in a humidified atmosphere of 5% CO2.

4. Measurement of Iron Uptake (Ferritin Formation):

  • After incubation, the cells are washed to remove any unabsorbed iron.

  • The cells are lysed, and the total protein content is determined using a standard assay (e.g., BCA assay).

  • The ferritin concentration in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Ferritin formation (ng ferritin/mg cell protein) is used as a surrogate marker for iron uptake.[2][3][4][5]

In Vitro Oxidative Stress Assessment

These assays measure the extent of cellular damage caused by reactive oxygen species (ROS) that can be generated by iron compounds.

1. Cell Culture:

  • A suitable cell line (e.g., Caco-2, HepG2) is cultured in a multi-well plate to a desired confluency.

2. Exposure to Iron Compounds:

  • Cells are treated with this compound or ferrous sulfate at various concentrations for a specified duration.

3. Measurement of Reactive Oxygen Species (ROS):

  • Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the amount of ROS generated.

4. Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS):

  • Lipid peroxidation, a marker of oxidative damage to cell membranes, is quantified by measuring malondialdehyde (MDA), a byproduct of this process.

  • Cell lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored product.

  • The absorbance of the product is measured spectrophotometrically and compared to an MDA standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cellular iron uptake pathway and a typical experimental workflow for comparing the in vitro efficacy of this compound and ferrous sulfate.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Ferric Iron (Fe³⁺) Fe2+ Ferrous Iron (Fe²⁺) Fe3+->Fe2+ Reduction by Ascorbate/Dcytb DMT1 DMT1 (Divalent Metal Transporter 1) Fe2+->DMT1 Uptake Ascorbate Ascorbate This compound This compound This compound->Fe2+ Release of Fe²⁺ Ferrous Sulfate Ferrous Sulfate Ferrous Sulfate->Fe2+ Dissociation Labile Iron Pool Labile Iron Pool (Fe²⁺) DMT1->Labile Iron Pool Ferritin Ferritin (Iron Storage) Labile Iron Pool->Ferritin Storage Ferroportin Ferroportin (Iron Exporter) Labile Iron Pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Oxidation Transferrin-Fe3+ Transferrin-Fe³⁺ Hephaestin->Transferrin-Fe3+ Binding

Caption: Cellular Iron Uptake Pathway.

G cluster_analysis Analysis Start Start Caco-2 Cell Culture 1. Caco-2 Cell Culture and Differentiation Start->Caco-2 Cell Culture Sample Preparation 2. Prepare this compound and Ferrous Sulfate Caco-2 Cell Culture->Sample Preparation In Vitro Digestion 3. Simulated Gastric and Intestinal Digestion Sample Preparation->In Vitro Digestion Cell Exposure 4. Expose Differentiated Caco-2 Cells to Digests In Vitro Digestion->Cell Exposure Incubation 5. Incubate for 2-24 hours Cell Exposure->Incubation Ferritin Assay 6a. Ferritin Assay (ELISA) - Bioavailability Incubation->Ferritin Assay ROS Assay 6b. ROS Measurement - Oxidative Stress Incubation->ROS Assay Cytotoxicity Assay 6c. Cytotoxicity Assay (e.g., MTT) - Cell Viability Incubation->Cytotoxicity Assay Data Comparison 7. Compare Results Ferritin Assay->Data Comparison ROS Assay->Data Comparison Cytotoxicity Assay->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Experimental Workflow.

Conclusion

The in vitro evidence strongly suggests that this compound holds an advantage over ferrous sulfate in terms of bioavailability and cellular safety. The integral role of ascorbic acid in enhancing iron solubility and mitigating oxidative stress is a key differentiating factor. For researchers and drug development professionals, these findings underscore the potential of this compound as a more efficacious and tolerable oral iron supplement. Further in vitro investigations could explore the long-term effects on cellular function and the interplay with other dietary components to build a more comprehensive understanding of its therapeutic potential.

References

Head-to-Head Comparison of Bioavailability: Ferrous Ascorbate vs. Sucrosomial Iron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and mechanisms of action of two prominent oral iron supplements: ferrous ascorbate (B8700270) and sucrosomial iron. The information is compiled from peer-reviewed scientific literature to support research and development in the field of iron deficiency treatment.

Executive Summary

Ferrous ascorbate and sucrosomial iron represent two distinct approaches to oral iron supplementation, differing fundamentally in their chemical structure, absorption pathways, and interaction with the intestinal environment. This compound, a chelate of ferrous iron (Fe²⁺), utilizes the conventional, highly regulated DMT1 transport pathway for absorption. Its bioavailability is enhanced by ascorbic acid, which maintains iron in its more soluble ferrous state.

Sucrosomial iron is a novel formulation where ferric iron (Fe³⁺) is encapsulated within a "sucrosome," a phospholipid bilayer and sucrester matrix. This structure is designed to be gastro-resistant, allowing the intact particle to bypass the stomach and be absorbed in the intestine through alternative pathways, including paracellular, transcellular, and M-cell mediated uptake, thereby avoiding the DMT1 transporter.

Clinical and in-vitro data present a nuanced picture. A retrospective observational study suggests that while both forms are effective in improving hematological parameters, sucrosomial iron may lead to a greater increase in hemoglobin and iron stores. However, other sources claim a very high bioavailability for this compound, particularly in iron-deficient individuals. The choice between these two forms may depend on the specific clinical context, patient tolerance, and the desired therapeutic outcome.

Quantitative Data Comparison

A retrospective observational clinical study provides a direct comparison of the effects of this compound and sucrosomial iron on key hematological and iron store indices over a 90-day period.

ParameterBaseline (Day 0) - this compoundDay 90 - this compoundBaseline (Day 0) - Sucrosomial IronDay 90 - Sucrosomial Iron
Hemoglobin (g/dL) 8.82 ± 0.0911.86 ± 0.098.80 ± 0.1112.20 ± 0.1
Serum Ferritin (ng/mL) 16.51 ± 1.1445.24 ± 2.1516.82 ± 1.2552.18 ± 2.84
Serum Iron (µg/dL) 27.52 ± 3.4249.86 ± 13.3628.14 ± 4.1260.93 ± 16.27
Total Iron Binding Capacity (TIBC) (µg/dL) 352.16 ± 12.18275.72 ± 28.58355.24 ± 14.36254.39 ± 28.68

Data extracted from Parisi F et al. (2024).[1]

Mechanisms of Intestinal Absorption

The intestinal absorption pathways of this compound and sucrosomial iron are fundamentally different.

This compound: The Conventional Pathway

This compound is a stable chelate of ferrous iron (Fe²⁺) and ascorbic acid.[2] The presence of ascorbate is crucial as it prevents the oxidation of the highly soluble ferrous iron to the less absorbable ferric (Fe³⁺) form in the alkaline environment of the small intestine.[2] The absorption of ferrous iron from this compound follows the well-established pathway for dietary non-heme iron.

The key steps are:

  • Reduction: Any remaining ferric iron is reduced to ferrous iron by reductases like duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. The ascorbate component of this compound aids in maintaining the iron in its ferrous state.[3]

  • Apical Transport: Ferrous iron (Fe²⁺) is transported into the enterocyte via the Divalent Metal Transporter 1 (DMT1).[3][4][5]

  • Intracellular Fate: Once inside the enterocyte, the iron can be:

    • Stored as ferritin.

    • Utilized by the cell.

    • Transported across the basolateral membrane into the bloodstream.

  • Basolateral Transport: Iron is exported from the enterocyte into the circulation by the transporter ferroportin.[6] This process is coupled with the oxidation of ferrous iron back to ferric iron by hephaestin, allowing it to bind to transferrin for transport throughout the body.[6]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Ferric Iron (Fe³⁺) Dcytb Dcytb (Reductase) Fe3+->Dcytb Reduction Fe_Asc This compound (Fe²⁺) Fe2+ Ferrous Iron (Fe²⁺) Fe_Asc->Fe2+ Dissociation DMT1 DMT1 Fe2+->DMT1 Dcytb->Fe2+ Ferritin Ferritin (Storage) DMT1->Ferritin Storage FPN Ferroportin DMT1->FPN Intracellular Transport Heph Hephaestin (Ferroxidase) FPN->Heph Basolateral Export (Fe²⁺) Tf_Fe3+ Transferrin-Fe³⁺ Heph->Tf_Fe3+ Oxidation & Binding

This compound Absorption Pathway
Sucrosomial Iron: An Alternative Route

Sucrosomial iron is a formulation where ferric pyrophosphate is protected by a phospholipid bilayer and a sucrester matrix, forming a structure called a "sucrosome".[7][8] This design allows it to be gastro-resistant and absorbed through pathways that are independent of the DMT1 transporter.[2][7][9][10]

The proposed absorption mechanisms for sucrosomial iron include:

  • Paracellular Pathway: The sucrosome particles may pass through the tight junctions between enterocytes.

  • Transcellular Pathway: The sucrosomes may be endocytosed by enterocytes.

  • M-Cell Mediated Uptake: A significant route of absorption is believed to be through the Microfold cells (M-cells) of the Peyer's patches in the gut-associated lymphoid tissue (GALT).[10][11] The M-cells take up the sucrosome particles and transport them to the underlying immune cells.

  • Lymphatic System: From the GALT, the sucrosomial iron is thought to enter the lymphatic system, which then carries it to the systemic circulation, largely bypassing the portal venous system initially.[12]

This alternative absorption route is suggested to lead to higher bioavailability and better gastrointestinal tolerability compared to conventional iron salts, as it avoids direct contact of free iron with the intestinal mucosa.[7][8][9]

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lymph Lymphatic System cluster_blood Systemic Circulation Sucrosome Sucrosomial Iron (Sucrosome) Enterocyte Enterocyte Sucrosome->Enterocyte Paracellular/ Transcellular M_Cell M-Cell (Peyer's Patch) Sucrosome->M_Cell M-Cell Uptake (Transcytosis) Lymph Lymphatic Vessel Enterocyte->Lymph M_Cell->Lymph Blood Bloodstream Lymph->Blood Thoracic Duct

Sucrosomial Iron Absorption Pathway

Experimental Protocols

Clinical Study: Retrospective Observational Comparison

The quantitative data presented in this guide is based on a retrospective observational clinical study.

  • Study Design: A retrospective observational clinical study was conducted, analyzing the data of 260 subjects with hemoglobin levels between 7–10 g/dL.[1]

  • Subject Cohorts: Patients were divided into four groups, with two of the groups receiving either this compound or sucrosomial iron.[1]

  • Intervention:

    • This compound Group: Received a combination of elemental iron (100 mg) and folic acid (1.5 mg).[5]

    • Sucrosomial Iron Group: Received a combination of elemental iron (30 mg), L-methylfolate (500 mcg), vitamin B12 (1 mcg), and L-lysine (40 mg).[5]

    • The supplements were administered once daily after breakfast for a duration of three months.[5]

  • Data Collection: Hematological profiles and iron store indices (hemoglobin, serum ferritin, serum iron, and TIBC) were measured at baseline and at the end of the 3-month study period.[1]

  • Statistical Analysis: One-way ANOVA followed by Tukey multiple comparison test was used to determine the statistical significance of the findings, with a P-value of < 0.05 considered significant.[1]

G start Patient Population (n=260, Hb 7-10 g/dL) grouping Group Allocation (Retrospective) start->grouping fa_group This compound Group grouping->fa_group Group 1 si_group Sucrosomial Iron Group grouping->si_group Group 4 other_groups Other Iron Salt Groups grouping->other_groups Groups 2 & 3 baseline Baseline Measurement (Hb, Ferritin, Serum Fe, TIBC) fa_group->baseline si_group->baseline other_groups->baseline intervention 3-Month Intervention (Once daily after breakfast) baseline->intervention day90 Day 90 Measurement (Hb, Ferritin, Serum Fe, TIBC) intervention->day90 analysis Statistical Analysis (ANOVA, Tukey test) day90->analysis

Retrospective Observational Study Workflow
In-Vitro Model: Caco-2 Cell Bioassay for Iron Bioavailability

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in-vitro model for studying intestinal iron absorption. When cultured, these cells differentiate to form a monolayer with characteristics similar to intestinal enterocytes.

  • Cell Culture: Caco-2 cells are seeded onto permeable supports in a bicameral chamber system, allowing for separate apical (luminal) and basolateral (serosal) compartments. The cells are cultured until they form a differentiated monolayer.[13][14]

  • Sample Preparation and Digestion: The iron compounds (this compound and sucrosomial iron) are subjected to a simulated in-vitro digestion process that mimics the gastric and intestinal phases to replicate the physiological conditions of the gut.[9][15]

  • Application to Caco-2 Cells: The digested samples are applied to the apical side of the Caco-2 cell monolayer.[15]

  • Incubation: The cells are incubated with the digested iron samples for a defined period, typically several hours to allow for iron uptake.[14]

  • Measurement of Bioavailability: Iron bioavailability is assessed by measuring the ferritin content in the Caco-2 cell lysate. Ferritin is an iron storage protein, and its concentration is proportional to the amount of iron taken up by the cells. Ferritin levels are typically quantified using an enzyme-linked immunosorbent assay (ELISA).[14][15]

This model allows for a controlled comparison of the cellular uptake of different iron formulations.

Discussion and Conclusion

The available evidence indicates that both this compound and sucrosomial iron are effective forms of oral iron supplementation, though they operate through distinct mechanisms.

The retrospective clinical data suggests a potential advantage for sucrosomial iron in achieving higher hemoglobin and iron store levels over a 90-day period, even with a lower elemental iron dose.[1] This may be attributed to its unique absorption pathway which bypasses the tightly regulated DMT1 transporter and is associated with better gastrointestinal tolerability.[7][8][9][10]

On the other hand, this compound is a well-established and effective formulation. The presence of ascorbic acid significantly enhances its bioavailability by maintaining iron in the more soluble ferrous state.[2] For many individuals, particularly those with uncomplicated iron deficiency, this compound remains a clinically effective and cost-efficient option.

For drug development professionals, the key considerations are:

  • Sucrosomial iron's novel delivery system may offer benefits for patients who are intolerant to conventional iron salts or have conditions that impair DMT1-mediated absorption.

  • This compound remains a robust and well-understood option, with its efficacy being highly dependent on the maintenance of iron in the ferrous state.

Further head-to-head, randomized controlled clinical trials are warranted to definitively establish the comparative efficacy and bioavailability of these two iron formulations in various patient populations. In-vitro models like the Caco-2 cell bioassay can continue to be a valuable tool for screening and mechanistic studies of novel oral iron preparations.

References

Ferrous Ascorbate vs. Ferrous Fumarate: A Comparative Analysis of Iron Uptake in Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of ferrous ascorbate (B8700270) and ferrous fumarate (B1241708) in intestinal iron absorption, based on in-vitro Caco-2 cell models.

This guide provides an objective comparison of iron uptake from two common oral iron supplements, ferrous ascorbate and ferrous fumarate, utilizing the well-established Caco-2 cell line as a model for the human intestinal epithelium. The data presented is synthesized from multiple studies to offer a clear perspective on their relative bioavailability at the cellular level.

Executive Summary

The intestinal absorption of non-heme iron is a critical step in maintaining iron homeostasis. Ferrous iron (Fe²⁺) is the form preferentially absorbed by intestinal enterocytes, primarily through the Divalent Metal Transporter 1 (DMT1). The bioavailability of iron from oral supplements is heavily influenced by its solubility and oxidation state in the gut lumen. Ascorbic acid (vitamin C) is a potent enhancer of non-heme iron absorption as it reduces ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺) and forms a chelate that remains soluble at the neutral pH of the small intestine.

This compound is a chelated salt of ferrous iron with ascorbic acid, which inherently provides the enhancing effect of ascorbate. Ferrous fumarate is a widely used ferrous iron salt that requires the presence of an external reducing agent like ascorbic acid for optimal absorption. This guide demonstrates that while both are effective sources of iron, the presence of ascorbate is the key determinant for high-level uptake in Caco-2 cells.

Data Presentation: Iron Uptake in Caco-2 Cells

The following table summarizes quantitative data from various studies on iron uptake in Caco-2 cells, measured by ferritin formation. Ferritin, an intracellular iron storage protein, is a reliable marker for iron uptake; its synthesis is upregulated in response to increased intracellular iron levels.[1][2] The data for ferrous fumarate is represented by studies using ferrous sulfate (B86663) (FeSO₄), another common ferrous salt with similar absorption characteristics, both with and without the addition of ascorbic acid (AA).

Iron CompoundMolar Ratio (Fe:AA)Iron ConcentrationIncubation TimeFerritin Formation (ng/mg protein)Fold Increase with Ascorbic AcidReference
Control (No Iron) --24h~5 - 20-[3][4]
Ferrous Sulfate -0.1 mM24h~50-[3]
Ferrous Sulfate + AA 1:100.1 mM24h~1503.0x[3]
Ferrous Sulfate + AA 1:5Not SpecifiedNot Specified-5.4x[5]
Ferrous Fumarate + AA 1:20Not SpecifiedNot SpecifiedData suggests significant enhancement-[6]

Note: Direct comparative quantitative data for this compound was not available in the reviewed literature. However, its performance is expected to be comparable to or exceed that of ferrous fumarate/sulfate administered with an optimal ratio of ascorbic acid.

Experimental Protocols

The following methodologies are representative of the protocols used in the cited studies for assessing iron bioavailability in Caco-2 cells.

Caco-2 Cell Culture and Differentiation
  • Cell Line: Human colon adenocarcinoma cell line, Caco-2 (ATCC® HTB-37™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂ and 95% air. The medium is changed every 2-3 days.

  • Seeding and Differentiation: For uptake experiments, cells are seeded onto permeable Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size) at a density of approximately 5 x 10⁴ cells/cm². The cells are grown for 14-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells. Differentiation is monitored by measuring the transepithelial electrical resistance (TEER).[7]

In-Vitro Digestion and Iron Uptake Assay

This two-phase process simulates gastric and intestinal digestion before exposing the Caco-2 cell monolayer to the iron compounds.[1][8][9]

  • Gastric Digestion (Optional but recommended for food matrices): The iron compound is dissolved in a saline solution (e.g., 140 mM NaCl, 5 mM KCl) and the pH is adjusted to 2.0. Pepsin is added (e.g., 1 mg/mL), and the mixture is incubated at 37°C for 1 hour in a shaking water bath.

  • Intestinal Digestion & Uptake:

    • The Caco-2 cell monolayers are washed with a buffered salt solution (e.g., Hank's Balanced Salt Solution).

    • The "digestate" containing the iron source (ferrous fumarate, this compound, or ferrous sulfate +/- ascorbic acid) is added to the apical (upper) chamber of the Transwell® insert. The pH is adjusted to a range of 5.5 to 7.0 to simulate the small intestine environment. For experiments without a full digestion simulation, the iron compounds are dissolved in the uptake medium at the desired pH.[5]

    • The cells are incubated for a specified period, typically ranging from 1 to 24 hours, at 37°C.[3][5]

    • Following incubation, the apical solution is removed, and the cell monolayer is washed multiple times with a cold buffer to stop the uptake process and remove surface-bound iron. A wash solution containing a chelator like bathophenanthroline (B157979) disulfonic acid (BPDS) may be used to ensure removal of extracellular iron.[10]

Measurement of Iron Uptake (Ferritin Assay)
  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., CelLytic™ M) to release intracellular proteins.

  • Protein Quantification: The total protein content of the cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • Ferritin ELISA: The ferritin concentration in the cell lysate is quantified using a commercial human ferritin enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Normalization: The ferritin concentration is normalized to the total cell protein content and expressed as ng of ferritin per mg of total cell protein (ng/mg protein).[1][11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key cellular pathways involved in iron absorption.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Inserts Caco2_Culture->Seeding Differentiation Differentiation (14-21 days) Seeding->Differentiation Incubation Incubate with Caco-2 Monolayer (Apical Chamber, 1-24h, 37°C) Differentiation->Incubation Iron_Prep Prepare Iron Solutions (e.g., this compound, Ferrous Fumarate + AA) Iron_Prep->Incubation Washing Wash to Remove Extracellular Iron Incubation->Washing Lysis Cell Lysis Washing->Lysis Protein_Assay Protein Quantification Lysis->Protein_Assay Ferritin_ELISA Ferritin ELISA Lysis->Ferritin_ELISA Normalization Normalize Ferritin to Protein (ng/mg protein) Protein_Assay->Normalization Ferritin_ELISA->Normalization

Experimental workflow for Caco-2 iron uptake studies.

Iron_Uptake_Pathway cluster_lumen Intestinal Lumen (Apical Side) cluster_enterocyte Enterocyte (Caco-2 Cell) Fe3 Ferric Iron (Fe³⁺) (e.g., from Ferrous Fumarate oxidation) Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Reduction Fe2_Fumarate Ferrous Fumarate (Fe²⁺) DMT1 DMT1 Transporter Fe2_Fumarate->DMT1 Transport Fe2_Ascorbate This compound (Fe²⁺) Fe2_Ascorbate->DMT1 Transport Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Fe3 Reduction Dcytb->DMT1 Fe2_pool Intracellular Fe²⁺ Pool DMT1->Fe2_pool Ferritin Ferritin Synthesis (Iron Storage) Fe2_pool->Ferritin Upregulates

Cellular pathway of ferrous iron uptake in Caco-2 cells.

Conclusion

Based on the Caco-2 cell model, both ferrous fumarate and this compound are effective sources for intestinal iron uptake. The critical factor for high bioavailability is the presence of ascorbic acid, which maintains iron in its reduced, soluble, and absorbable ferrous (Fe²⁺) state. This compound, being a stable chelate of ferrous iron and ascorbate, offers an intrinsic advantage by providing both components in a single molecule. Studies consistently show that the addition of ascorbic acid to ferrous salts like sulfate or fumarate increases iron uptake by several fold.[3][5] Therefore, it can be concluded that this compound demonstrates superior or at least equivalent iron uptake compared to ferrous fumarate when the latter is not supplemented with an adequate amount of ascorbic acid. These findings underscore the importance of formulation in the development of effective oral iron supplements.

References

A Comparative Guide to the Analysis of Ferrous Ascorbate: Cross-Validation of HPLC and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Ferrous ascorbate (B8700270), a supplement used to treat iron deficiency anemia, requires precise analytical methods for its quantification in bulk and pharmaceutical dosage forms. This guide provides a comprehensive cross-validation of two commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. We will delve into a comparative analysis of their performance based on experimental data, present detailed methodologies, and illustrate the cross-validation workflow.

Performance Comparison: HPLC vs. Spectroscopic Methods

The choice between HPLC and spectroscopic methods for the analysis of ferrous ascorbate often depends on the specific requirements of the assay, such as the need for simultaneous analysis of other components, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. The following tables summarize the key performance parameters for both methods based on published data.

Table 1: Performance Characteristics of HPLC Methods for this compound Analysis
ParameterReported PerformanceCitation
Linearity Range 10-50 µg/mL[1]
4.0-60.0 µg/mL (for ascorbic acid)[2][3][4]
Correlation Coefficient (r²) 0.999[1][2][3][4]
Accuracy (% Recovery) 100-102%[2][3][4]
98-102%[2]
Precision (% RSD) 0.8%[2][3][4]
Limit of Detection (LOD) 0.159 µg/ml[2]
Limit of Quantification (LOQ) 0.263 µg/ml[2]
Table 2: Performance Characteristics of Spectroscopic (UV-Vis) Methods for this compound Analysis
ParameterReported PerformanceCitation
Linearity Range 10-80 µg/mL[2][5][6]
0.625-3.75 µg/mL (for total iron)[2][3][4]
Correlation Coefficient (r²) 0.999[2][3][4]
Accuracy (% Recovery) 98-102%[2]
Precision (% RSD) 0.49% (for total iron)[2][4]
Limit of Detection (LOD) 2.73 µg/ml (for folic acid, indicative)[2]
200 nM (for iron via ascorbate oxidation)[7]
Limit of Quantification (LOQ) 8.27 µg/ml (for folic acid, indicative)[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both HPLC and spectroscopic analysis of this compound, synthesized from various validated methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous estimation of this compound and folic acid in combined dosage forms.

1. Chromatographic Conditions:

  • Column: Gemini-NX-C18 (250×4.60 mm, 5µm)[1]

  • Mobile Phase: Phosphate (B84403) buffer (pH 7) and methanol (B129727) in a ratio of 98:2 (v/v) for this compound.[1][8]

  • Flow Rate: 1.0 ml/min[1]

  • Detection Wavelength: 264 nm for this compound.[1][8]

  • Injection Volume: 20 µL

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in 100.0 mL of phosphate buffer (pH 7) to get a concentration of 100 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the concentration range of 10–50 μg/mL with the mobile phase.[1]

3. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

  • Add 100 mL of phosphate buffer (pH 7) and sonicate for 30 minutes to ensure complete dissolution.[1]

  • Filter the solution.

  • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the linearity range.[1]

4. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Spectroscopic (UV-Vis) Method

This method, often utilizing a colorimetric reaction for the iron component, is a simpler and more accessible technique.

1. Method for Total Iron (as Ferrous Ion):

  • Complexing Agent: 1,10-phenanthroline[2][3][4]

  • Wavelength of Maximum Absorbance (λmax): 510 nm[2][3][4]

  • Diluent: 0.5 M Sulfuric acid and 1.2 M Sodium acetate.[3]

2. Preparation of Standard Solutions:

  • Standard Stock Solution: Prepare a standard solution of ferrous iron.

  • Working Standard Solutions: Prepare a series of dilutions in the concentration range of 0.625-3.75 μg/mL.[2][3][4]

3. Sample Preparation:

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of elemental iron and transfer it to a 100 ml volumetric flask.[9]

  • Add about 10 ml of dilute sulfuric acid and heat in a water bath until dissolved.[9]

  • Cool and make up the volume to 100 ml with water.[9]

  • Filter the solution and dilute an aliquot to fall within the calibration range.[9]

4. Color Development and Measurement:

  • To an aliquot of the standard or sample solution, add the complexing agent (1,10-phenanthroline) and a reducing agent like hydroquinone (B1673460) to ensure all iron is in the ferrous state.[9]

  • Allow the color to develop for a specified time (e.g., 1 hour).[9]

  • Measure the absorbance at 510 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of iron in the sample.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose and to compare the performance of two different methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC and spectroscopic methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Comparative Analysis Sample This compound Bulk Drug / Formulation HomogenizedSample Homogenized Sample Pool Sample->HomogenizedSample HPLC_Method HPLC Analysis HomogenizedSample->HPLC_Method Spectro_Method Spectroscopic Analysis HomogenizedSample->Spectro_Method Linearity Linearity & Range HPLC_Method->Linearity Accuracy Accuracy (% Recovery) HPLC_Method->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Method->Precision Specificity Specificity / Selectivity HPLC_Method->Specificity LOD_LOQ LOD & LOQ HPLC_Method->LOD_LOQ Spectro_Method->Linearity Spectro_Method->Accuracy Spectro_Method->Precision Spectro_Method->Specificity Spectro_Method->LOD_LOQ Statistical_Analysis Statistical Comparison (e.g., t-test, F-test) Linearity->Statistical_Analysis Accuracy->Statistical_Analysis Precision->Statistical_Analysis Specificity->Statistical_Analysis LOD_LOQ->Statistical_Analysis Method_Selection Method Selection & Justification Statistical_Analysis->Method_Selection

Caption: Cross-validation workflow for HPLC and spectroscopic methods.

References

Comparative study of gastrointestinal tolerability of different oral iron salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. However, its clinical efficacy is often hampered by poor gastrointestinal (GI) tolerability, leading to decreased patient compliance. This guide provides a comparative analysis of the GI side effects associated with various oral iron salts, supported by experimental data, to aid in the research and development of better-tolerated iron formulations.

Executive Summary

Traditional ferrous iron salts, such as ferrous sulfate (B86663), ferrous fumarate, and ferrous gluconate, are widely prescribed due to their low cost and high bioavailability.[1] Nevertheless, they are frequently associated with a high incidence of GI side effects, including nausea, constipation, diarrhea, and abdominal pain.[2][3] Newer formulations, such as sucrosomial iron, ferric citrate, and iron bisglycinate chelate, have been developed to improve tolerability by altering the mechanism of iron delivery and absorption in the gut.[4][5] Clinical data suggest these newer agents offer a more favorable GI tolerability profile, albeit often at a higher cost.[1][3]

Data on Gastrointestinal Side Effects

The following table summarizes the incidence of gastrointestinal adverse events (AEs) associated with different oral iron salts based on data from systematic reviews and clinical trials.

Iron Salt FormulationOverall GI AEs (%)Nausea (%)Constipation (%)Diarrhea (%)Abdominal Pain (%)Key Studies / Remarks
Traditional Ferrous Salts
Ferrous Fumarate43.4 - 47.0[3][6]----Highest incidence of GI AEs among traditional salts.[3][6]
Ferrous Sulfate30.2 - 32.3[3][6]11[2]12[2]8[2]-The most commonly prescribed iron salt, serving as a frequent comparator in clinical trials.[7] Significantly increases GI side effects compared to placebo.[8][9]
Ferrous Gluconate29.9 - 30.9[3][6]----Generally considered to have a similar tolerability profile to ferrous sulfate.[10][11]
Newer Iron Formulations
Ferrous Bisglycinate ChelateLower than ferrous sulfate[12]Significantly lower than ferrous fumarate[13]Significantly lower than ferrous fumarate[13]No significant difference from ferrous fumarate[13]Significantly lower than ferrous fumarate[13]Generally better tolerated due to its chelated structure, which reduces free iron in the gut.[12][14]
Sucrosomial® Iron (Ferric Pyrophosphate)~5% (mild, transient)[15]Lower severity than ferrous sulfate[16]Lower severity than ferrous sulfate[16]-Lower severity than ferrous sulfate[16]Encapsulation technology protects the intestinal mucosa from direct contact with iron.
Ferric CitrateNo significant difference from ferrous sulfate in overall AEs[5]20[5]30[5]30[5]-While overall AE rates were similar in one study, the side effect profile differed.[5]
Ferrous Glycine Sulfate18.5[6]----A chelated form of ferrous iron.
Iron Protein Succinylate7.0[3]----A ferric iron complex.
Ferrous Sulfate with Mucoproteose3.7[6]----A controlled-release formulation showing the lowest incidence of AEs in a large systematic review.[6]

Mechanism of Gastrointestinal Side Effects

The primary mechanism underlying the GI side effects of oral iron salts is the presence of unabsorbed free iron in the intestinal lumen. This free iron catalyzes the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress. This, in turn, can cause inflammation and damage to intestinal epithelial cells, resulting in the common GI symptoms of nausea, abdominal pain, and diarrhea. Unabsorbed iron can also alter the gut microbiota, which may contribute to side effects like constipation and bloating.

A Oral Iron Salt Ingestion B High Concentration of Unabsorbed Free Iron in Gut Lumen A->B C Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻ B->C G Alteration of Gut Microbiota B->G D Increased Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Lipid Peroxidation & Damage to Intestinal Epithelial Cells E->F H Inflammation and Mucosal Injury F->H I Gastrointestinal Side Effects (Nausea, Pain, Diarrhea, Constipation) G->I H->I

Figure 1: Pathophysiological pathway of oral iron-induced gastrointestinal side effects.

Experimental Protocols for Assessing GI Tolerability

A standardized methodology is crucial for the comparative evaluation of GI tolerability. The following protocol outlines a typical approach used in randomized controlled trials (RCTs).

1. Study Design: A double-blind, randomized, placebo-controlled or active-comparator-controlled, parallel-group or crossover design is most common.[10][17]

  • Participants: A well-defined patient population with iron deficiency or iron deficiency anemia. Key exclusion criteria often include active gastrointestinal diseases, use of medications affecting GI motility or secretion, and intolerance to the comparator iron salt.

  • Intervention: Administration of the test iron salt at a specified daily dose of elemental iron. The comparator can be a placebo or a standard iron salt, typically ferrous sulfate.[8]

  • Duration: Treatment periods typically range from 14 days to 12 weeks.[5][17]

2. Data Collection and Assessment:

  • Gastrointestinal Symptom Questionnaire (GSQ): A validated questionnaire is administered at baseline and at regular intervals throughout the study. The GSQ is designed to capture the incidence, frequency, and severity of common GI symptoms such as:

    • Nausea

    • Vomiting

    • Heartburn

    • Abdominal bloating/cramping

    • Epigastric pain

    • Constipation

    • Diarrhea

    • Black stools

  • Severity Scoring: Symptoms are often rated on a Likert scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

  • Adverse Event (AE) Reporting: All adverse events are recorded, and their relationship to the study drug is assessed by the investigator.

  • Compliance Monitoring: Pill counts or electronic monitoring are used to assess patient adherence to the treatment regimen.

3. Statistical Analysis: The primary endpoint is typically the incidence of one or more GI side effects. Secondary endpoints may include the incidence of specific side effects, mean severity scores, and the rate of treatment discontinuation due to adverse events. Appropriate statistical tests (e.g., Chi-square test, Fisher's exact test, t-test, or non-parametric equivalents) are used to compare the tolerability profiles of the different iron formulations.

cluster_screening Screening & Randomization cluster_intervention Intervention Phase cluster_followup Follow-up & Data Collection cluster_analysis Analysis A Patient Recruitment (Iron Deficient Population) B Informed Consent & Baseline Assessment (GI Symptom Questionnaire) A->B C Randomization B->C D1 Group A: Test Iron Salt C->D1 D2 Group B: Comparator (e.g., Ferrous Sulfate) C->D2 E Daily Dosing (e.g., 12 weeks) D1->E D2->E F Regular Follow-up Visits (e.g., Weeks 4, 8, 12) E->F G Administer GI Symptom Questionnaire & Record AEs F->G H Data Analysis: - Incidence of GI Side Effects - Severity Scores - Discontinuation Rates G->H

Figure 2: A generalized experimental workflow for clinical trials assessing GI tolerability.

Conclusion

The gastrointestinal tolerability of oral iron salts is a critical factor influencing patient compliance and therapeutic success. While traditional ferrous salts are effective and inexpensive, they are associated with a high incidence of GI side effects. Newer formulations, which employ novel delivery systems and different iron complexes, have demonstrated improved tolerability profiles in clinical studies. For drug development professionals, focusing on formulations that minimize the release of free iron in the upper GI tract is a promising strategy for developing next-generation oral iron therapies with enhanced patient acceptance and adherence. Rigorous, well-designed clinical trials with standardized protocols for assessing GI tolerability are essential for validating the benefits of these new agents.

References

Evaluating the synergistic effect of ascorbic acid with iron supplementation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the bioavailability of iron is a critical challenge. Iron deficiency remains a global health issue, and the efficacy of oral iron supplementation is often hampered by poor absorption. This guide provides a comparative analysis of the synergistic effect of ascorbic acid (vitamin C) with various iron supplements in an in vitro setting, supported by experimental data and detailed protocols.

Ascorbic acid has long been recognized as a potent enhancer of non-heme iron absorption.[1][2] Its primary mechanism lies in its ability to reduce ferric iron (Fe³⁺) to the more soluble and readily absorbable ferrous iron (Fe²⁺).[3] In vitro models, particularly the well-established Caco-2 cell line derived from human colon adenocarcinoma, have proven invaluable for rapidly and cost-effectively screening the bioavailability of iron from different formulations.[4][5][6][7][8] These cells, when cultured, differentiate to form a monolayer that mimics the absorptive epithelium of the small intestine.[4] A key indicator of iron uptake in this model is the intracellular formation of ferritin, an iron-storage protein, which can be quantified to assess iron bioavailability.[7][9]

Comparative Efficacy of Iron Supplements with Ascorbic Acid

The addition of ascorbic acid consistently demonstrates a significant enhancement of iron uptake across various iron compounds in the Caco-2 cell model. The following tables summarize quantitative data from key studies, showcasing the increase in ferritin formation—and thus, iron bioavailability—in the presence of ascorbic acid.

Iron CompoundMolar Ratio (Iron:Ascorbic Acid)Ferritin Formation (ng/mg protein) without Ascorbic AcidFerritin Formation (ng/mg protein) with Ascorbic AcidFold IncreaseReference
Ferrous Sulfate (FeSO₄)1:5~5~275.4[10]
Ferric Chloride (FeCl₃)1:5~5~25.55.1[10]
Sodium Iron EDTA (NaFeEDTA)1:5~5~142.8[10]

Table 1: Effect of Ascorbic Acid on Iron Uptake from Different Iron Salts in Caco-2 Cells. Data is approximated from graphical representations in the cited study.

Iron Compound in MilkMolar Ratio (Iron:Ascorbic Acid)Relative Bioavailability to FeSO₄ without Ascorbic Acid (%)Relative Bioavailability to FeSO₄ with Ascorbic Acid (%)Reference
Iron-Casein Complex (ICC) 11:2Not Reported114[11][12]
Iron-Casein Complex (ICC) 21:2Not Reported104[11][12]
Ferric Pyrophosphate (FePP)1:2Not Reported36[11][12]

Table 2: Relative in vitro Bioavailability of Different Iron Fortificants in Milk with the Addition of Ascorbic Acid. Bioavailability is relative to Ferrous Sulfate (FeSO₄) with ascorbic acid.

Experimental Protocols

The in vitro digestion/Caco-2 cell model is a standardized method to assess iron bioavailability.[4][7] The following is a generalized protocol based on methodologies cited in the literature.

I. In Vitro Digestion (Simulated Gastric and Intestinal Digestion)
  • Sample Preparation: The iron source (e.g., ferrous sulfate, food sample) is homogenized.

  • Gastric Digestion:

    • The sample is mixed with a pepsin solution in an acidic buffer (pH ~2.0) to simulate stomach conditions.

    • The mixture is incubated at 37°C for a specified period (e.g., 1-2 hours) with gentle agitation.[5][6]

  • Intestinal Digestion:

    • The pH of the gastric digest is raised to a neutral pH (~7.0) using a buffer such as sodium bicarbonate or PIPES buffer.[4]

    • A pancreatin-bile extract solution is added to simulate small intestine conditions.

    • The mixture is incubated at 37°C for a further period (e.g., 2 hours) with agitation.

  • Preparation for Cell Culture: The digest is then centrifuged and the supernatant is collected for application to the Caco-2 cell monolayer.

II. Caco-2 Cell Culture and Iron Uptake Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable supports in multi-well plates and cultured for approximately 14-21 days to allow for differentiation into a monolayer with characteristics of intestinal enterocytes.[13]

  • Iron Exposure: The culture medium is removed from the apical side of the Caco-2 cell monolayer and replaced with the supernatant from the in vitro digestion.

  • Incubation: The cells are incubated with the digest supernatant for a defined period (e.g., 2-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Lysis: After incubation, the digest is removed, and the cells are washed with a buffered saline solution. The cells are then lysed to release intracellular components, including ferritin.

  • Ferritin Quantification: The ferritin concentration in the cell lysate is determined using an enzyme-linked immunosorbent assay (ELISA).[7][14]

  • Protein Quantification: The total protein content of the cell lysate is measured using a standard protein assay (e.g., bicinchoninic acid assay).

  • Data Normalization: Ferritin concentration is normalized to the total protein content (ng ferritin/mg protein) to account for variations in cell number.

Visualizing the Mechanisms and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fe3+ Fe3+ Fe2+ Fe2+ Fe3+->Fe2+ Reduction DMT1 DMT1 Fe2+->DMT1 Transport Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->Fe3+ Ferritin Ferritin DMT1->Ferritin Storage

Caption: Simplified pathway of non-heme iron absorption enhanced by ascorbic acid.

ExperimentalWorkflow cluster_digestion In Vitro Digestion cluster_cell_culture Caco-2 Cell Assay A Sample Preparation (Iron Source +/- Ascorbic Acid) B Gastric Digestion (Pepsin, pH 2.0, 37°C) A->B C Intestinal Digestion (Pancreatin-Bile, pH 7.0, 37°C) B->C D Centrifugation & Supernatant Collection C->D F Application of Digest Supernatant D->F E Differentiated Caco-2 Cell Monolayer E->F G Incubation (37°C) F->G H Cell Lysis G->H I Ferritin & Protein Quantification H->I

Caption: Experimental workflow for the in vitro digestion/Caco-2 cell model.

References

A Comparative Guide to Ferrous Ascorbate and Lactoferrin for Enhancing Cellular Iron Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ferrous ascorbate (B8700270) and lactoferrin, two prominent compounds utilized to improve cellular iron levels. We will delve into their mechanisms of action, present supporting experimental data from clinical and in vitro studies, and provide detailed experimental protocols for assessing their efficacy.

Introduction

Iron is an essential mineral for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency remains a widespread nutritional disorder, necessitating effective iron supplementation strategies. Ferrous ascorbate, a synthetic chelate of iron and ascorbic acid, is a commonly prescribed oral iron supplement known for its enhanced absorption compared to ferrous salts alone. Lactoferrin, a naturally occurring iron-binding glycoprotein (B1211001) found in milk and other bodily secretions, is gaining attention as a novel therapeutic agent for iron deficiency due to its multifaceted roles in iron homeostasis and inflammation. This guide aims to provide a comprehensive comparison of these two compounds to aid researchers and drug development professionals in their evaluation.

Mechanisms of Action

The pathways through which this compound and lactoferrin improve cellular iron status are distinct, reflecting their different chemical natures.

This compound: Direct Iron Delivery

This compound leverages the reducing properties of ascorbic acid to enhance iron absorption. In the gastrointestinal tract, ascorbic acid maintains iron in its ferrous (Fe²⁺) state, which is the form readily absorbed by intestinal enterocytes.[1] The primary transporter responsible for the uptake of ferrous iron is the Divalent Metal Transporter 1 (DMT1) located on the apical membrane of these cells.[1][2] Once inside the enterocyte, iron can be stored as ferritin or transported into the bloodstream via the basolateral transporter ferroportin.[2]

The key advantages of this compound include:

  • Enhanced Bioavailability : Ascorbic acid prevents the oxidation of ferrous iron to the less soluble ferric (Fe³⁺) form and chelates it, maintaining its solubility in the alkaline environment of the duodenum.[2][3]

  • Inhibition of Dietary Inhibitors : Ascorbic acid can counteract the inhibitory effects of dietary components like phytates and polyphenols on iron absorption.[3]

Below is a diagram illustrating the absorption pathway of this compound.

Ferrous_Ascorbate_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound Fe2+ Ferrous Iron (Fe²⁺) This compound->Fe2+ Dissociation Fe3+ Ferric Iron (Fe³⁺) Fe3+->Fe2+ Reduction by Ascorbic Acid DMT1 DMT1 Fe2+->DMT1 Transport LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Ferroportin Ferroportin LIP->Ferroportin Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Export & Oxidation

This compound Absorption Pathway
Lactoferrin: Receptor-Mediated Uptake and Anti-inflammatory Action

Lactoferrin's mechanism is more complex, involving both direct iron delivery and modulation of systemic iron homeostasis. Lactoferrin binds ferric iron (Fe³⁺) with high affinity.[4] In the intestine, it is believed to be absorbed via receptor-mediated endocytosis through specific lactoferrin receptors on the surface of enterocytes.[5][6] Once internalized, iron is released from lactoferrin within the endosome, a process facilitated by the acidic environment.[7]

Beyond direct absorption, lactoferrin has a significant impact on iron metabolism through its anti-inflammatory properties. Chronic inflammation can lead to "anemia of inflammation" by increasing the production of the inflammatory cytokine interleukin-6 (IL-6).[8] IL-6, in turn, stimulates the liver to produce hepcidin (B1576463), a key iron-regulatory hormone.[9] Hepcidin then binds to and induces the degradation of ferroportin, trapping iron within cells and reducing its availability in the bloodstream.[8][9] Lactoferrin has been shown to downregulate IL-6 production, thereby reducing hepcidin levels and increasing ferroportin expression, which facilitates iron export from cells into the circulation.[4][8][10]

The following diagram illustrates the dual mechanism of lactoferrin.

Lactoferrin_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_inflammation Systemic Regulation (Inflammation) cluster_blood Bloodstream Lactoferrin-Fe3+ Lactoferrin-Fe³⁺ LfR Lactoferrin Receptor Lactoferrin-Fe3+->LfR Binding Endosome Endosome LfR->Endosome Endocytosis LIP Labile Iron Pool (Fe²⁺) Endosome->LIP Iron Release & Reduction Ferroportin Ferroportin LIP->Ferroportin Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin Export & Oxidation Lactoferrin Lactoferrin (Systemic) IL-6 Interleukin-6 (IL-6) Lactoferrin->IL-6 Inhibits Hepcidin Hepcidin IL-6->Hepcidin Stimulates Hepcidin->Ferroportin Degrades

Lactoferrin's Dual Mechanism of Action

Comparative Efficacy: Clinical Data

Numerous clinical trials have compared the efficacy of lactoferrin with ferrous salts (often ferrous sulfate, which has a similar absorption mechanism to this compound) in treating iron deficiency anemia (IDA). A meta-analysis of several studies provides a robust overview of their comparative performance.[6][11]

ParameterLactoferrinFerrous Sulfate/AscorbateOutcomeCitation
Hemoglobin (Hb) Increase Higher increase observed in several studies.Effective, but often to a lesser extent than lactoferrin in direct comparisons.A meta-analysis showed a weighted mean difference of 11.80 g/L in favor of lactoferrin.[6][11]
Serum Ferritin (SF) Increase Significant increase, indicating improved iron stores.Increases serum ferritin.A meta-analysis indicated a weighted mean difference of 13.60 ng/mL in favor of lactoferrin.[6][11]
Serum Iron (SI) Increase Demonstrated a greater increase in serum iron levels.Increases serum iron.A meta-analysis showed a weighted mean difference of 41.44 µg/dL in favor of lactoferrin.[6][11]
Gastrointestinal Side Effects Significantly fewer side effects reported.Commonly associated with nausea, constipation, and abdominal pain.Lactoferrin is generally better tolerated, leading to higher patient compliance.[4][5][10]
Inflammatory Marker (IL-6) Significantly reduces IL-6 levels.No significant effect on IL-6.A meta-analysis showed a weighted mean difference of -45.59 pg/mL in favor of lactoferrin.[6][11]

Experimental Protocols

In Vitro Iron Uptake using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a well-established in vitro model for studying intestinal iron absorption.[12]

Objective: To compare the cellular iron uptake from this compound and lactoferrin.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size)

  • This compound solution

  • Bovine lactoferrin (iron-saturated)

  • Radio-labeled iron (⁵⁹Fe) complexed with ascorbate or lactoferrin

  • Lysis buffer

  • Gamma counter

  • Bradford protein assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a 5% CO₂ atmosphere.

    • Seed cells onto Transwell® inserts at a density of 5 x 10⁵ cells/cm².

    • Allow cells to differentiate for 18-21 days, with media changes every 2-3 days. The formation of a differentiated monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Iron Treatment:

    • Prepare treatment media containing ⁵⁹Fe-labeled this compound or ⁵⁹Fe-labeled lactoferrin at desired concentrations (e.g., 10 µM) in serum-free DMEM.

    • Wash the apical side of the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).

    • Add the treatment media to the apical chamber and serum-free DMEM to the basolateral chamber.

    • Incubate for 2 hours at 37°C.

  • Measurement of Iron Uptake:

    • After incubation, remove the treatment media and wash the monolayers three times with ice-cold PBS.

    • Lyse the cells by adding lysis buffer to the apical chamber and incubating for 30 minutes.

    • Collect the cell lysates and measure the radioactivity using a gamma counter to determine the amount of ⁵⁹Fe taken up by the cells.

    • Determine the protein concentration of the cell lysates using the Bradford assay.

    • Express iron uptake as pmol of Fe per mg of cell protein.

The following diagram outlines the experimental workflow.

Caco2_Workflow cluster_prep Cell Preparation cluster_treatment Iron Treatment cluster_analysis Data Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 18-21 days Seed->Differentiate Prepare Prepare ⁵⁹Fe-labeled This compound & Lactoferrin Differentiate->Prepare Wash Wash cell monolayers Prepare->Wash Treat Add treatment media to apical side Wash->Treat Incubate Incubate for 2 hours at 37°C Treat->Incubate Wash_post Wash cells post-incubation Incubate->Wash_post Lyse Lyse cells Wash_post->Lyse Measure_Fe Measure ⁵⁹Fe with gamma counter Lyse->Measure_Fe Measure_Protein Measure protein with Bradford assay Lyse->Measure_Protein Calculate Calculate iron uptake (pmol Fe/mg protein) Measure_Fe->Calculate Measure_Protein->Calculate

In Vitro Iron Uptake Experimental Workflow

Conclusion

Both this compound and lactoferrin are effective in improving cellular iron status, but they operate through different mechanisms, offering distinct advantages.

  • This compound provides a direct and efficient means of delivering absorbable iron to intestinal cells. Its efficacy is well-established, and it remains a cornerstone of oral iron supplementation.

  • Lactoferrin presents a more holistic approach. It not only facilitates iron absorption but also modulates the systemic inflammatory response that can otherwise hinder iron availability. This dual action makes it particularly promising for conditions where inflammation contributes to anemia.[4][8] Furthermore, its superior tolerability profile may lead to better patient adherence.[5][10]

The choice between this compound and lactoferrin may depend on the underlying cause of iron deficiency, the presence of inflammation, and patient tolerance. For researchers and drug development professionals, understanding these distinct mechanisms and comparative efficacy profiles is crucial for designing novel therapeutic strategies and selecting the most appropriate intervention for specific patient populations. Further research into the precise molecular interactions of lactoferrin with its receptors and its downstream signaling effects will continue to elucidate its full therapeutic potential.

References

The Reproducibility of Ferrous Ascorbate in Enhancing Chon­dro­gen­ic Dif­fer­en­ti­a­tion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful differentiation of stem cells into chondrocytes is a cornerstone of cartilage regeneration strategies. Various supplements have been explored to enhance the efficiency and quality of this process. Among these, the combination of iron, in the form of ferrous ions, and ascorbic acid (vitamin C) has emerged as a promising and reproducible method for promoting robust chondrogenesis. This guide provides a comprehensive comparison of ferrous ascorbate (B8700270) with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in making informed decisions for their specific applications.

Enhancing Chondrogenic Differentiation: Ferrous Ascorbate and Alternatives

The combination of ferrous iron and ascorbate has been shown to significantly improve chondrogenic differentiation of various stem cell types, including mesenchymal stromal cells (MSCs) and human pluripotent stem cells (hPSCs).[1][2] This enhancement is attributed to the roles of both components in critical cellular processes for cartilage formation. Ascorbic acid is a known cofactor for enzymes involved in collagen synthesis, a major component of the cartilage extracellular matrix.[1] Iron is essential for cell replication and DNA synthesis, and its controlled supplementation can support chondrogenesis.[1]

Studies have demonstrated that pretreatment of MSCs with ascorbic acid and an iron supplement leads to hyaline-like cartilage regeneration.[3][4] This combination has been shown to increase the expression of key chondrogenic markers such as collagen type II (COL2A1) and aggrecan (ACAN), while suppressing markers of hypertrophic cartilage, suggesting the formation of a more stable cartilage phenotype.[2]

Alternatives to this compound for enhancing chondrogenesis include various growth factors and other small molecules. Members of the Transforming Growth Factor-beta (TGF-β) superfamily, such as TGF-β3, and Bone Morphogenetic Proteins (BMPs) like BMP-2 and BMP-7, are potent inducers of chondrogenesis.[5] Other supplements like Lactoferrin have also been investigated for their pro-chondrogenic properties.[6]

Quantitative Comparison of Chondrogenic Enhancement

The following table summarizes quantitative data from studies evaluating the effects of this compound (or iron and ascorbate combination) and other supplements on chondrogenic differentiation.

Supplement/Method Cell Type Key Quantitative Outcomes Reference
Ascorbic Acid + Ferumoxytol (Iron) Bone Marrow-Derived MSCs (in vivo, minipig model)MOCART score: 73.8 ± 15.5 vs. 41.3 ± 2.5 (untreated) ICRS score: 8.6 ± 2.0 vs. 1.8 ± 2.9 (untreated) Pineda score: 2.9 ± 0.8 vs. 12.8 ± 1.9 (untreated) Collagen II amount: 28469 ± 21313 vs. 905 ± 1326 (untreated)[1][3][4]
Ascorbate hPSC-derived Mesenchymal Stromal CellsSignificant increase in COL2A1 and AGC1 mRNA expression Repression of COL10A1 mRNA expression[2]
Ascorbate ATDC5 cell lineShortened prechondrogenic proliferation from 21 to 7 days Significant increase in sox9, aggrecan, and collagen type II mRNA expression[7]
BMP-2 + BMP-7 + TGFβ-3 Bone Marrow-MSCsHighest expression levels of SOX9 and COL2A1 compared to other growth factor combinations[5]
Lactoferrin (10 µg/mL) Rabbit Auricular Chondrocytes30% increase in Sox9 positive cells[6]
Lactoferrin (100 µg/mL) Rabbit Auricular ChondrocytesDoubled type II collagen deposits[6]

Signaling Pathways in Chondrogenesis

The process of chondrogenic differentiation is governed by a complex network of signaling pathways. The diagram below illustrates the key pathways influenced by supplements like TGF-β and the role of factors like SOX9, a master regulator of chondrogenesis.

Chondrogenesis Signaling Pathway TGFB TGF-β/BMPs TGFBR TGF-β/BMP Receptors TGFB->TGFBR SMAD Smad 2/3/5/8 TGFBR->SMAD Phosphorylation SOX9 SOX9 SMAD->SOX9 Activation Chondrocyte Chondrocyte Differentiation SOX9->Chondrocyte COL2A1 COL2A1 Chondrocyte->COL2A1 ACAN ACAN Chondrocyte->ACAN

Caption: Key signaling pathway in chondrogenesis initiated by TGF-β/BMP ligands.

Experimental Workflows

Reproducibility in scientific experiments is critically dependent on detailed and consistent protocols. The following diagrams illustrate typical workflows for chondrogenic differentiation.

General Workflow for Mesenchymal Stem Cell Chondrogenesis

MSC Chondrogenesis Workflow Start Isolate MSCs from Bone Marrow/Adipose Tissue Expand Expand MSCs in Monolayer Culture Start->Expand Pellet Create High-Density Pellet Culture Expand->Pellet Induce Induce Differentiation with Chondrogenic Medium (with/without this compound) Pellet->Induce Analyze Analyze Chondrogenic Markers (e.g., GAG, Collagen II, Gene Expression) Induce->Analyze

Caption: A typical experimental workflow for inducing chondrogenesis in MSCs.

Detailed Experimental Protocols

Protocol 1: Chondrogenic Differentiation of Bone Marrow-Derived MSCs with this compound Enhancement

This protocol is adapted from established methods for MSC chondrogenesis.[8]

1. MSC Isolation and Expansion:

  • Isolate MSCs from bone marrow aspirates using density gradient centrifugation.

  • Culture the isolated cells in a complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

2. Pellet Culture Formation:

  • Harvest MSCs at passage 2-4.

  • Resuspend 2.5 x 10^5 cells in a 15 mL conical polypropylene (B1209903) tube containing 0.5 mL of chondrogenic induction medium.

  • Centrifuge at 500 x g for 5 minutes to form a cell pellet at the bottom of the tube.

  • Loosen the cap to allow for gas exchange.

3. Chondrogenic Induction:

  • Prepare the basal chondrogenic medium: High-glucose DMEM supplemented with 100 nM dexamethasone, 1% ITS+ Premix, 1 mM sodium pyruvate, and 40 µg/mL L-proline.

  • To create the complete chondrogenic medium, supplement the basal medium with 10 ng/mL TGF-β3.

  • For the experimental group, further supplement the complete chondrogenic medium with 50 µg/mL L-ascorbic acid 2-phosphate and 50 µM ferrous sulfate.

  • Culture the cell pellets at 37°C and 5% CO2 for 21-28 days.

  • Replace the medium every 2-3 days.

4. Analysis of Chondrogenesis:

  • Histology: Fix pellets in 10% formalin, embed in paraffin, and section. Stain with Safranin O for glycosaminoglycans (GAGs) and perform immunohistochemistry for collagen type II.

  • Biochemical Analysis: Digest pellets with papain to quantify GAG and DNA content.

  • Gene Expression Analysis: Isolate RNA from pellets and perform qRT-PCR for chondrogenic marker genes such as SOX9, ACAN, and COL2A1.

Protocol 2: Chondrogenic Differentiation of Human Induced Pluripotent Stem Cells (hiPSCs)

This protocol is a multi-step process that mimics embryonic cartilage development.[9]

1. hiPSC Culture and Mesodermal Differentiation:

  • Culture hiPSCs on a suitable matrix (e.g., vitronectin) in a maintenance medium.

  • Induce differentiation towards the mesodermal lineage in a stepwise manner over 12 days using defined growth factors and small molecules targeting specific developmental stages (anterior primitive streak, paraxial mesoderm, early somite, sclerotome, and finally chondroprogenitors).

2. 3D Pellet Culture and Chondrogenic Induction:

  • Dissociate the chondroprogenitor cells into a single-cell suspension.

  • Resuspend the cells at a concentration of 5 x 10^5 cells/mL in complete chondrogenic medium.

  • The complete chondrogenic medium consists of a basal medium supplemented with 10 ng/mL TGF-β3, 0.1% ascorbic acid, and 0.1% proline.

  • Transfer 1 mL of the cell suspension to a 15 mL conical tube and centrifuge to form a pellet.

3. Maintenance and Harvest:

  • Culture the pellets for 28 days, replacing the medium every 3-4 days.

  • Harvest pellets at desired time points (e.g., days 7, 14, 28) for analysis.

4. Chondrogenic Validation:

  • Perform histological analysis (e.g., Safranin O staining), immunohistochemistry for cartilage-specific proteins, and gene expression analysis for chondrogenic markers as described in Protocol 1.

Conclusion

References

A Comparative Analysis of Ferrous Ascorbate and Carbonyl Iron in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of two common iron supplements, ferrous ascorbate (B8700270) and carbonyl iron. The information presented is based on established in vitro models and aims to elucidate the differing mechanisms of cellular uptake, bioavailability, and potential for cytotoxicity.

Introduction to Iron Formulations

Iron supplementation is critical for addressing iron deficiency, the world's most common nutritional disorder. The choice of an iron salt for therapeutic use is determined by its bioavailability, tolerability, and cost-effectiveness.

Ferrous Ascorbate is a synthetic molecule combining ferrous iron (Fe²⁺) and ascorbic acid. Ascorbic acid is known to enhance iron absorption by maintaining iron in its reduced, more soluble ferrous state[1][2].

Carbonyl Iron is a highly pure, microparticulate form of elemental iron (Fe⁰). Its absorption is slower and depends on gastric acid for solubilization and conversion to an absorbable ionic form[3]. This slow dissolution rate is believed to contribute to its lower toxicity profile compared to iron salts[3].

Comparative Cellular Bioavailability and Uptake

The primary in vitro model for studying intestinal iron absorption is the Caco-2 cell line, which differentiates into a monolayer of cells with characteristics of intestinal enterocytes. Cellular iron uptake in these models is often quantified by measuring the formation of ferritin, the intracellular iron storage protein.

This compound, being a readily soluble source of Fe²⁺, is expected to be taken up efficiently by intestinal cells via the Divalent Metal Transporter 1 (DMT1)[4][5]. The presence of ascorbate further enhances this process by reducing any ferric iron (Fe³⁺) in the medium to the more readily transportable Fe²⁺ form[4][6].

Carbonyl iron's bioavailability in a cellular model is fundamentally limited by its poor solubility in typical cell culture media (pH ~7.4). In vivo, it relies on the acidic environment of the stomach to be converted to ferrous chloride, which is then absorbed. Without a simulated gastric digestion step, carbonyl iron particles would provide very little soluble iron for cellular uptake. Therefore, direct comparisons in standard cell culture require a pre-solubilization step to mimic physiological conditions.

Cellular Iron Uptake Pathway

The following diagram illustrates the primary pathway for non-heme iron absorption in an intestinal enterocyte model and the influential role of ascorbic acid.

G cluster_lumen Intestinal Lumen / Culture Medium cluster_cell Enterocyte (Caco-2 Cell) Fe3+ Ferric Iron (Fe³⁺) (e.g., from diet/media) Fe2+ Ferrous Iron (Fe²⁺) (e.g., from this compound) Fe3+->Fe2+ Reduction DMT1 DMT1 Transporter Fe2+->DMT1 Uptake Ascorbate Ascorbic Acid Ascorbate->Fe3+ Ferritin Ferritin (Iron Storage) DMT1->Ferritin Cellular Iron Pool

Figure 1: Cellular uptake pathway for non-heme iron.

Quantitative Data Summary

Direct comparative data for this compound and carbonyl iron in the same cellular study is scarce. The following table is synthesized from studies on ferrous sulfate (B86663) (FeSO₄), with and without ascorbic acid, which serves as a reliable proxy for this compound's behavior. Data for carbonyl iron is inferred based on its physicochemical properties.

ParameterFerrous Sulfate (Proxy for Ferrous form)Ferrous Sulfate + Ascorbic Acid (Proxy for this compound)Carbonyl Iron (Inferred)Reference
Relative Iron Uptake Baseline5.4-fold increase vs. FeSO₄ aloneVery Low (without pre-digestion)[4][6]
Solubility at Neutral pH Low (precipitates)High (Ascorbate maintains solubility)Very Low[3][7]
Primary Uptake Transporter DMT1DMT1DMT1 (after solubilization)[4][5]
Potential for Oxidative Stress ModerateHigh (Pro-oxidant effect via Fenton reaction)Low (due to slow release of free iron)[8][9]

Comparative Effects on Oxidative Stress and Cytotoxicity

The presence of free, redox-active iron within a cell can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and potential cytotoxicity[8][10].

This compound: While ascorbic acid is an antioxidant, in the presence of iron it can act as a pro-oxidant, reducing Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals[2][9]. This suggests that while this compound has high bioavailability, it may also carry a higher risk of inducing oxidative stress in cellular models, a factor that could be significant at high concentrations.

Carbonyl Iron: Due to its slow and gradual release of iron, carbonyl iron is expected to result in a smaller labile iron pool within the cell at any given time[3]. This characteristic likely translates to lower acute cytotoxicity and a reduced potential for inducing oxidative stress in cellular models compared to readily soluble iron salts.

Logical Comparison of Properties

The diagram below outlines the logical flow from the compounds' chemical nature to their expected cellular effects.

G FA This compound FASol High Solubility (Fe²⁺ readily available) FA->FASol CI Carbonyl Iron CISol Low Solubility (Requires acidic pH for Fe²⁺ release) CI->CISol FAUptake Rapid & High Cellular Uptake (via DMT1) FASol->FAUptake CIUptake Slow & Low Cellular Uptake (Rate-limited by dissolution) CISol->CIUptake FAOxi Higher Potential for Oxidative Stress FAUptake->FAOxi CIOxi Lower Potential for Oxidative Stress CIUptake->CIOxi

Figure 2: Physicochemical properties and expected cellular effects.

Experimental Protocols

To conduct a direct and meaningful comparison of this compound and carbonyl iron in a Caco-2 cell model, a two-stage in vitro digestion/absorption protocol is necessary.

Key Experiment: Comparative Iron Bioavailability in Caco-2 Cells

1. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto permeable Transwell inserts and grow for 21 days to allow for differentiation into a polarized monolayer.
  • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).

2. In Vitro Digestion (Crucial for Carbonyl Iron):

  • Gastric Phase: Suspend carbonyl iron in a simulated gastric fluid (e.g., 0.1 M HCl, pH 1.2) containing pepsin and incubate at 37°C for 1-2 hours with gentle agitation. This compound does not require this step but should be run as a control.
  • Intestinal Phase: Neutralize the gastric digest with a buffer to simulate intestinal conditions (e.g., phosphate (B84403) buffer, pH 5.8-6.5).

3. Caco-2 Cell Exposure:

  • Wash the apical side of the differentiated Caco-2 monolayers with serum-free medium.
  • Add the digested iron preparations (and the non-digested this compound control) to the apical chamber at equimolar concentrations of elemental iron.
  • Incubate for 2-24 hours at 37°C.

4. Measurement of Iron Uptake:

  • After incubation, thoroughly wash the cell monolayers to remove surface-bound iron.
  • Lyse the cells using a suitable lysis buffer.
  • Quantify total cellular protein content using a BCA or Bradford assay.
  • Measure ferritin concentration in the cell lysates using a commercially available ELISA kit.
  • Normalize ferritin values to total cell protein (ng ferritin / mg protein) to determine iron uptake.

5. Measurement of Cytotoxicity (Optional but Recommended):

  • Perform an MTT or LDH assay on cells treated with varying concentrations of each iron preparation to assess cell viability and determine cytotoxic thresholds.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture fa_prep Prepare Ferrous Ascorbate Solution expose Expose differentiated cells to iron preparations fa_prep->expose ci_prep Simulated Gastric Digestion of Carbonyl Iron (pH 1.2) ci_prep->expose wash Wash cells expose->wash lyse Lyse cells wash->lyse ferritin Measure Ferritin (ELISA) lyse->ferritin protein Measure Protein (BCA Assay) lyse->protein normalize Normalize Data (ng Ferritin / mg Protein) ferritin->normalize protein->normalize end End normalize->end

Figure 3: Proposed experimental workflow for comparison.

Conclusion

In cellular models, this compound is anticipated to demonstrate significantly higher and more rapid iron uptake compared to carbonyl iron, primarily due to its superior solubility and the presence of ascorbate as an absorption enhancer. However, this enhanced bioavailability may be coupled with a greater potential for inducing oxidative stress. Carbonyl iron's requirement for acidic solubilization makes it less bioavailable in standard cell culture but suggests a lower potential for acute cytotoxicity due to its slow, controlled release of iron. For meaningful in vitro comparison, a simulated gastric digestion step is essential for carbonyl iron. These findings provide a foundational framework for researchers designing studies to evaluate the cellular mechanisms and safety profiles of different iron formulations.

References

Formulation's Crucial Role in Ferrous Ascorbate Efficacy: A Comparative Analysis of Dissolution and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate relationship between a drug's formulation and its pharmacokinetic profile is paramount. This is particularly true for ferrous ascorbate (B8700270), an iron supplement where bioavailability is key to therapeutic success in treating iron deficiency anemia. The formulation of a ferrous ascorbate product directly influences its dissolution rate and subsequent absorption, ultimately impacting its effectiveness. This guide provides an objective comparison of different this compound formulations, supported by experimental data, to elucidate the critical impact of formulation on these key performance indicators.

The inherent advantage of this compound lies in the synergistic relationship between ferrous iron (Fe²⁺) and ascorbic acid. Ascorbic acid is a potent antioxidant that prevents the oxidation of the more readily absorbed ferrous iron to the less soluble ferric (Fe³⁺) form in the gastrointestinal tract.[1][2] This chemical stability is a cornerstone of its high bioavailability compared to other iron salts.[3] However, to fully leverage this, the formulation must ensure the timely and optimal release of the active components.

Comparative Dissolution Profiles: Immediate vs. Sustained-Release

The dissolution of a solid oral dosage form is a prerequisite for drug absorption. Different formulation strategies, such as immediate-release and sustained-release, can significantly alter the dissolution profile of this compound.

A study comparing a novel gastro-retentive floating (sustained-release) tablet of this compound with a conventional immediate-release (IR) tablet in rabbits demonstrated marked differences in their in-vitro drug release.[4][5][6] The sustained-release formulation was designed to prolong the gastric residence time, allowing for a gradual release of the drug in the upper gastrointestinal tract where iron absorption is maximal.[4][5][6]

Table 1: In-Vitro Dissolution of Sustained-Release this compound Floating Tablet [4][5][6]

Time (hours)Cumulative Drug Release (%)
130-35
565-70
1296

The immediate-release formulation, by contrast, is designed for rapid disintegration and drug release. While specific dissolution data for the immediate-release tablet was not provided in the comparative study, it is expected to release the majority of its this compound content in a much shorter timeframe.

Impact on Absorption Rates and Bioavailability

The differences observed in the dissolution profiles of various formulations have a direct and significant impact on the in-vivo absorption and overall bioavailability of this compound. The sustained-release floating tablet, by maintaining a longer presence at the site of absorption, demonstrated a substantial improvement in bioavailability.[4][5][6]

Table 2: Comparative Bioavailability of this compound Formulations in Rabbits [4][5][6]

Formulation TypeBioavailability (%)
Immediate-Release (IR)15-30
Sustained-Release (SR)>70

This enhanced bioavailability is further reflected in the pharmacokinetic parameters observed in the study. The sustained-release formulation resulted in a prolonged and more consistent plasma concentration of iron compared to the immediate-release formulation.

Table 3: Pharmacokinetic Parameters of this compound Formulations in Rabbits [5][7]

ParameterImmediate-Release (IR) FormulationSustained-Release (SR) Formulation
Cmax (µg/dL) 155.3 ± 4.21135.6 ± 3.54
Tmax (hr) 2.06.0
AUC (µg/dL*hr) 635.4 ± 10.211160.7 ± 12.51

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve (total drug exposure).

The lower Cmax and delayed Tmax of the sustained-release formulation indicate a more gradual absorption process, which can be beneficial in reducing the incidence of gastrointestinal side effects often associated with high local concentrations of iron. The significantly higher AUC for the sustained-release formulation confirms a greater overall absorption of iron.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

In-Vitro Dissolution Study[4][5][6]
  • Apparatus: USP Apparatus I (Basket type)

  • Dissolution Medium: 900 mL of 0.1 N HCl

  • Temperature: 37°C ± 0.5°C

  • Rotation Speed: 50 rpm

  • Sampling Intervals: Samples are withdrawn at predetermined time points (e.g., 1, 3, 6, and 12 hours) and analyzed for drug content.

For regulatory purposes, the United States Pharmacopeia (USP) provides standardized dissolution testing methods for iron supplements. For ferrous sulfate (B86663) tablets, a common comparator, the USP specifies the use of a paddle apparatus (Apparatus 2) at 50 rpm in 900 mL of 0.1 N hydrochloric acid, with a tolerance of not less than 75% of the labeled amount dissolved in 45 minutes.[4]

In-Vivo Bioavailability Study (Rabbit Model)[4][5][6]
  • Subjects: Healthy adult New Zealand female rabbits.

  • Study Design: A crossover or parallel-group study design is typically employed.

  • Dosing: Animals are administered a single oral dose of the immediate-release or sustained-release this compound formulation.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Analysis: Plasma concentrations of iron are determined using a validated analytical method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.

  • X-ray Studies: To confirm the gastro-retentive properties of the floating tablets, X-ray imaging can be performed after co-administration of a radio-opaque marker.[4][5][6]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams depict the experimental workflow for assessing this compound formulations and the physiological pathway of iron absorption.

experimental_workflow cluster_formulation Formulation Development cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Studies (Rabbit Model) cluster_data Data Comparison IR_Tablet Immediate-Release Tablet Dissolution_Test Dissolution Testing (USP Apparatus) IR_Tablet->Dissolution_Test SR_Tablet Sustained-Release (Floating) Tablet SR_Tablet->Dissolution_Test Dosing Oral Administration Dissolution_Test->Dosing Comparison Comparative Analysis of Dissolution & Bioavailability Dissolution_Test->Comparison Blood_Sampling Blood Sampling Dosing->Blood_Sampling XRay X-Ray Imaging Dosing->XRay PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Blood_Sampling->PK_Analysis PK_Analysis->Comparison

Experimental Workflow for this compound Formulation Assessment.

iron_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) (from diet/oxidation) Fe2 Ferrous Iron (Fe²⁺) (from this compound) Fe3->Fe2 Reduction by Ascorbic Acid DMT1 DMT1 Transporter Fe2->DMT1 Ascorbate Ascorbic Acid Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (Iron Export) DMT1->Ferroportin Transport Transferrin Transferrin (Iron Transport) Ferroportin->Transferrin

Simplified Pathway of Intestinal Iron Absorption.

References

Safety Operating Guide

Proper Disposal of Ferrous Ascorbate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of ferrous ascorbate (B8700270) is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of ferrous ascorbate waste, minimizing environmental impact and ensuring workplace safety. The following protocols are based on established safety data and best practices in laboratory waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area. Personal Protective Equipment (PPE) is mandatory and should include:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Avoid creating dust and direct contact with skin and eyes. In case of exposure, follow the first aid measures outlined in the SDS.[1][2]

Waste Identification and Segregation

Properly identifying and segregating this compound waste is the first step towards compliant disposal. This compound waste can be categorized as follows:

  • Unused or Expired Product: Pure this compound that is no longer needed.

  • Contaminated Materials: Items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with this compound.

  • Empty Containers: Vials or bottles that previously held this compound.

  • Spill Cleanup Debris: Materials used to clean up spills of this compound.

Each waste stream should be collected in a dedicated, clearly labeled, and sealed container. The container must be made of a material compatible with this compound. Label the container as "Hazardous Waste" or as directed by your institution's Environmental, Health, and Safety (EHS) department.

Step-by-Step Disposal Procedures

Disposal of this compound must be carried out in accordance with federal, state, and local regulations.[3] The following steps provide a general guideline:

  • Waste Collection:

    • Solid Waste: For small spills or residual amounts, use appropriate tools to collect the solid material and place it in a designated waste disposal container.[1][4] For larger spills, use a shovel to transfer the material into a suitable container.[1][4]

    • Contaminated Materials: Place all contaminated items, such as gloves and wipes, into a separate, clearly labeled hazardous waste container.

  • Container Management:

    • Keep waste containers tightly closed and store them in a well-ventilated area, away from heat and sources of ignition.[1][4]

    • Ensure all waste containers are properly labeled with the contents ("this compound Waste") and the date of accumulation.

  • Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[5] The U.S. Environmental Protection Agency (EPA) prohibits the sewer disposal of hazardous waste pharmaceuticals.[6]

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Empty containers should be managed according to your facility's procedures for hazardous waste containers, which may involve triple-rinsing before disposal or recycling.

Quantitative Data Summary

The following table summarizes key quantitative data and hazard information for this compound, compiled from Safety Data Sheets.

ParameterValueReference
Acute Oral Toxicity (LD50, Mouse) 900 - 1,000 mg/kg[4]
Ecotoxicity (LC50, Fish, 96 hours) 20 mg/L[4]
Chronic Toxicity (NOAEL, oral, rat, 90 days) 30 mg/kg/day[4]
HMIS Ratings Health: 2, Flammability: 0, Physical Hazard: 0[2]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:

  • Accurate Weighing: Only weigh out the amount of material needed for the experiment.

  • Small-Scale Experiments: Whenever possible, conduct experiments on a smaller scale to reduce the volume of waste.

  • Avoid Spills: Careful handling and an organized workspace can prevent accidental spills, which generate additional waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FerrousAscorbateDisposal cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Waste Streams cluster_3 Interim Storage cluster_4 Final Disposal cluster_5 Key Regulations & Guidelines start This compound Waste Generated identify Identify Waste Type start->identify unused Unused/Expired Product identify->unused Pure Chemical contaminated Contaminated Materials (Gloves, Wipes) identify->contaminated Labware spill Spill Cleanup Debris identify->spill Cleanup empty Empty Containers identify->empty Packaging segregate Segregate into Labeled, Compatible Containers storage Store in Designated Hazardous Waste Accumulation Area segregate->storage unused->segregate contaminated->segregate spill->segregate empty->segregate disposal Arrange for Pickup by Certified Hazardous Waste Contractor storage->disposal end Compliant Disposal disposal->end sds Consult SDS ehs Follow Institutional EHS Policy local_regs Adhere to Local, State, & Federal Regulations

References

Comprehensive Safety and Logistics for Handling Ferrous Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Ferrous Ascorbate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe management and build confidence in laboratory practices.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure to this compound. The required PPE varies based on the scale of the operation.

Routine Laboratory Handling:

For standard laboratory procedures involving small quantities of this compound, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves, such as nitrile or PVC, should be worn.[1]

  • Eye Protection: Safety glasses with side shields or splash goggles are necessary to protect against dust particles.[2]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection: If dust is generated, a dust respirator should be used.[1][2]

Large Spills or Operations with High Dust Generation:

In situations with a higher risk of exposure, such as cleaning up a large spill, more comprehensive PPE is required:

  • Full Suit: A disposable full-body suit should be worn to prevent skin contact.[2][3]

  • Gloves: Heavy-duty, chemical-resistant gloves are necessary.[2][3]

  • Eye Protection: Splash goggles are required to provide a complete seal around the eyes.[2][3]

  • Boots: Chemical-resistant boots should be worn.[2][3]

  • Respiratory Protection: A self-contained breathing apparatus (SCBA) or a respirator with a particulate filter is essential to prevent inhalation of high concentrations of dust.[2][3]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation and accumulation of dust.[1]

  • Use in a well-ventilated area, employing local exhaust ventilation if necessary to keep airborne levels below exposure limits.[2][3]

  • Keep away from heat and sources of ignition, as it can be combustible at high temperatures.[2][3]

  • Use non-sparking tools and equipment.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly closed to prevent degradation from moisture.[1]

  • Recommended storage temperature is between 15°C and 25°C.[1]

  • Protect from direct sunlight.[1]

  • Store away from incompatible materials such as strong oxidizers, acids, and alkalis.[1]

  • Avoid storage containers made of aluminum, copper, copper alloys, iron, and zinc, as this compound can be corrosive to these materials.[1]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueReference
Occupational Exposure Limits (for soluble iron salts as Fe)
NIOSH REL (10-hr TWA)1 mg/m³[5]
ACGIH TLV (8-hr TWA)1 mg/m³[5]
Acute Oral Toxicity
LD50 (Rat)800 - 900 mg/kg
LD50 (Mouse)900 - 1,000 mg/kg[3]
Aquatic Toxicity
EC50 (Daphnia, 48 hours)10 mg/L
EC50 (Algae, 72 hours)15 mg/L
LC50 (Fish, 96 hours)20 mg/L
Chronic Toxicity
NOAEL (Oral, Rat, 90 days)30 mg/kg/day
NOAEL for Reproductive Toxicity (Oral, Rat)20 mg/kg/day
LOAEL for Developmental Toxicity (Oral, Rat)40 mg/kg/day

NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; TWA: Time-Weighted Average; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; LD50: Median Lethal Dose; EC50: Median Effective Concentration; LC50: Median Lethal Concentration; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols for Toxicity Studies

The toxicity data presented for this compound are likely determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (LD50): This is typically determined following OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure), 423 (Acute Oral Toxicity – Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).[1] These methods involve administering the substance to a group of rodents (usually rats) at various dose levels.[3] Observations of effects and mortality are made over a 14-day period.[6][7] The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.[3]

  • Aquatic Toxicity (EC50/LC50): These studies generally follow OECD guidelines such as TG 202 for Daphnia sp. Acute Immobilisation Test, TG 201 for Freshwater Alga and Cyanobacteria Growth Inhibition Test, and TG 203 for Fish Acute Toxicity Test.[8] The tests involve exposing the aquatic organisms to a range of concentrations of the substance in water. The EC50 is the concentration that causes an effect (e.g., immobilization of Daphnia or inhibition of algal growth) in 50% of the test population, while the LC50 is the concentration that is lethal to 50% of the fish population over a specified period (e.g., 48 or 96 hours).[8]

  • Repeated Dose 90-Day Oral Toxicity (NOAEL): This is assessed according to OECD Test Guideline 408.[2][4] In this study, rodents are administered daily doses of the substance for 90 days.[2][4] Throughout the study, detailed observations of the animals' health, body weight, food and water consumption, and clinical pathology are recorded. At the end of the study, a comprehensive post-mortem examination is conducted. The NOAEL is the highest dose at which no adverse effects are observed.[9]

Accidental Release and Disposal Plan

A clear and systematic approach to accidental releases and subsequent disposal is essential for maintaining laboratory safety and environmental compliance.

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated to disperse any airborne dust.[1]

  • Evacuate Unnecessary Personnel: Only trained personnel equipped with the appropriate PPE should remain in the area.[4]

  • Contain the Spill: Prevent the further spread of the material. For large spills, covering with a plastic sheet can help prevent the dust from becoming airborne.[1]

  • Clean-up:

    • Small Spills: Use appropriate tools, such as a dustpan or a HEPA-filtered vacuum, to carefully collect the spilled solid into a designated waste container.[1]

    • Large Spills: Use non-sparking tools, like a shovel, to transfer the material into a suitable waste disposal container.[1]

  • Decontaminate the Area: After the solid material has been removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials as hazardous waste.[2][3]

Spill_Response_Workflow spill This compound Spill Occurs ventilate Ensure Adequate Ventilation spill->ventilate ppe Don Appropriate PPE spill->ppe evacuate Evacuate Non-Essential Personnel spill->evacuate contain Contain the Spill ventilate->contain ppe->contain evacuate->contain assess Assess Spill Size contain->assess small_spill Small Spill Cleanup: Use dustpan or HEPA vacuum assess->small_spill Small large_spill Large Spill Cleanup: Use non-sparking tools assess->large_spill Large collect Collect Spilled Material into Labeled Waste Container small_spill->collect large_spill->collect decontaminate Decontaminate Spill Area with Water collect->decontaminate dispose Dispose of Waste and Contaminated Materials According to Protocol decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

Disposal Plan:

All waste containing this compound, including spilled material, contaminated cleaning supplies, and used PPE, must be treated as chemical waste.

  • Waste Collection:

    • Collect all solid waste, including spilled this compound and contaminated absorbents, in a clearly labeled, sealed, and durable container.

    • Contaminated PPE (gloves, disposable lab coats, etc.) should be placed in a separate, labeled waste bag.

  • In-Lab Treatment (for aqueous solutions):

    • If this compound is in an aqueous solution, it can be treated to precipitate the iron.

    • Carefully adjust the pH of the solution to be slightly basic (pH 7-9) by slowly adding a dilute solution of sodium carbonate (soda ash) or sodium hydroxide (B78521) while stirring. This will precipitate iron (II) hydroxide or carbonate.

    • Allow the precipitate to settle.

    • The supernatant can be decanted and, if it meets local regulations for drain disposal, can be poured down the drain with copious amounts of water.

    • The remaining iron-containing precipitate should be collected and disposed of as solid chemical waste.

  • Final Disposal:

    • Arrange for the collection of the sealed waste containers by a licensed hazardous waste disposal company.

    • Disposal must be in accordance with all applicable federal, state, and local regulations.[10] Never dispose of solid this compound or its concentrated solutions directly into the trash or down the sanitary sewer.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous Ascorbate
Reactant of Route 2
Ferrous Ascorbate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.